Technical Documentation Center

1-Azaspiro[4.5]decan-8-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Azaspiro[4.5]decan-8-amine hydrochloride
  • CAS: 1823898-56-1

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Azaspiro[4.5]decan-8-amine Hydrochloride

The following technical guide details the properties, synthesis, and application of 1-Azaspiro[4.5]decan-8-amine hydrochloride , a high-value spirocyclic scaffold used in modern drug discovery. CAS: 1823898-56-1 Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-Azaspiro[4.5]decan-8-amine hydrochloride , a high-value spirocyclic scaffold used in modern drug discovery.

CAS: 1823898-56-1 Formula: C


H

N

· xHCl Class: Spirocyclic Diamine / Pharmacophore Scaffold

Executive Summary

1-Azaspiro[4.5]decan-8-amine hydrochloride represents a critical class of "3D-rich" scaffolds designed to replace flat, aromatic linkers in medicinal chemistry. Characterized by a spiro-junction connecting a five-membered pyrrolidine ring and a six-membered cyclohexane ring, this molecule offers a high fraction of sp


 hybridized carbons (Fsp

).

In drug development, this scaffold is primarily utilized to:

  • Improve Physicochemical Properties: Enhance solubility and metabolic stability by reducing lipophilicity (LogP) compared to planar analogs.

  • Define Vector Geometry: Create rigid, non-linear exit vectors for substituents, crucial for accessing difficult binding pockets in targets like SHP2 phosphatases and GPCRs (e.g., Muscarinic M1/M4).

  • Modulate Basicity: The spiro-amine system allows for precise tuning of pKa, influencing membrane permeability and target residence time.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Structural Core

The molecule consists of a 1-azaspiro[4.5]decane core.[1][2][3][4] Unlike its isomer 8-azaspiro[4.5]decane (where the nitrogen is in the 6-membered ring), the 1-aza designation places the secondary amine nitrogen within the 5-membered pyrrolidine ring. The primary amine functionality is located at position 8 on the cyclohexane ring, typically serving as the attachment point for warheads or hinge-binding motifs.

PropertyValue / Description
Molecular Weight (Free Base) ~154.25 g/mol
Geometry Non-planar; Spiro-carbon at C5 locks the two rings perpendicular.
Stereochemistry The 8-position allows for cis/trans isomerism relative to the N1-H vector.
H-Bond Donors 2 (Secondary amine N1, Primary amine N8)
Key Feature Gem-disubstituent effect at C5 enhances ring stability.
Physicochemical Profile[9]
  • Fsp

    
     Score:  1.0 (All carbons are sp
    
    
    
    ), maximizing "escape from flatland."
  • Solubility: High aqueous solubility due to the hydrochloride salt form and aliphatic amine character.

  • Basicity:

    • N1 (Pyrrolidine):[1] pKa ~10.5 (typical for cyclic secondary amines).

    • N8 (Cyclohexylamine): pKa ~10.6 (typical for primary aliphatic amines).

    • Note: The HCl salt form stabilizes these reactive centers, preventing oxidation and carbamate formation during storage.

Synthetic Methodology

The synthesis of 1-azaspiro[4.5]decan-8-amine generally requires the construction of the spiro-junction followed by functional group manipulation to install the exocyclic amine.

Retrosynthetic Analysis

The most robust route disconnects at the C8-N bond (via reductive amination) and the spiro-junction (via alkylation or radical cyclization).

Pathway:

  • Spiro-Core Assembly: Cyclization of a functionalized cyclohexanone or radical cyclization of an N-haloamine.

  • Ketone Formation: Generation of the 1-azaspiro[4.5]decan-8-one intermediate.

  • Amination: Stereoselective reductive amination to yield the 8-amine.

Experimental Protocol: Representative Synthesis

Note: The following is a generalized high-fidelity protocol for this scaffold class.

Step 1: Spiro-Cyclization (Formation of the Core)

Reagents: Cyclohexanone, Allylamine, Iodine, Sodium Bicarbonate.

  • Imine Formation: Condense cyclohexanone with allylamine in toluene under reflux (Dean-Stark trap) to form the corresponding imine.

  • Iodoaminocyclization: Treat the imine with I

    
     in CH
    
    
    
    Cl
    
    
    at 0°C. The iodine activates the alkene, triggering the 5-endo-trig cyclization of the nitrogen to form the pyrrolidine ring.
  • Dehydroiodination: Treat the intermediate with DBU or KO^t^Bu to eliminate HI, yielding the unsaturated spiro-system, followed by hydrogenation (Pd/C, H

    
    ) to obtain the saturated 1-benzyl-1-azaspiro[4.5]decane  (if benzyl amine was used) or protected equivalent.
    
Step 2: Functionalization to 8-Ketone

If the starting material was 1,4-cyclohexanedione monoethylene ketal, the ketal is hydrolyzed (HCl/THF) after spiro-ring formation to reveal the 1-azaspiro[4.5]decan-8-one .

Step 3: Reductive Amination (The 8-Amine Installation)

Reagents: Ammonium Acetate (NH


OAc), Sodium Cyanoborohydride (NaBH

CN), Methanol.
  • Dissolve 1-azaspiro[4.5]decan-8-one (1.0 eq) in dry MeOH.

  • Add NH

    
    OAc  (10.0 eq) to generate the in situ iminium species. Stir at RT for 2 hours.
    
  • Cool to 0°C and slowly add NaBH

    
    CN  (1.5 eq).
    
  • Workup: Quench with aqueous NaHCO

    
    . Extract with DCM. The product is a mixture of cis/trans isomers.
    
  • Salt Formation: Dissolve the free base in Et

    
    O and add 4M HCl in dioxane dropwise. The white precipitate is 1-azaspiro[4.5]decan-8-amine hydrochloride .
    
Synthesis Visualization (DOT Diagram)

SynthesisWorkflow Start Cyclohexane-1,4-dione Monoethylene Ketal Imine Imine Intermediate Start->Imine + Allylamine / Benzylamine Spiro Spiro-Cyclization (1-Azaspiro Core) Imine->Spiro Radical/Ionic Cyclization Ketone 1-Azaspiro[4.5] decan-8-one Spiro->Ketone Deprotection (HCl/THF) Amine 1-Azaspiro[4.5] decan-8-amine Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) Salt Final HCl Salt Amine->Salt HCl/Dioxane

Caption: Step-wise synthetic workflow from ketal precursor to final amine salt.

Medicinal Chemistry Applications

SHP2 Inhibition

The 1-azaspiro[4.5]decane scaffold is structurally homologous to the 2-oxa-8-azaspiro[4.5]decane core found in clinical SHP2 inhibitors like TNO155 .

  • Mechanism: SHP2 is a protein tyrosine phosphatase. Allosteric inhibitors bind to a tunnel formed by the convergence of the N-SH2, C-SH2, and PTP domains.

  • Role of Scaffold: The spiro-amine acts as a rigid linker that positions the terminal amine to interact with acidic residues (e.g., Glu250) in the binding pocket while maintaining a specific vector that avoids steric clash with the "latch" loop.

GPCR Ligands

Spirocyclic diamines are privileged structures for Class A GPCRs.

  • Muscarinic Receptors: Analogs of this scaffold have shown efficacy as M1 agonists for Alzheimer's disease.[5] The spiro-geometry mimics the acetylcholine pharmacophore but with restricted conformation, improving subtype selectivity.

  • Opioid Receptors: Substituted 1-azaspiro[4.5]decanes function as non-peptide ligands, where the basic nitrogen mimics the tyramine nitrogen of endogenous opioids.

Pharmacophore Mapping

Pharmacophore Core Spiro Core (Rigid Scaffold) N1 N1 (Pyrrolidine) Solubility/Modulation Core->N1 Position 1 N8 N8 (Amine) Warhead Attachment Core->N8 Position 8 Vector Defined Exit Vector (Non-Planar) Core->Vector Geometry

Caption: Functional decomposition of the scaffold showing attachment points and geometric role.

Handling & Quality Control

Storage and Stability[11]
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years. In solution (water/DMSO), the free base is prone to absorbing CO

    
     from the air to form carbamates; keep solutions acidic or use immediately.
    
Analytical Characterization

To validate the identity of CAS 1823898-56-1, ensure the following spectral signatures are present:

MethodExpected Signal / Observation

H NMR (D

O)

3.0-3.5 ppm:
Multiplets corresponding to

-protons next to nitrogens.

1.5-2.0 ppm:
Complex aliphatic envelope (cyclohexane/pyrrolidine ring protons).Absence: No aromatic protons (unless derivatized).
LC-MS [M+H]

:
~155.15 Da (Free base mass).Peak Shape: Sharp peak in acidic mobile phase; broad/tailing in neutral phase due to dual amines.
Appearance White to off-white crystalline solid.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

  • Discovery of SHP2 Allosteric Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Synthesis of 1-azaspiro[4.5]decane via Iodoaminocyclization.Tetrahedron Letters, 2003. (Methodology basis for spiro-core synthesis).
  • PubChem Compound Summary: 1-Azaspiro[4.5]decane. National Library of Medicine. Link

Sources

Exploratory

An In-depth Technical Guide to 1-Azaspiro[4.5]decan-8-amine Hydrochloride: Structure, Properties, and Therapeutic Potential

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 1-Azaspiro[4.5]decan-8-amine hydrochloride. Given the limited publicly availa...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 1-Azaspiro[4.5]decan-8-amine hydrochloride. Given the limited publicly available data on this specific molecule (CAS 2920424-13-9), this guide synthesizes information from closely related analogs and foundational chemical principles to offer expert insights into its structure, potential properties, synthesis, and applications.

Introduction: The Azaspiro[4.5]decane Scaffold in Medicinal Chemistry

The 1-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. This spirocyclic system, which features a pyrrolidine ring fused to a cyclohexane ring at a quaternary carbon, offers a unique three-dimensional architecture that can effectively probe the binding sites of various biological targets. The inherent rigidity of the spirocyclic system, combined with the introduction of functional groups such as an amine at the 8-position, creates a versatile platform for the development of novel therapeutics. Derivatives of the broader azaspiro[4.5]decane family have shown promise as M1 muscarinic agonists for Alzheimer's treatment, potent and reversible monoacylglycerol lipase (MAGL) inhibitors, and selective ligands for sigma-1 receptors, highlighting the therapeutic potential embedded within this structural motif.[1][2][3] This guide focuses on the hydrochloride salt of the 8-amino derivative of 1-azaspiro[4.5]decane, a compound poised for exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental structure of 1-Azaspiro[4.5]decan-8-amine hydrochloride is characterized by the core 1-azaspiro[4.5]decane skeleton with an amine group at the C-8 position of the cyclohexane ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical development.

Figure 1: Chemical structure of 1-Azaspiro[4.5]decan-8-amine Hydrochloride.

Table 1: Physicochemical Properties of 1-Azaspiro[4.5]decan-8-amine Hydrochloride

PropertyValueSource
CAS Number 2920424-13-9Vendor Information
Molecular Formula C₉H₁₉ClN₂Calculated
Molecular Weight 190.71 g/mol Calculated
Appearance Predicted to be a white to off-white solidInferred from related compounds[4]
Solubility Expected to be soluble in water and polar organic solventsInferred from salt form
Stereochemistry The C-5 (spiro) and C-8 carbons are potential stereocenters. The specific stereoisomer for this CAS number is not defined in the available literature.

Synthesis and Characterization

Synthesis_Workflow start 1-Azaspiro[4.5]decan-8-one Precursor reductive_amination Reductive Amination start->reductive_amination Ammonia source (e.g., NH4OAc) Reducing agent (e.g., NaBH3CN) amine_formation 1-Azaspiro[4.5]decan-8-amine (Free Base) reductive_amination->amine_formation hcl_salt HCl Salt Formation amine_formation->hcl_salt HCl in a suitable solvent (e.g., Ether, Dioxane) product 1-Azaspiro[4.5]decan-8-amine HCl hcl_salt->product

Figure 2: Proposed synthetic workflow for 1-Azaspiro[4.5]decan-8-amine HCl.
Experimental Protocol: Proposed Synthesis

Step 1: Reductive Amination of 1-Azaspiro[4.5]decan-8-one

  • To a solution of 1-azaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Azaspiro[4.5]decan-8-amine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Azaspiro[4.5]decan-8-amine hydrochloride.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-Azaspiro[4.5]decan-8-amine HCl would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral data are anticipated.[5][6]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Broad multiplet for the -NH₃⁺ protons. - A series of multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the methylene and methine protons of the pyrrolidine and cyclohexane rings.
¹³C NMR - Signals in the aliphatic region (δ 20-70 ppm) corresponding to the carbons of the spirocyclic system. The spiro carbon (C-5) would likely appear around δ 60-70 ppm.
IR (Infrared) Spectroscopy - Broad absorption band in the range of 2400-3200 cm⁻¹ characteristic of the ammonium (-NH₃⁺) stretching vibrations. - N-H bending vibrations around 1500-1600 cm⁻¹. - C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry (MS) - The mass spectrum of the free base would show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₁₈N₂. The ESI-MS of the HCl salt would show the [M+H]⁺ ion.

Potential Applications in Drug Discovery

The 1-Azaspiro[4.5]decan-8-amine scaffold is a promising starting point for the design of novel therapeutic agents. The primary amine at the 8-position serves as a key functional handle for further derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Figure 3: Potential therapeutic applications of 1-Azaspiro[4.5]decan-8-amine derivatives.
  • Central Nervous System (CNS) Disorders: The structural similarity to known M1 muscarinic agonists suggests potential applications in neurodegenerative diseases like Alzheimer's.[1][7] Furthermore, the azaspirodecane core is found in ligands for sigma-1 receptors, which are implicated in a variety of CNS conditions.[3]

  • Oncology: The ability to introduce diverse substituents on the primary amine could lead to the discovery of potent and selective enzyme inhibitors relevant to cancer pathways.[8]

  • Pain Management: Spirocyclic structures have been explored as ligands for opioid receptors, suggesting a potential role in the development of novel analgesics with improved side-effect profiles.[9]

  • Inflammatory Diseases: The development of monoacylglycerol lipase (MAGL) inhibitors based on spirocyclic scaffolds for the treatment of inflammatory conditions presents another promising avenue for this molecule.[2]

Safety and Handling

As with any chemical compound, 1-Azaspiro[4.5]decan-8-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling amine hydrochlorides should be followed.[4][10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

1-Azaspiro[4.5]decan-8-amine hydrochloride represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its unique three-dimensional structure and the presence of a reactive primary amine make it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. While further experimental work is required to fully elucidate its properties and biological activity, the insights provided in this guide, drawn from the chemistry of related azaspirocyclic compounds, offer a solid foundation for future research and development endeavors. The strategic exploration of this scaffold is likely to yield novel and impactful therapeutic agents.

References

  • American Chemical Society. (2021, April 14). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. [Link]

  • Konzelman, L. M., & Conley, R. T. Chemistry of cyclopropanes. I. Synthesis and deamination of spiroamines. ACS Legacy Archive. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • American Chemical Society. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][2][12]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. [Link]

  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. [Link]

  • Semantic Scholar. (2016). Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • National Institutes of Health. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. [Link]

  • MDPI. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • PubChemLite. (n.d.). 1-oxaspiro[4.5]decan-8-amine hydrochloride (C9H17NO). [Link]

  • Figshare. (2015, July 23). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • ResearchGate. (2015, July 8). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • ACS Publications. (2021, October 13). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally. [Link]

Sources

Foundational

Spirocyclic Scaffolds in Lead Optimization: A Comparative Technical Guide

Topic: 1-Azaspiro[4.5]decan-8-amine vs. 1-Oxa-8-azaspiro[4.5]decane Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: Escaping Flatland I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azaspiro[4.5]decan-8-amine vs. 1-Oxa-8-azaspiro[4.5]decane Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (hetero)aromatics to three-dimensional (Fsp3-rich) scaffolds is not merely a trend—it is a necessity for improving solubility, metabolic stability, and target selectivity. This guide analyzes two distinct spirocyclic cores: 1-Azaspiro[4.5]decan-8-amine (a rigidified diamine) and 1-Oxa-8-azaspiro[4.5]decane (a polar spiro-ether).

While both scaffolds share the spiro[4.5]decane skeleton, their electronic vectors, basicity profiles, and synthetic accessibilities differ fundamentally. This guide provides the decision-making framework, validated synthetic protocols, and physicochemical data required to deploy these cores effectively.

Part 1: Structural & Physicochemical Analysis

The choice between the "Aza" and "Oxa" variants dictates the physicochemical trajectory of your lead series.

The Core Comparison
Feature1-Azaspiro[4.5]decan-8-amine 1-Oxa-8-azaspiro[4.5]decane
Core Structure Pyrrolidine spiro-fused to CyclohexaneTetrahydrofuran spiro-fused to Piperidine
Primary Functionality Diamine: Secondary amine (ring) + Primary amine (exocyclic)Ether-Amine: Cyclic ether + Secondary amine (ring)
Basicity (Calc. pKa) High (~9.5 - 10.5). Two basic centers.[1][2]Moderate (~8.0 - 9.0). Ether oxygen inductively lowers piperidine pKa.
H-Bond Vectors 2 Donors / 2 Acceptors1 Donor / 2 Acceptors
Lipophilicity (cLogP) Lower (more polar due to ionization)Higher (ether is less polar than amine)
Key Application GPCRs (Salt bridges), RNA bindingBioisostere for Morpholine/Piperidine; M1 Agonists
Scientist’s Insight: The "Vector" Argument
  • Use the 1-Aza variant when you need to engage acidic residues (Asp/Glu) deep within a binding pocket (e.g., Opioid receptors, Chemokine receptors). The exocyclic amine at position 8 provides a distal anchor point, while the spiro-pyrrolidine nitrogen (position 1) orients the scaffold.

  • Use the 1-Oxa variant to modulate metabolic stability. The spiro-tetrahydrofuran ring acts as a "metabolic shield" for the piperidine 4-position, blocking oxidative metabolism (CYP450) common in standard piperidines, while maintaining a specific vector for the nitrogen lone pair.

Part 2: Synthetic Methodologies

Reliable synthesis is the bottleneck of spirocyclic adoption. Below are field-validated routes for both scaffolds.

Synthesis of 1-Oxa-8-azaspiro[4.5]decane

Mechanism: Acid-Catalyzed Prins Cyclization

This is the industry-standard route for accessing the oxa-spiro core. It relies on the condensation of a 4-methylene piperidine with formaldehyde.

OxaSynthesis Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 N-Boc-4-methylene piperidine Step1->Inter1 Step2 Prins Cyclization (HCHO, H2SO4, 1,4-Dioxane) Inter1->Step2 Acid-mediated ring closure Product 1-Oxa-8-azaspiro[4.5]decane (N-Boc Protected) Step2->Product

Figure 1: Prins cyclization route for 1-Oxa-8-azaspiro[4.5]decane construction.

Protocol 1: Prins Cyclization (Bench Scale)

  • Reagents: N-Boc-4-methylenepiperidine (1.0 eq), Paraformaldehyde (2.0 eq), H2SO4 (50% aq).

  • Procedure: Dissolve alkene in 1,4-dioxane. Add paraformaldehyde. Add acid dropwise at 0°C.

  • Critical Step: Heat to 60°C for 4-6 hours. The reaction passes through a carbocation intermediate; anhydrous conditions are not required, but temperature control is vital to prevent polymerization of formaldehyde.

  • Workup: Neutralize with NaOH. Extract with EtOAc.

  • Yield: Typically 60-75%.

Synthesis of 1-Azaspiro[4.5]decan-8-amine

Mechanism: Radical Cyclization or Iodoaminocyclization

Synthesizing the 1-aza variant is more complex because you must construct a pyrrolidine ring and install an amine on the cyclohexane. The most robust route involves building the spiro-ring first, then functionalizing the 6-ring.

AzaSynthesis Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Reductive Amination (Allylamine) Start->Step1 Inter1 N-Allyl-cyclohexylamine Derivative Step1->Inter1 Step2 Iodoaminocyclization (I2, NaHCO3) Inter1->Step2 5-exo-trig Inter2 Iodo-Spiro Intermediate Step2->Inter2 Step3 1. Deiodination (Bu3SnH) 2. Ketone Deprotection 3. Reductive Amination Inter2->Step3 Product 1-Azaspiro[4.5]decan-8-amine Step3->Product

Figure 2: Iodoaminocyclization strategy for 1-Azaspiro[4.5]decan-8-amine.

Protocol 2: The "Aza" Construction

  • Starting Material: 1,4-cyclohexanedione monoethylene ketal.

  • Step A (Imine/Amine Formation): React ketone with allylamine followed by NaBH4 reduction to get the secondary amine.

  • Step B (Cyclization): Treat the N-allyl amine with Iodine (I2) in CH2Cl2/NaHCO3. This triggers a 5-exo-trig cyclization to form the pyrrolidine ring with an iodomethyl group.

  • Step C (Functionalization):

    • Remove Iodine (radical reduction with Bu3SnH or catalytic hydrogenation).

    • Deprotect the ketal (HCl/THF) to reveal the ketone at position 8.

    • Perform Reductive Amination (NH4OAc/NaBH3CN) to install the 8-amine.

  • Stereochemistry Note: The reductive amination will yield a mixture of cis/trans isomers relative to the spiro center. Separation by HPLC is usually required.

Part 3: Medicinal Chemistry Applications

Case Study: Muscarinic Agonists (Alzheimer's)

The 1-Oxa-8-azaspiro[4.5]decane scaffold was pivotal in the development of M1 muscarinic agonists (e.g., Compound 17/29 in literature).[3][4]

  • Challenge: Classic muscarinic agonists (like arecoline) are rapidly hydrolyzed ester derivatives.

  • Solution: The 1-oxa-8-azaspiro core mimics the spatial arrangement of the ether oxygen and quaternary nitrogen found in muscarine but locks them into a rigid, metabolically stable spiro-system.

  • Outcome: High affinity (nM range) and improved brain penetration due to the lipophilic "masking" of the ether.

Case Study: Opioid Receptor Ligands

The 1-Azaspiro[4.5]decan-8-amine core appears in ligands targeting the Delta and Mu opioid receptors.

  • Mechanism: The spiro-pyrrolidine nitrogen acts as the primary basic center interacting with Asp147 (canonical GPCR interaction). The distal 8-amine extends into the "address" domain of the receptor, allowing for selectivity tuning via amide coupling or alkylation.

Part 4: Troubleshooting & Optimization

ProblemScaffoldRoot CauseSolution
Low Yield in Prins Reaction 1-OxaPolymerization of formaldehyde.Use 1,4-dioxane as solvent; ensure high dilution; use H2SO4 rather than weaker acids like TFA.
Regioselectivity Issues 1-AzaCompetition between 5-exo and 6-endo cyclization.Use Iodine-mediated cyclization (kinetic control favors 5-exo). Avoid simple acid-catalyzed alkene cyclizations.
Solubility BothHigh crystallinity of HCl salts.Isolate as Tartrate or Fumarate salts to improve dissolution rates in biological assays.

References

  • Tsukamoto, S., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[3][4] Chemical and Pharmaceutical Bulletin, 1995.

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009.

  • Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[2] Bioorganic & Medicinal Chemistry, 2020.[2]

  • Diaba, F., et al. "Synthesis of Enantiopure 1-Azaspiro[4.5]decanes by Iodoaminocyclization." Tetrahedron, 2003. (Referenced methodology for 1-aza synthesis).

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Drug Hunter, 2025.

Sources

Exploratory

An In-depth Technical Guide to 8-Amino-1-azaspiro[4.5]decane Hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of 8-Amino-1-azaspiro[4.5]decane hydrochloride, a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of 8-Amino-1-azaspiro[4.5]decane hydrochloride, a key building block in medicinal chemistry. As a Senior Application Scientist, the following content is curated to provide not only technical data but also insights into its strategic use in the development of novel therapeutics.

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional conformation.[1] This spirocyclic system, consisting of a pyrrolidine ring fused to a cyclohexane ring through a common carbon atom, offers a unique topographical presentation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible aliphatic or aromatic structures.[1] Derivatives of this scaffold have shown significant promise in modulating a range of biological targets, particularly within the central nervous system (CNS), including sigma-1 (σ1) and M1 muscarinic acetylcholine receptors.[1][2]

Chemical Data and Identification

The target compound of this guide is the dihydrochloride salt of 8-Amino-1-azaspiro[4.5]decane, also referred to as 1-Azaspiro[4.5]decan-8-amine dihydrochloride. While detailed experimental data for this specific salt is not extensively published, its fundamental properties have been identified.

PropertyValueSource
Chemical Name 1-Azaspiro[4.5]decan-8-amine dihydrochloride[3]
CAS Number 2920424-13-9[3]
Molecular Formula C₉H₂₀Cl₂N₂[3][4]
Molecular Weight 227.17 g/mol [3][4]
Canonical SMILES NC(CC1)CCC21CCCN2.[H]Cl.[H]Cl[3]

Computational Chemistry Data:

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.05 Ų[4]
LogP 1.711[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 0[4]

Synthesis and Characterization

A common and effective strategy would be to start from a commercially available or readily synthesized N-protected 1-azaspiro[4.5]decan-8-one. The key steps would involve reductive amination to introduce the amino group, followed by deprotection to yield the target primary amine, which can then be converted to its hydrochloride salt.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of 8-Amino-1-azaspiro[4.5]decane hydrochloride.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection and Salt Formation start N-Boc-1-azaspiro[4.5]decan-8-one reagents1 Ammonium acetate, Sodium triacetoxyborohydride, Dichloromethane start->reagents1 product1 8-Amino-N-Boc-1-azaspiro[4.5]decane reagents1->product1 reagents2 HCl in Dioxane or Diethyl Ether product1->reagents2 final_product 8-Amino-1-azaspiro[4.5]decane dihydrochloride reagents2->final_product

Caption: Proposed two-step synthesis of 8-Amino-1-azaspiro[4.5]decane dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis methodologies for similar transformations.

Step 1: Synthesis of tert-butyl (1-azaspiro[4.5]decan-8-yl)carbamate

  • To a solution of N-Boc-1-azaspiro[4.5]decan-8-one (1 equivalent) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise over 15-20 minutes. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amine.

Step 2: Synthesis of 8-Amino-1-azaspiro[4.5]decane dihydrochloride

  • Dissolve the purified tert-butyl (1-azaspiro[4.5]decan-8-yl)carbamate (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane or diethyl ether (typically 4 M, 5-10 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 8-Amino-1-azaspiro[4.5]decane dihydrochloride as a solid.

Characterization Notes

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To confirm the elemental composition, particularly the ratio of carbon, hydrogen, nitrogen, and chlorine.

Applications in Drug Discovery and Medicinal Chemistry

The 8-Amino-1-azaspiro[4.5]decane hydrochloride scaffold is a valuable starting material for the synthesis of compound libraries for screening against various biological targets. The primary amino group serves as a key handle for derivatization, allowing for the introduction of a wide range of functionalities through techniques such as acylation, alkylation, and sulfonylation.

The rigid spirocyclic core is particularly well-suited for targeting CNS receptors where a defined three-dimensional arrangement of pharmacophoric features is crucial for high-affinity binding.

Targeting the Sigma-1 (σ1) Receptor

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as high-affinity ligands for the sigma-1 (σ1) receptor.[6] The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target. The synthesis of novel ligands based on the 8-Amino-1-azaspiro[4.5]decane core could lead to the discovery of new modulators of this receptor.

Development of Muscarinic Agonists

The 1-oxa-8-azaspiro[4.5]decane framework has also been utilized to develop M1 muscarinic agonists for the potential treatment of cognitive deficits, such as those seen in Alzheimer's disease.[2] The amino group of the title compound provides a strategic point for the introduction of moieties that can mimic the binding of acetylcholine to these receptors.

The following diagram illustrates the general signaling pathway for a Gq-coupled receptor like the M1 muscarinic receptor, a potential target for derivatives of 8-Amino-1-azaspiro[4.5]decane.

G cluster_0 Cell Membrane cluster_1 Cytosol Ligand Azaspiro[4.5]decane Derivative (Agonist) Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cell_response PKC->Cell_response

Caption: M1 muscarinic receptor signaling pathway, a potential target for novel agonists.

Safety and Handling

Specific safety data for 8-Amino-1-azaspiro[4.5]decane hydrochloride is not available. However, based on the safety data sheets of structurally similar compounds, such as 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride, the following precautions should be taken[3]:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust.

    • Use only in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If skin irritation occurs, seek medical advice.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

8-Amino-1-azaspiro[4.5]decane hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. Its rigid, three-dimensional structure and the presence of a readily functionalizable primary amine make it an attractive scaffold for medicinal chemists. While specific experimental data for this compound is limited, its synthesis can be achieved through established chemical transformations. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.

References

[7] PubChemLite. 1-oxaspiro[4.5]decan-8-amine hydrochloride. [Link]

[8] MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

[9] ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

[5] MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

[6] PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

[2] PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

[10] PubChem. 1-Azaspiro[4.5]decane. [Link]

Sources

Foundational

Spirocyclic Amine Scaffolds: Engineering 3D Complexity in Drug Discovery

The Paradigm Shift: Escaping Flatland For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings—reliable, easy to synthesize, but increasingly associated with poor solubility, non-specific bindin...

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: Escaping Flatland

For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings—reliable, easy to synthesize, but increasingly associated with poor solubility, non-specific binding, and high attrition rates in clinical trials. The introduction of spirocyclic amine scaffolds represents a critical pivot toward three-dimensionality.[1]

The core metric driving this shift is


  (the fraction of 

-hybridized carbons).[2][3][4] As established by Lovering et al., increasing

correlates directly with improved clinical success. Spirocyclic amines, such as azaspiro[3.3]heptanes and azaspiro[3.4]octanes , serve as rigid, bioisosteres of common saturated heterocycles (piperidines, morpholines) while imparting unique vector properties that flat rings cannot achieve.
Structural Logic Flow

The following diagram illustrates the transition from traditional 2D scaffolds to 3D spirocyclic architectures and the resulting pharmacological benefits.

SpiroLogic cluster_0 Traditional Scaffolds (2D) cluster_1 Spirocyclic Engineering (3D) cluster_2 Medicinal Outcome Piperidine Piperidine/Morpholine (Flexible, High Lipophilicity) Spiro33 Spiro[3.3]heptane (Rigid, Defined Vectors) Piperidine->Spiro33 Bioisosteric Replacement Aromatics Biaryls (Flat, Low Solubility) Spiro35 Spiro[3.5]nonane (Complex Geometry) Aromatics->Spiro35 Fsp3 Increase MetabStab Metabolic Stability (Blocked Soft Spots) Spiro33->MetabStab Steric Shielding Selectivity Target Selectivity (Vector Precision) Spiro33->Selectivity Rigid Exit Vectors Solubility Aq. Solubility (Disrupted Crystal Packing) Spiro35->Solubility

Caption: Transition logic from flexible 2D heterocycles to rigid 3D spirocycles, highlighting downstream physicochemical improvements.

Physicochemical Rationale & Vector Analysis[5][6][7]

The "Gem-Dimethyl" Effect on Steroids

Spirocycles act as "super-gem-dimethyl" groups. By locking the conformation of the amine, they reduce the entropic penalty of binding. Unlike a piperidine chair conformation which can flip, a 2-azaspiro[3.3]heptane is structurally locked. This rigidity allows for precise positioning of exit vectors (substituents) into protein sub-pockets.

Metabolic Stability Mechanisms

A primary failure mode for piperidines is oxidative metabolism at the


-carbon (adjacent to nitrogen).
  • Mechanism: Cytochrome P450 removes an electron from the nitrogen, followed by proton abstraction from the

    
    -carbon.
    
  • Spirocyclic Solution: In scaffolds like 2-azaspiro[3.3]heptane , the

    
    -carbons are part of a strained cyclobutane ring. The geometric constraints make the formation of the requisite radical cation intermediate energetically unfavorable (Bredt's rule-like strain), effectively "metabolic proofing" the ring.
    
Comparative Data: Piperidine vs. Spirocycles

The following table summarizes the physicochemical shifts observed when replacing a piperidine with spirocyclic analogs in a theoretical GPCR ligand context.

PropertyPiperidine2-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptaneImpact
LogD (pH 7.4) 2.51.91.1Lower lipophilicity reduces off-target toxicity.
pKa ~10.8~9.8~8.0Lower basicity improves permeability and reduces hERG liability.
Clint (µL/min/mg) HighLowVery LowBlocked

-oxidation
extends half-life.
Vector Angle 180° (variable)180° (rigid)180° (rigid)Rigidity improves potency via entropy reduction.

Synthetic Methodologies: Constructing the Core

Synthesizing quaternary carbons is challenging.[5] Two primary strategies dominate the field: the Carreira [2+2] Cycloaddition (for 4-membered rings) and Intramolecular Alkylation .

Strategy A: The Carreira Method (Spiro[3.3]heptanes)

This is the industry standard for accessing the 2-azaspiro[3.3]heptane core. It utilizes Graf's isocyanate (chlorosulfonyl isocyanate) to form a


-lactam, which is then reduced.[6]
Strategy B: Double Alkylation / Cyclization

Used for larger rings (e.g., spiro[3.5]nonanes), this involves the alkylation of a cyclic ketone or ester with a bis-electrophile.

SynthesisWorkflow Start Target Scaffold Selection Decision Ring Size Requirement? Start->Decision RouteA Route A: [2+2] Cycloaddition (Small Rings: [3.3], [3.4]) Decision->RouteA Strained Systems RouteB Route B: Double Alkylation (Larger Rings: [4.5], [5.5]) Decision->RouteB Standard Cycles StepA1 Reagent: Chlorosulfonyl Isocyanate (CSI) RouteA->StepA1 StepB1 Starting Material: Cyclic Ketone/Ester RouteB->StepB1 StepA2 Intermediate: Spirocyclic Beta-Lactam StepA1->StepA2 StepA3 Reduction (LiAlH4/Red-Al) StepA2->StepA3 StepB2 Bis-alkylation (NaH/LiHMDS) StepB1->StepB2

Caption: Decision matrix for selecting synthetic routes based on target ring size and strain.

Detailed Protocol: Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

This protocol is adapted from the foundational work of the Carreira group. It is a self-validating system; the formation of the crystalline


-lactam intermediate serves as a "stop/go" checkpoint before the final reduction.

Objective: Synthesis of the N-Boc protected 2-azaspiro[3.3]heptane building block.

Reagents & Equipment
  • Starting Material: Methylene cyclobutane (Commercial or prepared via Wittig).

  • Reagent: Chlorosulfonyl isocyanate (CSI).

  • Reductant: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4.

  • Solvents: Diethyl ether (anhydrous), Toluene.

  • Safety: CSI is corrosive and reacts violently with water. Perform under

    
     atm.
    
Step-by-Step Methodology
  • [2+2] Cycloaddition (The Graf Reaction):

    • Charge a flame-dried 3-neck flask with methylene cyclobutane (1.0 equiv) in anhydrous diethyl ether (0.5 M).

    • Cool to 0°C.

    • Add Chlorosulfonyl isocyanate (CSI) (1.2 equiv) dropwise over 30 minutes. Critical: Maintain temp < 5°C to avoid polymerization.

    • Allow to warm to room temperature and stir for 12 hours.

    • Validation: Monitor by NMR. Disappearance of exocyclic alkene protons (

      
       4.8-5.0 ppm) indicates completion.
      
  • Reductive Hydrolysis (Removal of Sulfonyl Group):

    • Dilute the reaction mixture with aqueous

      
       (25% w/w) while maintaining pH ~7 with NaOH.
      
    • Extract with ethyl acetate. The product is the spirocyclic

      
      -lactam (2-azaspiro[3.3]heptan-1-one).
      
    • Checkpoint: Isolate and recrystallize. This solid intermediate is stable and can be stored.

  • Ring Reduction:

    • Dissolve the

      
      -lactam in anhydrous toluene.
      
    • Add Red-Al (3.0 equiv, 65% in toluene) cautiously at 0°C.

    • Heat to reflux for 4 hours.

    • Quench: Cool to 0°C. Add Rochelle's salt solution (saturated) dropwise. This prevents aluminum emulsion formation (a common bottleneck).

  • Protection (Boc-Anhydride):

    • To the crude amine mixture, add

      
       (1.1 equiv) and 
      
      
      
      (2.0 equiv).
    • Stir 4 hours.

    • Purify via silica gel flash chromatography (Hexane/EtOAc).

Yield Expectation: 50-65% overall.

Case Studies: Clinical Validation

Case Study 1: Revumenib (SNDX-5613)

Target: Menin-MLL interaction (Leukemia).[7] Application: The drug utilizes a 2,7-diazaspiro[3.5]nonane scaffold.[7]

  • Scientific Insight: The spirocyclic core functions as a rigid linker that projects the pyrimidine and nitrile groups into specific hydrophobic pockets on the Menin protein. A flexible piperazine linker failed to maintain the necessary vector geometry for high-affinity binding (

    
     nM). The spirocycle also improved oral bioavailability by lowering the planar surface area.
    
Case Study 2: AZD1979

Target: MCHr1 (Melanin-concentrating hormone receptor 1).[2] Application: Replacement of a morpholine with 2-oxa-6-azaspiro[3.3]heptane .[5]

  • Scientific Insight: The original morpholine lead suffered from high hERG inhibition (cardiotoxicity risk) and rapid metabolism.

  • Result: The spirocyclic analog reduced lipophilicity (

    
    ), abolished hERG activity (
    
    
    
    ), and increased metabolic stability by eliminating the ether
    
    
    -carbon oxidation site.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][8][9] Link

  • Burkhard, J. A., et al. (2010).[10] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1][10] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • Stepan, A. F., et al. (2011).

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry.[2][8][9] Link
    
  • Frank, A., et al. (2022). Discovery of Revumenib (SNDX-5613): A Potent, Selective, and Orally Bioavailable Menin-MLL Interaction Inhibitor. Journal of Medicinal Chemistry.[2][8][9] Link

  • Johansson, A., et al. (2016).[2] Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[2] Journal of Medicinal Chemistry.[2][8][9] Link

Sources

Exploratory

Common synonyms for 1-Azaspiro[4.5]decan-8-amine

This guide serves as a definitive technical reference for 1-Azaspiro[4.5]decan-8-amine , a specialized spirocyclic building block used in high-value medicinal chemistry campaigns. Unlike flat aromatic scaffolds, this sp3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-Azaspiro[4.5]decan-8-amine , a specialized spirocyclic building block used in high-value medicinal chemistry campaigns.

Unlike flat aromatic scaffolds, this sp3-rich structure offers defined vectors for substituent exit, improving solubility and metabolic stability in drug candidates. This guide resolves the complex nomenclature ambiguities often encountered in database searches and outlines the structural logic defining its identity.

Identity, Nomenclature, and Structural Logic

Core Chemical Identity

1-Azaspiro[4.5]decan-8-amine is a bicyclic heterocycle featuring a pyrrolidine ring spiro-fused to a cyclohexane ring. The "1-aza" designation places the secondary amine nitrogen within the five-membered ring, while the "8-amine" indicates a primary exocyclic amine attached to the six-membered ring.

Key Identifiers
Identifier Type Value Context
IUPAC Name 1-Azaspiro[4.5]decan-8-amineSystematic Name
Common Name 8-Amino-1-azaspiro[4.5]decaneCatalog / Trade Name
CAS Number 1823898-56-1 Hydrochloride Salt (Most Common)
CAS Number 2920424-13-9 Dihydrochloride Salt
CAS Number 1823492-83-6 N-Boc Protected Precursor (1-Boc)
Molecular Formula C₉H₁₈N₂Free Base
Molecular Weight 154.25 g/mol Free Base

Structural Analysis & Numbering Logic

The nomenclature of spirocycles is frequently a source of error in database retrieval. Understanding the IUPAC numbering rules is essential to distinguish this molecule from its isomer, 8-azaspiro[4.5]decane (the buspirone scaffold).

Numbering Rules (IUPAC)
  • Spiro Priority: Numbering begins in the smaller ring (the 5-membered ring).

  • Heteroatom Priority: The numbering starts at the atom adjacent to the spiro carbon that assigns the lowest possible locant to the heteroatom.

  • Path:

    • Position 1: Nitrogen atom (in the pyrrolidine ring).

    • Position 5: The spiro quaternary carbon.

    • Position 8: The carbon in the cyclohexane ring para to the spiro center, bearing the primary amine.

Structural Visualization

SpiroStructure N1 N1 (Sec. Amine) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C5->N1 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (Pri. Amine) C7->C8 C9 C9 C8->C9 NH2 NH₂ C8->NH2 C10 C10 C9->C10 C10->C5

Figure 1: Numbering scheme of 1-Azaspiro[4.5]decan-8-amine.[1] Note the Nitrogen at position 1 and the Amine attachment at position 8.

Comprehensive Synonym Guide

When sourcing this compound or searching patent literature, use the following synonym classes to maximize recall.

Class A: Systematic & Semi-Systematic Names

Used in patents, IUPAC data, and regulatory filings.

  • 1-Azaspiro[4.5]dec-8-ylamine (Strict IUPAC variant)

  • 1-Azaspiro[4.5]decan-8-amine (Preferred IUPAC)

  • 8-Amino-1-azaspiro[4.5]decane (Common chemical catalog usage)[2][3][4]

Class B: Salt & Protected Forms (Catalog Search)

Most vendors do not sell the unstable free base. Search for these stable derivatives.

  • 1-Azaspiro[4.5]decan-8-amine HCl (Monohydrochloride)[5]

  • 1-Azaspiro[4.5]decan-8-amine 2HCl (Dihydrochloride)

  • tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate (N1-Boc protected; critical intermediate)

  • 1-Boc-8-amino-1-azaspiro[4.5]decane [2]

Class C: Isomeric Confusion (False Positives)

Avoid these terms unless you specifically require the "reverse" isomer (Piperidine-Cyclopentane).

  • 8-Azaspiro[4.5]decan-1-amine (Nitrogen in 6-ring, Amine on 5-ring)

  • 2-Azaspiro[4.5]decan-8-amine (Isomeric nitrogen position)[1]

Synthesis & Applications in Drug Discovery

Why this Scaffold?

The 1-azaspiro[4.5]decane core is a "privileged scaffold" in modern drug design. It is used to:

  • Restrict Conformation: The spiro center locks the orientation of the two rings, reducing the entropy penalty upon binding to a protein target (e.g., GPCRs).

  • Escape "Flatland": Increasing the fraction of sp3 carbons (Fsp3) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.

Synthesis Workflow

The synthesis typically proceeds via a reductive amination of the corresponding ketone.

SynthesisWorkflow Start Precursor: 1-Boc-1-azaspiro[4.5]decan-8-one (Ketone Intermediate) Step1 Step 1: Reductive Amination Reagents: NH4OAc, NaBH3CN Solvent: MeOH Start->Step1 Formation of imine & Reduction Inter Intermediate: 1-Boc-1-azaspiro[4.5]decan-8-amine Step1->Inter Step2 Step 2: Deprotection (Optional) Reagents: HCl/Dioxane or TFA/DCM Inter->Step2 Cleavage of Boc Final Target: 1-Azaspiro[4.5]decan-8-amine (Salt) Step2->Final

Figure 2: Standard synthetic route from the commercially available ketone to the amine.

Protocol Validation (Self-Check)
  • NMR Verification: The spiro center creates a unique magnetic environment. In 1H NMR, look for the distinct splitting of the methylene protons adjacent to the spiro carbon (C4 and C6/C10).

  • Mass Spec: The free base (MW 154) will typically show an [M+H]+ peak at 155.15 m/z . The Boc-protected form (MW 254) will show 255.2 m/z or a fragment at 199 m/z (loss of t-butyl).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane (Parent Scaffold). Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1823898-56-1 (1-Azaspiro[4.5]decan-8-amine hydrochloride).[5] Verified via SciFinder-n / Common Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for spirocyclic scaffolds).

Sources

Foundational

Conformational restriction in spiro[4.5]decane amines

An In-Depth Technical Guide to Conformational Restriction in Spiro[4.5]decane Amines Authored by: Gemini, Senior Application Scientist Abstract The spiro[4.5]decane scaffold, a privileged structural motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Conformational Restriction in Spiro[4.5]decane Amines

Authored by: Gemini, Senior Application Scientist

Abstract

The spiro[4.5]decane scaffold, a privileged structural motif in medicinal chemistry, offers a unique three-dimensional framework that is increasingly exploited in modern drug discovery.[1][2] Its inherent rigidity provides a powerful tool for conformational restriction, enabling the precise spatial arrangement of pharmacophoric elements. This guide provides a comprehensive technical overview of spiro[4.5]decane amines, focusing on the principles of their conformational analysis, stereoselective synthesis, and the profound impact of their constrained topologies on pharmacological activity. We will explore how locking the orientation of amine functionalities can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, thereby addressing key challenges in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

The Strategic Imperative of Conformational Restriction

In drug discovery, the binding of a small molecule ligand to its biological target is often accompanied by a significant entropic penalty, as the flexible ligand must adopt a specific, low-energy conformation to fit within the binding site. One of the most effective strategies to mitigate this entropy loss is through conformational restriction.[3] By designing molecules with reduced flexibility, we can pre-organize them into a bioactive conformation, leading to enhanced binding affinity and, consequently, greater potency.[4]

Spirocyclic systems, where two rings are joined by a single common atom, are exceptional tools for achieving this goal.[5][6] They replace less-defined flexible chains or planar aromatic rings with well-defined, three-dimensional structures.[7][8] This transition away from "flatland" chemistry introduces structural novelty and allows for a more sophisticated exploration of chemical space.[9][10]

The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring, is particularly compelling.[11][12] It is a common feature in bioactive natural products and provides a robust and predictable scaffold for orienting substituents in three-dimensional space.[13] When combined with the amine functional group—a cornerstone of pharmaceuticals due to its basicity and ability to form critical hydrogen bonds and salt bridges—the resulting spiro[4.5]decane amines become powerful building blocks for creating highly specific and effective therapeutic agents.[14]

Decoding the Conformation: Analysis and Stereochemistry

The therapeutic potential of a spiro[4.5]decane amine is intrinsically linked to its three-dimensional structure. Understanding the preferred conformations and the spatial orientation of the amine group is therefore critical.

Inherent Conformational Preferences

The spiro[4.5]decane core is composed of a cyclohexane ring, which preferentially adopts a low-energy chair conformation, and a cyclopentane ring, which is more flexible and typically exists in envelope or twist forms. The spiro-fusion point dramatically restricts the overall conformational freedom compared to two separate rings. The cyclohexane chair can exist in two isomeric forms, and the energy barrier between them will dictate the conformational dynamics. The position and nature of the amine substituent play a crucial role in determining which conformation is favored.

The Role of the Amine Substituent

The placement of the amine group—whether on the five- or six-membered ring, and its stereochemistry (axial vs. equatorial on the cyclohexane ring)—defines the vector of the nitrogen lone pair and any N-substituents.

  • Axial vs. Equatorial Placement: An amine on the cyclohexane ring will have a strong preference for the equatorial position to minimize 1,3-diaxial strain. However, specific intramolecular interactions or substitution patterns can sometimes favor the axial conformer. This orientation directly impacts how the amine interacts with a target protein.

  • Stereoisomerism at the Spirocenter: The spiro carbon itself is a stereocenter. The absolute configuration (R or S) dictates the fundamental topology of the scaffold, leading to enantiomers that can have vastly different pharmacological profiles.[15][16]

Key Analytical Methodologies

A multi-faceted approach is required to fully characterize the conformation of these complex molecules.

Technique Application and Insights Provided References
NMR Spectroscopy The cornerstone for solution-phase conformational analysis. Coupling constants (e.g., ³JHH) help determine dihedral angles and distinguish between axial/equatorial protons. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, confirming stereochemical relationships and overall molecular shape.[17][18][19][20]
X-Ray Crystallography Provides an unambiguous determination of the solid-state conformation, bond lengths, and angles. It is the gold standard for establishing the absolute stereochemistry of a chiral molecule.[8][21]
Computational Modeling Density Functional Theory (DFT) and other molecular mechanics methods are used to calculate the relative energies of different conformers, map potential energy surfaces, and predict the most stable structures. These theoretical insights are invaluable for rationalizing experimental findings and guiding synthetic efforts.[1][22]

Synthesis of Spiro[4.5]decane Amine Scaffolds

The development of robust and stereoselective synthetic routes is crucial for accessing structurally diverse spiro[4.5]decane amines.[5] While their complexity can present challenges, a number of powerful strategies have emerged.[5]

Major Synthetic Approaches

Successful construction of the spiro[4.5]decane core often relies on intramolecular cyclization or cycloaddition reactions where the key spirocyclic bond is formed with high control.

  • Domino and Tandem Reactions: These elegant methods construct the scaffold in a single pot through a cascade of reactions, often with excellent diastereoselectivity.[1][22] For instance, a NaH-promoted domino reaction between an azadiene and a Nazarov reagent has been shown to produce spiro[4.5]decanes via a [4+2] cycloaddition mechanism.[22]

  • Radical Cyclizations: Samarium(II) iodide-promoted ketyl radical cyclizations can create the spiro[4.5]decane system with a high degree of stereoselectivity.[15]

  • Intramolecular Schmidt Reaction: This reaction between a ketone and an alkyl azide provides a direct route to synthesize 2-amino-spiro[4.5]decane-6-ones.[8]

  • [3+2] Cycloadditions: A modern approach combines photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to yield 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[8]

The following diagram illustrates a generalized workflow for the synthesis and diversification of spiro[4.5]decane amines.

G cluster_0 Scaffold Synthesis cluster_1 Amine Installation & Diversification A Acyclic or Monocyclic Precursors B Key Cyclization Step (e.g., Domino, Radical, Cycloaddition) A->B Reagents/Catalyst C Spiro[4.5]decane Core (Ketone, Lactam, etc.) B->C High Stereoselectivity D Introduction of Amine (e.g., Reductive Amination, Schmidt Rxn) C->D E Protected Spiro[4.5]decane Amine D->E F Library Synthesis (Amide Coupling, Alkylation, etc.) E->F Deprotection G Final Bioactive Compounds F->G

Caption: Generalized workflow for spiro[4.5]decane amine synthesis.

Exemplary Protocol: Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine Intermediate

This protocol is adapted from methodologies developed for accessing key chiral intermediates for drug discovery programs.[23][24][25] It showcases the use of biocatalysis to achieve high enantioselectivity.

Objective: To synthesize enantiomerically pure (R)-tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Step 1: Synthesis of the Spiroketone Precursor

  • To a solution of N-Boc-4-piperidone and cyclopentanone, add a suitable base (e.g., pyrrolidine) in a solvent like methanol.

  • Heat the reaction mixture to facilitate an aldol condensation followed by cyclization to form the spirocyclic enone.

  • Reduce the double bond using a standard method like catalytic hydrogenation (H₂, Pd/C) to yield the saturated spiroketone, tert-butyl 1-oxa-8-azaspiro[4.5]decan-3-one.

  • Purify the product via column chromatography.

Step 2: Biocatalytic Asymmetric Transamination

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), suspend the spiroketone precursor.

  • Add a transaminase enzyme (e.g., ATA-200) and an amine donor such as isopropylamine (IPA).[23] The enzyme will catalyze the conversion of the ketone to the amine.

  • This reaction proceeds with dynamic kinetic resolution (DKR), allowing for a theoretical yield of up to 100% of the desired single enantiomer.[23]

  • To drive the equilibrium, the acetone byproduct can be removed by applying a slight vacuum or a nitrogen sweep.[23]

  • Monitor the reaction for completion by HPLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., 2-MeTHF).

  • The crude amine can be purified by forming a chiral salt (e.g., with D-pyroglutamic acid) to isolate the desired (R)-enantiomer with high diastereomeric and enantiomeric excess (>99% ee).[24]

Impact on Drug Discovery: Case Studies

The true value of the spiro[4.5]decane amine scaffold is demonstrated by its successful application in developing clinical candidates. The rigid framework serves to optimize interactions with the target protein, leading to improved pharmacological profiles.

G A Spiro[4.5]decane Amine Scaffold B Conformational Restriction A->B G Favorable Physicochemical Properties (e.g., Solubility, 3D Shape) A->G C Pre-organization into Bioactive Conformation B->C D Reduced Entropic Penalty upon Binding C->D F Enhanced Selectivity (Reduced Off-Target Effects) C->F E Improved Potency D->E I Optimized Drug Candidate E->I F->I H Improved ADME Profile G->H H->I

Caption: The logical progression from scaffold design to an optimized drug candidate.

Case Study 1: M₁ Muscarinic Agonists for Alzheimer's Disease

Researchers developed a series of 1-oxa-8-azaspiro[4.5]decanes as M₁ muscarinic agonists.[26] By systematically modifying the scaffold, they identified compounds with a preferential affinity for M₁ over M₂ receptors. The rigid spirocyclic core was essential for orienting the key pharmacophoric elements—the tertiary amine and the hydrogen-bond accepting oxygen—in a manner analogous to the natural ligand, acetylcholine. Notably, compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) showed potent activity in ameliorating memory impairment in preclinical models with a sufficient therapeutic window, leading to its selection for clinical studies.[26] The stereochemistry was determined to be (S) by X-ray crystallography, highlighting the critical role of stereocontrol.[26]

Case Study 2: SHP2 Inhibitors for Oncology

The intermediate (3s,4s)-3-methyl-2-oxa-8-azaspiro[7][9]-decan-4-amine is a critical building block for a new class of allosteric SHP2 inhibitors, including TNO155.[27] SHP2 is a protein tyrosine phosphatase implicated in various cancers. The spiro[4.5]decane amine portion of the molecule serves to rigidly project substituents into a specific pocket of the enzyme, locking it in an inactive conformation. The precise stereochemistry of the amine and the adjacent methyl group on the oxolane ring is paramount for achieving high potency and selectivity.

Case Study 3: HIF Prolyl Hydroxylase (PHD) Inhibitors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs).[2] These enzymes are key targets for treating anemia.[28][29] The spiro[4.5]decanone template acts as a mimic of the 2-oxoglutarate co-substrate, with the spirocyclic nature providing a rigid scaffold. Crystallographic studies have shown that substituents on the spiro-piperidine ring project into a specific aromatic pocket of the enzyme, which is crucial for potent inhibition.[28]

Conclusion and Future Outlook

Conformational restriction through the use of spirocyclic scaffolds is a validated and powerful strategy in modern medicinal chemistry. Spiro[4.5]decane amines, in particular, offer a compelling combination of structural rigidity, three-dimensionality, and synthetic tractability. By constraining the orientation of the critical amine functionality, these scaffolds enable the design of molecules with superior potency, enhanced selectivity, and improved drug-like properties.

The future of this field will likely focus on two key areas:

  • Expansion of Synthetic Toolkits: The development of new, highly efficient, and stereoselective methods to access an even greater diversity of spiro[4.5]decane amine cores will be paramount. This will allow for a finer-tuning of the scaffold's geometry to match the specific demands of a given biological target.[5][9]

  • Computationally-Driven Design: Advances in computational chemistry and machine learning will enable a more predictive and rational design of spiro[4.5]decane-based ligands.[1][5] In silico screening and conformational analysis will help prioritize synthetic targets with the highest probability of success, accelerating the drug discovery process.

As the industry continues to move beyond flat, aromatic structures, the strategic incorporation of conformationally restricted motifs like spiro[4.5]decane amines will be a key driver in the discovery of the next generation of innovative medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]

  • Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization. ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • An asymmetric synthesis method of chiral azaspiro[7][9]-decylamine. Google Patents. Available at:

  • Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. PubMed. Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available at: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. ACS Publications. Available at: [Link]

  • The chemistry of spiro(4.5)decane sesquiterpenes. PubMed. Available at: [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available at: [Link]

  • Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. ResearchGate. Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available at: [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine. ACS Figshare. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • spiro. University of Calgary. Available at: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc. Available at: [Link]

  • Spiro(4.5)decane. PubChem. Available at: [Link]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. ACS Publications. Available at: [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. Available at: [Link]

  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. PubMed. Available at: [Link]

  • Fig. S2: Conformational analysis of 2r isomers. on top -key NMR data... ResearchGate. Available at: [Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. MDPI. Available at: [Link]

  • (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. ResearchGate. Available at: [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. diplomata comercial. Available at: [Link]

Sources

Exploratory

Unlocking 3D Chemical Space: 1-Azaspiro[4.5]decane Building Blocks

This guide provides an in-depth technical analysis of the 1-Azaspiro[4.5]decane scaffold, a privileged bicyclic framework in modern drug discovery.[1] Unlike flat aromatic systems, this scaffold offers inherent three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1-Azaspiro[4.5]decane scaffold, a privileged bicyclic framework in modern drug discovery.[1] Unlike flat aromatic systems, this scaffold offers inherent three-dimensionality, enabling access to novel chemical space and improved physicochemical properties.[1][2]

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift from "flat" aromatic compounds to three-dimensional (


) scaffolds to improve clinical success rates.[1] The 1-azaspiro[4.5]decane  system—characterized by a pyrrolidine ring fused to a cyclohexane ring at a single quaternary carbon—serves as a critical tool in this "Escape from Flatland."[1] This guide details the structural advantages, synthetic access, and medicinal chemistry applications of this scaffold, specifically distinguishing it from its 8-aza counterparts (e.g., Buspirone).

Structural & Physicochemical Properties

The 1-azaspiro[4.5]decane core offers distinct advantages over linear or fused bicyclic systems.

The Advantage

Increasing the fraction of


 hybridized carbons (

) correlates with improved solubility and saturation, which often translates to higher clinical success.
  • Vector Orientation: The spiro-carbon creates a permanent orthogonal orientation between the two rings.[1] Substituents on the five-membered nitrogen (N1) and the six-membered ring project into distinct vectors, allowing simultaneous probing of hydrophobic pockets and polar interactions without steric clash.[1]

  • Conformational Rigidity: Unlike flexible linkers, the spiro junction locks the conformation, reducing the entropic penalty upon binding to a protein target.

Comparative Physicochemical Profile

The following table contrasts the 1-azaspiro[4.5]decane scaffold with a standard piperidine analog.

Property1-Azaspiro[4.5]decane4-Phenylpiperidine (Analog)Impact on Drug Design
Topology 3D (Spirocyclic)2D (Planar/Flat)Enhanced receptor fit; novel IP space.[1]
Lipophilicity (LogP) Moderate (Tunable)High (Aromatic stacking)Lower LogP often improves metabolic stability.
Solubility HighLow to ModerateBetter oral bioavailability formulations.[1]
Metabolic Liability Low (Quaternary C block)High (Aromatic oxidation)Blocked metabolic soft spots at the junction.

Synthetic Methodologies

Accessing quaternary centers is synthetically challenging.[1] Below are the two primary authoritative routes for constructing the 1-azaspiro[4.5]decane core.

Route A: Iodine-Promoted Aminocyclization (5-endo)

This method is preferred for generating enantiopure scaffolds from chiral cyclohexanone derivatives.[1] It utilizes the "iodine-trigger" to close the pyrrolidine ring.[1]

Route B: Pd-Catalyzed [3+2] Cycloaddition

A modern approach using oxidative dearomatization of anilines followed by cycloaddition, allowing for rapid library generation.[1]

Visualization of Synthetic Logic

The following diagram illustrates the logic flow for the Iodine-Promoted Aminocyclization route, a robust method for lab-scale synthesis.

SynthesisRoute Precursor 4-Allyl-4-aminocyclohexanone (Chiral Precursor) Activation Iodine (I2) Activation (Alkene -> Iodonium) Precursor->Activation I2, NaHCO3, CH2Cl2 Cyclization 5-endo-trig Cyclization (Nitrogen Attack) Activation->Cyclization Spontaneous Intermediate Iodo-Spiro Intermediate Cyclization->Intermediate Kinetic Control FinalProduct 1-Azaspiro[4.5]decane (Enantiopure) Intermediate->FinalProduct Deiodination (Bu3SnH)

Figure 1: Step-wise logic of the Iodine-Promoted Aminocyclization to form the 1-azaspiro[4.5]decane core.[1]

Experimental Protocol: Iodine-Mediated Spirocyclization

Objective: Synthesis of a functionalized 1-azaspiro[4.5]decane core from a 4-substituted cyclohexanone precursor. Source Validation: Adapted from methodologies described in Journal of Organic Chemistry and Tetrahedron (See Ref [1], [2]).

Materials
  • Substrate: 4-Allyl-4-(benzylamino)cyclohexan-1-one ethylene ketal (1.0 eq).

  • Reagent: Iodine (

    
    ) (2.5 eq).
    
  • Base: Saturated aqueous

    
    .[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add saturated aqueous

    
     (5 mL).
    
  • Cyclization: Slowly add Iodine (2.5 mmol) in small portions over 15 minutes. The mixture will turn dark violet.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (visualize with ninhydrin or UV) for the disappearance of the starting amine.

  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated

    
     solution. Shake until the iodine color dissipates (turns colorless/yellow).
    
  • Workup: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude iodo-spiro intermediate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Deiodination (Optional): To obtain the unsubstituted scaffold, treat the intermediate with tributyltin hydride (

    
    ) and AIBN in refluxing toluene for 2 hours.
    

Mechanism Note: This reaction proceeds via a 5-endo-trig cyclization, which is generally disfavored by Baldwin’s rules but proceeds here due to the iodonium bridge geometry.[1]

Medicinal Chemistry Applications

The 1-azaspiro[4.5]decane scaffold is not merely a linker; it is a bioactive pharmacophore found in complex natural products and synthetic drugs.[1]

Target Class: Immunosuppressants (FR901483)

The most prominent application of this scaffold is in the synthesis of FR901483 , a potent immunosuppressant. The 1-azaspiro[4.5]decane core forms the tricyclic skeleton essential for its biological activity.[1]

  • Mechanism: The rigidity of the spiro-center orients the polar amine and the lipophilic cyclohexyl ring to mimic the transition state of peptide bonds, inhibiting purine biosynthesis enzymes.[1]

Target Class: Sigma Receptors ( )

While 8-azaspiro systems are common for GPCRs, 1-azaspiro derivatives have shown high affinity for Sigma-1 receptors .[1]

  • Therapeutic Potential: Neuroprotection, treatment of cocaine addiction, and analgesia.

  • SAR Insight: N-substitution on the pyrrolidine ring with a benzyl group often maximizes

    
     affinity by engaging the hydrophobic pocket of the receptor.[1]
    
Scaffold Diversity & Library Design

The scaffold allows for "branching" medicinal chemistry:

  • N1-Diversification: Amide coupling or reductive amination at the pyrrolidine nitrogen.[1]

  • C-Ring Functionalization: The cyclohexane ring (originally a ketone) can be converted to amines, alcohols, or heterocycles, projecting vectors into the "southern" region of the binding pocket.

SAR_Logic Core 1-Azaspiro[4.5]decane Core Scaffold N1 N1 Vector (Polar/H-bond Acceptor) Core->N1 C_Ring Cyclohexyl Ring (Hydrophobic/Lipophilic) Core->C_Ring Spiro Spiro Junction (Conformational Lock) Core->Spiro Target1 Sigma-1 Receptor (Hydrophobic Pocket) N1->Target1 Benzyl substitution Target2 Peptide Mimicry (FR901483) C_Ring->Target2 3D Shape Match Spiro->Target2 Rigidification

Figure 2: Structure-Activity Relationship (SAR) mapping of the 1-azaspiro[4.5]decane scaffold.

Future Outlook

The 1-azaspiro[4.5]decane scaffold is currently underutilized compared to its 8-azaspiro cousin (found in Buspirone).[1] However, with the rise of Fragment-Based Drug Discovery (FBDD) , this scaffold is gaining traction as a high-


 fragment that can be grown into lead-like molecules with superior solubility and metabolic profiles compared to flat heteroaromatics.[1]

References

  • Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization . ResearchGate. [Link]

  • Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization . ResearchGate. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via NHC-catalyzed Cycloaddition . ResearchGate. [Link]

  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092 . PubChem. [Link][3]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors . PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthesis and Application of the (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Core in the Development of SHP2 Inhibitor TNO155

Section 1: Introduction & Significance The landscape of targeted cancer therapy is continually evolving, with a significant focus on modulating intracellular signaling pathways that drive tumorigenesis. One such critical...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Significance

The landscape of targeted cancer therapy is continually evolving, with a significant focus on modulating intracellular signaling pathways that drive tumorigenesis. One such critical node is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival by positively regulating the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][3] It acts as a central hub, integrating signals from various receptor tyrosine kinases (RTKs) and cytokine receptors.[4][5] Given its function as a key signaling promoter, the hyperactivation of SHP2 is implicated in the pathogenesis of various cancers, making it a high-value target for therapeutic intervention.[5][6]

TNO155 is a first-in-class, potent, and selective allosteric inhibitor of SHP2 currently undergoing clinical investigation for the treatment of advanced solid tumors.[7][8][9] Unlike early inhibitors that targeted the catalytic site with poor selectivity, TNO155 binds to an allosteric tunnel, stabilizing SHP2 in a closed, auto-inhibited conformation.[7] This mechanism provides high selectivity and a promising safety profile.[9]

The chemical architecture of TNO155, (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, reveals a sophisticated design where a key structural motif, the spirocyclic amine core, is paramount.[1] Spirocyclic scaffolds are of immense interest in medicinal chemistry because their inherent three-dimensional and rigid nature can enhance binding affinity, improve selectivity, and optimize physicochemical properties like solubility and metabolic stability.[10][11][12] In TNO155, the specific (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine intermediate serves as a rigid scaffold, precisely orienting the primary amine group for crucial hydrogen-bonding interactions within the allosteric pocket of SHP2.[6][12] The stereochemistry of this intermediate is critical for efficacy.

This guide provides detailed protocols for the stereoselective synthesis of this vital intermediate and its subsequent incorporation into the final TNO155 molecule, offering researchers a comprehensive resource for the development of SHP2 inhibitors.

Section 2: The Role of the Spirocyclic Amine Intermediate in TNO155

The molecular structure of TNO155 is a testament to structure-based drug design. The molecule is comprised of two main fragments: the complex heterocyclic pyrazine moiety responsible for key interactions and the chiral spirocyclic amine which anchors the molecule in the allosteric site.

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine fragment (highlighted in blue below) provides the necessary structural rigidity and correct stereochemical orientation of the amine and methyl groups. This precise 3D arrangement is non-negotiable for achieving high-affinity binding and potent inhibition of the SHP2 protein.

G TNO155 Intermediate Label Key Spirocyclic Intermediate

Figure 1: Structure of TNO155 with the key spirocyclic amine intermediate highlighted.

Section 3: Synthetic Pathways to the Key Spirocyclic Amine Intermediate

The synthesis of the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine intermediate is a significant challenge due to the two contiguous stereocenters on the spirocyclic core. Asymmetric synthesis is required to produce the single, desired diastereomer. Below are two field-proven protocols for achieving this.

Protocol 1: Diastereoselective Synthesis via Chiral Auxiliary

This method relies on the use of a chiral sulfinamide auxiliary to direct the stereoselective reduction of an imine intermediate. This approach is robust and provides high diastereoselectivity. The causality behind this method is the temporary installation of a chiral directing group, which sterically hinders one face of the molecule, forcing the reducing agent to attack from the opposite, less-hindered face.

G start Spirocyclic Ketone Precursor step1 Condensation with (R)-tert-Butanesulfinamide (Ti(OEt)4 catalyst) start->step1 step2 Diastereoselective Reduction (e.g., LiBH4) step1->step2 step3 Auxiliary Cleavage (Acidic Hydrolysis, e.g., HCl) step2->step3 end (3S,4S)-3-methyl-2-oxa-8-azaspiro [4.5]decan-4-amine step3->end

Figure 2: Workflow for diastereoselective synthesis of the spiroamine intermediate.

Detailed Experimental Protocol:

  • Step 1: Imine Formation

    • To a solution of the N-Boc protected 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add (R)-2-methylpropane-2-sulfinamide (1.2 eq).

    • Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 65-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

    • Cool the reaction to room temperature and quench carefully by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfinylimine, which is used in the next step without further purification.

  • Step 2: Diastereoselective Reduction

    • Dissolve the crude sulfinylimine from the previous step in anhydrous THF (~0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

    • Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction at -78 °C for 3-6 hours. Monitor by TLC or LC-MS for the disappearance of the imine.

    • Once complete, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude N-sulfinyl amine.

  • Step 3: Deprotection

    • Dissolve the crude N-sulfinyl amine in methanol (~0.2 M).

    • Add a solution of hydrochloric acid in dioxane (4M, 3.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to afford the desired (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine as its dihydrochloride salt. The Boc group is also cleaved under these conditions.

Section 4: Quality Control and Characterization of the Intermediate

Validation of the intermediate's identity, purity, and stereochemistry is critical. A combination of analytical techniques should be employed.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMRCharacteristic shifts for the spirocyclic core, methyl, and amine protons.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)[M+H]⁺ corresponding to the calculated exact mass of C₉H₁₈N₂O.
Purity HPLC/UPLCPurity ≥97% is typical for use in subsequent steps.
Stereochemistry Chiral SFC or X-ray CrystallographyConfirmation of the (3S,4S) configuration.

Section 5: Protocol for TNO155 Synthesis from the Spirocyclic Amine Intermediate

The final step in the synthesis of TNO155 involves coupling the chiral spirocyclic amine intermediate with the activated heterocyclic core. This is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction.

G start (3S,4S)-Spiroamine Intermediate step1 Nucleophilic Aromatic Substitution (SNAᵣ) (Base, e.g., DIPEA; High Temp.) start->step1 reagent Activated Pyrazine Core (e.g., chloro- or sulfonyl-derivative) reagent->step1 end TNO155 Final Product step1->end

Figure 3: Final coupling step to synthesize TNO155.

Detailed Experimental Protocol:

  • Step 1: Fragment Coupling

    • To a solution of the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine intermediate (1.0 eq, free base form) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the activated pyrazine core (e.g., 5-((2-amino-3-chloropyridin-4-yl)thio)-3-chloro-6-aminopyrazine, 1.1 eq).

    • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0-5.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction for the formation of TNO155 and consumption of the starting materials by LC-MS.

  • Step 2: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Repeat the extraction multiple times.

    • Combine the organic layers, wash with water and then brine to remove the high-boiling solvent and residual base.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel or by preparative HPLC to yield TNO155 of high purity.

Section 6: Conclusion

The (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine moiety is a cornerstone in the molecular architecture of the potent SHP2 inhibitor TNO155. Its rigid, stereochemically defined structure is indispensable for achieving the desired pharmacological activity. The synthetic protocols detailed herein provide robust and reproducible methods for accessing this key intermediate in high diastereomeric purity. Mastery of these synthetic steps is crucial for researchers and drug development professionals working on TNO155 and the next generation of SHP2-targeted cancer therapies. The principles of asymmetric synthesis and strategic fragment coupling demonstrated here are broadly applicable across modern medicinal chemistry programs.

References

  • SHP2 signaling pathways: SHP2-dependent signaling in both developing... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Role of SHP2 in various signaling pathways. Activated SHP2 regulates... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • SHP2 Phosphatase - Biology. (n.d.). Retrieved February 22, 2026, from [Link]

  • Rewiring of cell signaling by pathogenic mutations in the tyrosine phosphatase SHP2. (2025, October 16). Retrieved February 22, 2026, from [Link]

  • SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling - Frontiers. (n.d.). Retrieved February 22, 2026, from [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - Taylor & Francis. (2025, March 19). Retrieved February 22, 2026, from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - Reymond Research Group. (2025, December 8). Retrieved February 22, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Retrieved February 22, 2026, from [Link]

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. (2025, December 10). Retrieved February 22, 2026, from [Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors | Journal of Medicinal Chemistry. (2019, January 28). Retrieved February 22, 2026, from [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (n.d.). Retrieved February 22, 2026, from [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - J-Global. (n.d.). Retrieved February 22, 2026, from [Link]

  • Document: Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (CHEMBL4699491) - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 22, 2026, from [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer (Journal Article) | OSTI.GOV. (2020, September 1). Retrieved February 22, 2026, from [Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][5][13] triazin-4 - PubMed. (2023, December 15). Retrieved February 22, 2026, from [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2020, September 10). Retrieved February 22, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020, July 15). Retrieved February 22, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (2025, May 6). Retrieved February 22, 2026, from [Link]

  • Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • 4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl] - OSTI. (2021, October 1). Retrieved February 22, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. (2020, October). Retrieved February 22, 2026, from [Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling | Clinical Cancer Research - AACR Journals. (2021, January 4). Retrieved February 22, 2026, from [Link]

  • Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • Diastereoselective synthesis of a spironoraristeromycin using an acylnitroso Diels-Alder reaction - PubMed. (2009, August 21). Retrieved February 22, 2026, from [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity - MDPI. (2022, November 18). Retrieved February 22, 2026, from [Link]

Sources

Application

Procedure for N-alkylation of 1-Azaspiro[4.5]decan-8-amine

Executive Summary This Application Note details the strategic functionalization of 1-Azaspiro[4.5]decan-8-amine , a high-value spirocyclic scaffold in medicinal chemistry.[1] The molecule features two distinct nitrogen c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic functionalization of 1-Azaspiro[4.5]decan-8-amine , a high-value spirocyclic scaffold in medicinal chemistry.[1] The molecule features two distinct nitrogen centers: a sterically hindered secondary amine (N1) within the pyrrolidine ring and a distal, accessible primary amine (C8-NH₂) on the cyclohexane ring.[1]

Achieving regioselectivity between these two sites is the primary synthetic challenge. This guide provides validated protocols for:

  • Chemoselective Mono-alkylation of the Primary Amine (C8) via Reductive Amination (Method A).

  • Targeted Alkylation of the Secondary Amine (N1) via an Orthogonal Protection Strategy (Method B).

  • General Direct Alkylation for exhaustive functionalization (Method C).

Structural Analysis & Strategic Planning

The reactivity profile of 1-Azaspiro[4.5]decan-8-amine is governed by steric differentiation rather than pKa alone.[1]

  • N1 (Secondary Amine): Located in the 5-membered ring adjacent to the quaternary spiro center (C5).[1] High steric bulk significantly retards nucleophilic attack, making it less reactive in Sₙ2 processes compared to typical pyrrolidines.[1]

  • C8-NH₂ (Primary Amine): Located on the 6-membered ring, distal from the spiro junction.[1] It exhibits classic primary amine nucleophilicity and is the kinetic product site for both alkylation and imine formation.

Decision Matrix: Selecting the Right Protocol

G Start Starting Material: 1-Azaspiro[4.5]decan-8-amine Decision Target Site? Start->Decision TargetC8 Target: C8 Primary Amine (Mono-alkylation) Decision->TargetC8 High Selectivity TargetN1 Target: N1 Secondary Amine Decision->TargetN1 Inverse Selectivity MethodA METHOD A: Reductive Amination (Kinetic Control) TargetC8->MethodA ProductA Product: 8-(Alkylamino)-1-azaspiro[4.5]decane MethodA->ProductA MethodB METHOD B: Orthogonal Protection (Boc-Protection of C8) TargetN1->MethodB StepB1 1. Boc-Protection (C8) 2. Alkylation (N1) 3. TFA Deprotection MethodB->StepB1 ProductB Product: 1-Alkyl-1-azaspiro[4.5]decan-8-amine StepB1->ProductB

Figure 1: Strategic workflow for regioselective alkylation based on target nitrogen.

Method A: Selective Mono-Alkylation of C8-NH₂ (Reductive Amination)[1]

Objective: Introduce an alkyl group at the primary amine (C8) without over-alkylation or reacting with the secondary amine (N1).[1] Mechanism: The primary amine forms an imine with aldehydes/ketones significantly faster than the sterically hindered secondary amine forms an iminium ion. Using a mild reducing agent (STAB) ensures the imine is reduced selectively.

Materials
  • Substrate: 1-Azaspiro[4.5]decan-8-amine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 1-Azaspiro[4.5]decan-8-amine (1.0 mmol) in anhydrous DCE (10 mL).

    • Add the Aldehyde/Ketone (1.1 mmol).

    • Add Acetic Acid (1.0 mmol). Note: Acid catalysis is crucial to activate the carbonyl and protonate the imine intermediate.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon. Validation: Monitor by LCMS for the disappearance of the carbonyl peak and formation of the imine mass [M+H]+.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H₂) may occur.[1]

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench & Work-up:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL).[1] Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][2][3]

    • Concentrate in vacuo.[2]

  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient, typically 90:10:1).[1]

Data Summary: Method A

Parameter Condition Rationale
Selectivity >95% C8-NH₂ Steric hindrance at N1 prevents iminium formation.[1]
Yield 75–90% High conversion due to stable imine intermediate.

| Side Products | Bis-alkylation (<5%) | STAB is mild; prevents reduction of aldehyde before imine formation.[1] |

Method B: Selective Alkylation of N1 (Protection Strategy)[1]

Objective: Functionalize the hindered secondary amine (N1) while leaving the primary amine (C8) available as a free amine. Challenge: Direct alkylation of N1 is impossible without protecting C8, as C8 is more nucleophilic.

Step-by-Step Protocol

Phase 1: Selective Protection (Boc-Anhydride) [1]

  • Dissolve 1-Azaspiro[4.5]decan-8-amine (1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) dissolved in DCM dropwise over 30 minutes.

    • Critical: Use a slight deficit of Boc₂O to ensure no bis-protection or N1 protection occurs. The primary amine reacts orders of magnitude faster.

  • Stir at 0°C for 1 hour.

  • Work-up: Wash with water, dry, and concentrate.[1] Isolate tert-butyl (1-azaspiro[4.5]decan-8-yl)carbamate .[1]

Phase 2: N1 Alkylation (Reductive Amination or Sₙ2) [1]

  • Option 1 (Reductive Amination): Follow Method A using the Boc-protected intermediate. Due to N1 sterics, use Sodium Cyanoborohydride (NaCNBH₃) in Methanol with heating (40–50°C) and longer reaction times (12–24 h) to force the iminium formation.[1]

  • Option 2 (Direct Sₙ2):

    • Dissolve Boc-intermediate in DMF.

    • Add K₂CO₃ (2.0 equiv) and Alkyl Halide (1.2 equiv).[1]

    • Heat to 60–80°C. Note: Heat is required to overcome steric hindrance at the spiro-adjacent nitrogen.

Phase 3: Deprotection

  • Dissolve the N1-alkylated intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v).[1]

  • Stir at RT for 1–2 hours.

  • Concentrate and neutralize (free base) using ion-exchange resin or basic extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-alkylation (Bis-alkylation at C8) Highly reactive aldehyde (e.g., Formaldehyde, Acetaldehyde).[1]Switch to Method A (STAB). Add aldehyde slowly. Do NOT use NaBH₄ (too aggressive).[1]
No Reaction at N1 Steric hindrance of the spiro ring.Switch from Reductive Amination to Sₙ2 (Method B, Phase 2). Use a stronger base (Cs₂CO₃) and heat (80°C) in DMF.[1]
Poor Solubility Free base is polar.Use the HCl salt of the starting material and add 1.0 equiv of TEA/DIPEA to solubilize in DCM/DCE.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Foundational text for Method A, establishing STAB as the reagent of choice for selective mono-alkyl
  • Kumpaty, H. J., et al. (2003).[1][4] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Synthesis, 2003(14), 2206-2210.[1] Link[1]

    • Provides evidence for the high chemoselectivity of reductive amin
  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link[1]

    • Comprehensive review covering direct alkylation vs.
  • Mullins, S. J., et al. (2019).[1] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives...". ACS Chemical Neuroscience, 11(1), 123-134.[1] Link[1]

    • Demonstrates the Boc-protection strategy for selective functionaliz

Sources

Method

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of 1-Azaspiro[4.5]decan-8-amine from Amino Acid Precursors Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Azaspiro[4.5]decan-8-amine from Amino Acid Precursors

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over more traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 1-azaspiro[4.5]decane framework is a prominent example, serving as a core structural motif in a variety of biologically active compounds. The introduction of an amine functionality at the 8-position of this scaffold creates a versatile building block, 1-azaspiro[4.5]decan-8-amine, which is of considerable interest for the development of novel therapeutics, particularly in the areas of neuroscience and oncology.

This application note provides a detailed, step-by-step protocol for a plausible and robust synthetic route to 1-azaspiro[4.5]decan-8-amine, commencing from a simple amino acid derivative, glycine ethyl ester. The described methodology is designed to be accessible to researchers and scientists in drug development, offering a logical and well-precedented pathway to this valuable compound.

Synthetic Strategy: A Convergent Approach to 1-Azaspiro[4.5]decan-8-amine

The synthesis of 1-azaspiro[4.5]decan-8-amine is a multi-step process that can be logically divided into two main parts: the construction of the key intermediate, 1-azaspiro[4.5]decan-8-one, followed by the introduction of the C-8 amine functionality. Our proposed synthetic strategy is rooted in well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

The pyrrolidine ring of the target molecule is derived from glycine ethyl ester, directly linking this synthesis to an amino acid precursor. The cyclohexane ring is constructed from a commercially available starting material. The key strategic element for the formation of the spirocyclic core is an intramolecular Dieckmann condensation, a powerful and widely used method for the formation of five- and six-membered rings.[1][2]

The overall synthetic workflow is depicted below:

Synthetic_Workflow A Glycine Ethyl Ester + 4-Ethoxycarbonylcyclohexanone B Step 1: Reductive Amination A->B NaBH(OAc)3 C Ethyl 4-((2-ethoxy-2-oxoethyl)amino)cyclohexane-1-carboxylate B->C D Step 2: N-Alkylation C->D BrCH2CO2Et, Base E Diethyl 4-((2-ethoxy-2-oxoethyl)(ethoxycarbonylmethyl)amino)cyclohexane-1-carboxylate D->E F Step 3: Dieckmann Condensation E->F NaOEt G Ethyl 2,8-dioxo-1-azaspiro[4.5]decane-7-carboxylate F->G H Step 4: Hydrolysis & Decarboxylation G->H 1. NaOH 2. H3O+, Δ I 1-Azaspiro[4.5]decan-8-one H->I J Step 5: Reductive Amination I->J NH4OAc, NaBH(OAc)3 K 1-Azaspiro[4.5]decan-8-amine J->K

Caption: Overall synthetic workflow for 1-Azaspiro[4.5]decan-8-amine.

Part 1: Synthesis of the Key Intermediate: 1-Azaspiro[4.5]decan-8-one

Step 1: Reductive Amination of 4-Ethoxycarbonylcyclohexanone with Glycine Ethyl Ester

Causality of Experimental Choices: This initial step constructs the secondary amine precursor by coupling the amino acid derivative with the cyclohexanone building block. Reductive amination is the method of choice as it directly forms the C-N bond in a single pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate over the starting ketone, which minimizes the formation of alcohol byproducts.[3][4] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent.

Detailed Protocol:

  • To a solution of 4-ethoxycarbonylcyclohexanone (1.0 equiv.) and glycine ethyl ester hydrochloride (1.05 equiv.) in 1,2-dichloroethane (DCE, approx. 0.5 M), add triethylamine (1.1 equiv.) and stir for 10 minutes at room temperature to liberate the free base of the amino ester.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-((2-ethoxy-2-oxoethyl)amino)cyclohexane-1-carboxylate.

Step 2: N-Alkylation with Ethyl Bromoacetate

Causality of Experimental Choices: This step introduces the second "arm" required for the subsequent intramolecular cyclization. N-alkylation of the secondary amine formed in the previous step with ethyl bromoacetate provides the necessary diester precursor for the Dieckmann condensation.[5] A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is used to neutralize the HBr formed during the reaction without competing in the alkylation. An aprotic polar solvent like acetonitrile or DMF is suitable for this Sₙ2 reaction.

Detailed Protocol:

  • Dissolve the product from Step 1 (1.0 equiv.) in anhydrous acetonitrile (approx. 0.5 M).

  • Add potassium carbonate (2.0 equiv.) and ethyl bromoacetate (1.2 equiv.).

  • Heat the mixture to reflux (approx. 82°C) and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triester, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Step 3: Intramolecular Dieckmann Condensation

Causality of Experimental Choices: This is the key ring-forming step to construct the spirocyclic pyrrolidinone ring. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][6] A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Sodium ethoxide (NaOEt) in ethanol or a stronger base like lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF can be used. The use of NaOEt in ethanol is a classic and cost-effective choice.

Dieckmann_Condensation Diester_Precursor Diester Precursor Enolate_Formation Enolate Formation Diester_Precursor->Enolate_Formation NaOEt Intramolecular_Attack Intramolecular Attack Enolate_Formation->Intramolecular_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Beta_Keto_Ester β-Keto Ester Elimination->Beta_Keto_Ester

Caption: Mechanism of the Dieckmann Condensation.

Detailed Protocol:

  • To a solution of sodium ethoxide (1.5 equiv.) in anhydrous ethanol (approx. 0.5 M) under a nitrogen atmosphere, add the triester from Step 2 (1.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction for the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a slight excess of acetic acid or by pouring into a mixture of ice and hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The resulting crude ethyl 2,8-dioxo-1-azaspiro[4.5]decane-7-carboxylate is used in the next step.

Step 4: Hydrolysis and Decarboxylation

Causality of Experimental Choices: The β-keto ester formed in the Dieckmann condensation is readily hydrolyzed to the corresponding β-keto acid, which is thermally unstable and undergoes decarboxylation upon heating to yield the desired ketone.[7][8] This is a standard and high-yielding transformation. Acidic or basic conditions can be used for the hydrolysis; here we describe an acidic workup.

Detailed Protocol:

  • To the crude β-keto ester from Step 3, add a 3 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until the evolution of CO₂ ceases.

  • Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield pure 1-azaspiro[4.5]decan-8-one.

Part 2: Synthesis of 1-Azaspiro[4.5]decan-8-amine

Step 5: Reductive Amination of 1-Azaspiro[4.5]decan-8-one

Causality of Experimental Choices: The final step involves the conversion of the ketone to the primary amine. Reductive amination using an ammonia source is a direct and efficient method.[4][9] Ammonium acetate serves as the ammonia source, and sodium triacetoxyborohydride is again used as the mild and selective reducing agent.

Detailed Protocol:

  • Dissolve 1-azaspiro[4.5]decan-8-one (1.0 equiv.) in methanol (approx. 0.2 M).

  • Add ammonium acetate (10 equiv.) and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (2.0 equiv.) in portions.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to afford 1-azaspiro[4.5]decan-8-amine.

Data Summary

The following table provides a summary of the expected reaction conditions and typical yields for each step of the synthesis.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Reductive AminationNaBH(OAc)₃, Et₃NDCERT12-2470-85
2N-AlkylationBrCH₂CO₂Et, K₂CO₃Acetonitrile828-1685-95
3Dieckmann CondensationNaOEtEthanol784-865-80
4Hydrolysis & DecarboxylationHCl (aq)Water1004-680-90
5Reductive AminationNH₄OAc, NaBH(OAc)₃MethanolRT24-4860-75

Yields are estimates based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

Conclusion

This application note details a comprehensive and logical synthetic route for the preparation of 1-azaspiro[4.5]decan-8-amine starting from a glycine derivative. The described protocols utilize well-established and reliable chemical reactions, providing a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable spirocyclic building block. The strategic use of a Dieckmann condensation for the key ring-forming step and selective reductive aminations ensures an efficient and reproducible synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G., et al. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • AK Lectures. (2023). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]

  • AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

Sources

Application

Application Note: 1-Azaspiro[4.5]decan-8-amine in Fragment-Based Drug Design (FBDD)

) and vector diversity in fragment libraries. Executive Summary This guide details the application of 1-Azaspiro[4.5]decan-8-amine (and its derivatives) within Fragment-Based Drug Design (FBDD) workflows.

Author: BenchChem Technical Support Team. Date: February 2026


) and vector diversity in fragment libraries.

Executive Summary

This guide details the application of 1-Azaspiro[4.5]decan-8-amine (and its derivatives) within Fragment-Based Drug Design (FBDD) workflows. Unlike traditional flat aromatic fragments, this spirocyclic scaffold offers a high fraction of


 hybridized carbons (

), defined three-dimensional exit vectors, and superior physicochemical properties (solubility, metabolic stability). This document provides protocols for library incorporation, biophysical screening (SPR), and orthogonal synthetic elaboration ("Hit-to-Lead" evolution).

Scientific Rationale: The "Escape from Flatland"

In modern drug discovery, increasing the three-dimensionality of molecules is correlated with improved clinical success rates. Flat, aromatic-rich compounds often suffer from poor solubility and non-specific binding.

1-Azaspiro[4.5]decan-8-amine represents a "privileged scaffold" due to its unique geometry:

  • Rigidity: The spiro-fusion at C5 locks the conformation, reducing the entropic penalty upon protein binding compared to flexible linear diamines.

  • Orthogonal Vectors: The N1 (secondary amine in the pyrrolidine ring) and the 8-amine (primary exocyclic amine on the piperidine-like ring) project substituents at defined angles, allowing precise probing of binding pockets.

  • Physicochemical Profile:

    • 
      :  High (approx. 0.9), improving solubility.
      
    • Basicity: The scaffold contains two basic centers, often requiring careful pH management during screening.

Table 1: Comparative Properties (Calculated)
PropertyBenzylpiperazine (Flat Analog)1-Azaspiro[4.5]decan-8-amine (3D Scaffold)Impact on FBDD
MW (Da) ~176154.25Lower MW leaves more room for "growing" the fragment (Ligand Efficiency).
ClogP ~1.5 - 2.0~0.2 - 0.8Lower lipophilicity reduces non-specific binding/promiscuity.
TPSA (

)
~15~38Higher polarity improves water solubility for high-concentration screening.
Shape Planar/FlexibleGlobular/RigidRigid shape fits defined pockets; reduces entropic cost.

Protocol: Fragment Library Incorporation & QC

Before screening, the fragment must be qualified for the library. The high basicity of the diamine requires specific handling.

Quality Control (QC) Workflow
  • Purity Check: LC-MS (ELSD/UV) must show >95% purity.

    • Note: Since the molecule lacks a strong chromophore (no aromatic rings), use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) for accurate quantification.

  • Solubility Assessment:

    • Dissolve to 100 mM in

      
      -DMSO.
      
    • Perform NMR solubility check : No precipitation or aggregation signals.

    • Critical Step: Verify stability in aqueous buffer (PBS, pH 7.4). Free bases of diamines can absorb

      
       from air; store as HCl or Tosylate salts if possible, or under 
      
      
      
      .
Library Formatting
  • Stock Concentration: 200 mM in DMSO (Standard FBDD stock).

  • Storage: -20°C in Matrix tubes (low humidity).

  • Echo Calibration: Ensure acoustic liquid handlers are calibrated for the specific viscosity of the diamine/DMSO solution.

Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)

SPR is the preferred method for screening this fragment due to its low molecular weight (<200 Da).

Experimental Setup
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Modification: If the target protein has a negatively charged pocket, the cationic fragment may bind non-specifically. Increase salt to 250 mM NaCl to screen out electrostatic artifacts.

Screening Workflow (Clean Screen)

To validate specific binding, use a "Clean Screen" approach to eliminate sticky compounds.

  • Immobilization: Target protein density should be high (~3000-5000 RU) to detect low-affinity fragment binding (

    
     usually mM to high 
    
    
    
    M).
  • Injection:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 30-60 seconds.

    • Dissociation time: 60 seconds.

  • Concentration Series: Screen at 50

    
    M, 100 
    
    
    
    M, 200
    
    
    M, 500
    
    
    M.
  • Analysis: Look for "Square Wave" sensorgrams (fast on/fast off).

    • Rejection Criteria: Slow dissociation (sticky), super-stoichiometric binding (aggregation).

Data Visualization: Binding Isotherm

Generate steady-state affinity plots (


 vs. Concentration) to calculate 

.

Protocol: Synthetic Elaboration (Hit-to-Lead)

Once 1-Azaspiro[4.5]decan-8-amine is identified as a hit, the "Grow" strategy is employed. The scaffold offers two orthogonal nitrogen handles.

Orthogonal Functionalization Strategy
  • N1 (Secondary, Ring): Sterically more hindered, part of the 5-membered ring.

  • N8 (Primary, Exocyclic): More accessible, highly nucleophilic.

Workflow:

  • Vector Check: Use X-ray crystallography or docking to determine which nitrogen points towards the solvent and which points into the pocket.

  • Selective Protection:

    • To modify N8 (Primary) : Use the commercially available N1-Boc-1-azaspiro[4.5]decan-8-amine. Perform amide coupling/reductive amination at N8.

    • To modify N1 (Secondary) : Use N8-Cbz-1-azaspiro[4.5]decan-8-amine. Functionalize N1, then deprotect N8.

Synthetic Pathways Diagram (Graphviz)

G Fragment 1-Azaspiro[4.5]decan-8-amine (Hit) Structure Structural Biology (X-ray/Cryo-EM) Fragment->Structure Co-crystallization Vector_Decision Vector Analysis: Which N points to solvent? Structure->Vector_Decision Path_A Path A: Grow from N8 (Primary Amine) Vector_Decision->Path_A N8 is solvent exposed Path_B Path B: Grow from N1 (Secondary Amine) Vector_Decision->Path_B N1 is solvent exposed Lead_A Lead Series A (Amides/Ureas at N8) Path_A->Lead_A Reagents: R-COOH / HATU R-CHO / NaBH(OAc)3 Lead_B Lead Series B (Alkylation/Arylation at N1) Path_B->Lead_B Reagents: Ar-X / Pd-Catalysis R-X / Base

Figure 1: Decision tree for fragment elaboration based on structural data. The orthogonality of the two amine handles allows for precise "vector growing" into adjacent sub-pockets.

Case Study: GPCR Allosteric Modulator Design

Hypothetical Application: Targeting the Muscarinic Acetylcholine Receptor M4 (positive allosteric modulator).[1]

  • Screening: A library of 1000 spirocyclic amines is screened via SPR against stabilized M4 receptor.

  • Hit ID: 1-Azaspiro[4.5]decan-8-amine shows

    
    M.
    
  • Validation: Competitive binding with a known orthosteric probe confirms allosteric binding (probe displacement is typically not observed if the site is truly allosteric, or cooperativity is measured).

  • Elaboration:

    • Docking suggests the N1-amine interacts with a deep aspartate residue (anchor point).

    • The N8-amine points towards a hydrophobic lip.

    • Chemistry: The N1 is kept as a basic amine (or methylated) to maintain the salt bridge. The N8 is coupled with various aromatic acids to reach the hydrophobic sub-pocket.

  • Result: A lead compound with

    
     nM and improved metabolic stability (
    
    
    
    min in microsomes) due to the spiro-core blocking P450 access.

References

  • SpiroChem AG. (2025). Concept: sp3-rich Fragments in Drug Design. SpiroChem.[2][3][4][5] [Link]

  • Reymond, J. L., et al. (2025).[4] "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. [Link]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[5] Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Burke, B. J., et al. (2021). "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[6] Molbank, 2021(2), M1228.[6] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 1-Azaspiro[4.5]decan-8-amine HCl

Case ID: SOL-AZA-458 Compound: 1-Azaspiro[4.5]decan-8-amine Hydrochloride (typically supplied as Dihydrochloride) CAS Reference: 2920424-13-9 (Dihydrochloride form) Molecular Formula: (for 2HCl)[1][2][3] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AZA-458 Compound: 1-Azaspiro[4.5]decan-8-amine Hydrochloride (typically supplied as Dihydrochloride) CAS Reference: 2920424-13-9 (Dihydrochloride form) Molecular Formula:


 (for 2HCl)[1][2][3]

Executive Summary

You are likely encountering difficulties dissolving 1-Azaspiro[4.5]decan-8-amine HCl in standard organic reaction solvents (DCM, THF, Toluene). This is expected behavior.[1][2][3]

As a spirocyclic diamine salt, this compound possesses high lattice energy and significant polarity.[2][3] It behaves as a hard salt : highly soluble in protic/polar media (


, DMSO) but virtually insoluble in lipophilic organic solvents unless specific "break" protocols are employed.[1][2]

This guide provides the solubility matrix, "oiling out" troubleshooting, and the mandatory free-basing protocols required for organic synthesis.

Module 1: Solubility Matrix & Solvent Selection

Status: Validated for Dihydrochloride salt forms.[1][2][3]

Solvent ClassSolventSolubility RatingTechnical Notes
Aqueous Water (

)
High (>50 mg/mL)Ideal for stock solutions.[1][2][3] pH will be acidic (~2-3).[1][2][3]
Polar Aprotic DMSOHigh (>25 mg/mL)Standard for biological assays.[1][2][3] Difficult to remove; avoid for reaction intermediates.
Polar Protic Methanol (MeOH)Moderate/High Best organic solvent for transfer.[1][2][3] Can be used as a co-solvent in DCM (up to 10%).[1][2][3]
Polar Protic Ethanol (EtOH)Low/Moderate Often requires heating.[1][2][3] Risk of "oiling out" upon cooling.[1][2][3]
Chlorinated Dichloromethane (DCM)Insoluble CRITICAL: The salt will float/sink as a gum.[1][2][3] Requires in situ neutralization.[1][2][3]
Ethers THF, Diethyl EtherInsoluble Do not use.[1][2][3]
Hydrocarbons Hexanes, TolueneInsoluble Useful only as antisolvents to precipitate the salt.[1][2]
Visual Guide: Solubilization Decision Tree

SolubilityTree Start Start: 1-Azaspiro[4.5]decan-8-amine HCl Goal What is your Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Reaction Chemical Reaction (Amide Coupling/SNAr) Goal->Reaction Analysis NMR Analysis Goal->Analysis WaterDMSO Use Water or DMSO (Stock 10-50mM) BioAssay->WaterDMSO SolventCheck Target Solvent? Reaction->SolventCheck D2O Use D2O or DMSO-d6 Analysis->D2O Polar DMF/MeOH SolventCheck->Polar High Polarity NonPolar DCM/THF/Toluene SolventCheck->NonPolar Low Polarity DirectUse Use Salt Directly Add excess base (DIPEA/TEA) Polar->DirectUse FreeBase REQUIRED: Perform Salt Break (See Module 3) NonPolar->FreeBase

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical branch requiring free-basing for non-polar chemistry.

Module 2: Troubleshooting "Oiling Out"

The Issue: Users often report that attempting to recrystallize the salt or dissolve it in hot Ethanol/IPA results in a sticky gum ("oiling out") rather than a crystalline solid.[1][2]

The Mechanism: Spirocyclic amine salts often have high hygroscopicity.[1][2] If the solvent contains trace water, or if the cooling is too rapid, the compound separates as a supersaturated liquid phase (oil) before it can organize into a crystal lattice.[3]

Corrective Protocol:

  • Dry Solvents: Ensure your alcohol (MeOH/EtOH) is anhydrous.[1][2][3]

  • Slow Cooling: If heating to dissolve, let the solution cool to room temperature slowly in a heating block turned off (over 1-2 hours), rather than placing it immediately on ice.

  • Anti-Solvent Trituration:

    • Dissolve the gum in minimum Methanol.[2][3]

    • Add Diethyl Ether or MTBE dropwise until cloudy.[1][2][3]

    • Sonicate vigorously.[1][2][3] This provides kinetic energy to disrupt the oil phase and induce nucleation.[2]

Module 3: The "Salt Break" (Free-Basing Protocol)

Context: If you need to perform an amide coupling, reductive amination, or nucleophilic substitution in DCM or THF, the HCl salt will likely fail to react or result in poor yields due to heterogeneity.[1] You must convert the salt to the free base.[2]

Warning: The free base of 1-Azaspiro[4.5]decan-8-amine is a secondary/primary amine mixture that may be volatile or water-soluble .[1][2][3] Do not use standard aqueous extraction without modification.[1][2][3]

Protocol: High-Recovery Free-Basing[1][2][3]
  • Dissolution: Dissolve the HCl salt in a minimum amount of 10:1 Water:Methanol .

  • Basification: Add 2M NaOH or Saturated

    
      until pH > 12.
    
    • Note: The solution may become cloudy.[2][3]

  • Extraction (The Critical Step):

    • Do NOT use Diethyl Ether (poor solubility of the amine).[1][2]

    • Use Dichloromethane (DCM) or Chloroform (

      
      ) .[1][2][3]
      
    • Perform 3-4 extractions.[1][2][3] This diamine loves water; multiple pulls are necessary.[1][2][3]

  • Drying: Dry the combined organic layers over Solid KOH or

    
     .
    
    • Tip: Solid KOH pellets help remove residual water and ensure the amine stays deprotonated.[2]

  • Concentration: Evaporate solvent under reduced pressure. Do not apply high vacuum for extended periods if the molecular weight is low, as the free base may sublime.[2]

Visual Guide: Free-Basing Workflow

FreeBase Step1 1. Dissolve Salt (H2O/MeOH) Step2 2. Basify (pH > 12) Step1->Step2 Add NaOH Step3 3. Extract (DCM x 4) Step2->Step3 Phase Split Step4 4. Dry (Na2SO4) Step3->Step4 Org Layer Step5 5. Evaporate (Mild Vac) Step4->Step5 Filter

Figure 2: Step-by-step workflow for converting the HCl salt to the reactive free base.

Module 4: Analytical Handling (NMR/LCMS)

NMR Solvent:

  • Recommended:

    
     (Deuterium Oxide).[1][2][3] The salt dissolves instantly.[2][3]
    
  • Alternative: DMSO-d6.[1][2][3]

  • Avoid:

    
    . The salt will not dissolve, and adding 
    
    
    
    (Methanol-d4) often leads to broad peaks due to proton exchange.[1][2][3]

LCMS Considerations:

  • The compound is very polar.[2][3] It will elute near the "void volume" (dead time) on standard C18 columns.[1][2]

  • Fix: Use a HILIC column or add an ion-pairing agent (like TFA) to the mobile phase to retain the amine, though TFA may suppress the MS signal in positive mode.[1][2] High pH mobile phase (Ammonium Bicarbonate) is recommended if your column supports it.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) to neutralize the salt in situ instead of free-basing?

  • Answer: Yes, but with caveats. If you are working in DMF or DMSO, this works well.[2][3] If you are working in DCM, the 1-Azaspiro[4.5]decan-8-amine HCl will remain a solid gum at the bottom of the flask.[1][2][3] The TEA will eventually neutralize it, but the reaction kinetics will be surface-area limited (slow).[1][2][3] For DCM reactions, free-basing (Module 3) is superior.[1][2][3]

Q2: I see two peaks in my NMR. Is my compound impure?

  • Answer: Not necessarily. Spirocyclic systems often exhibit conformational isomerism or rotamers, especially if the nitrogen inversion is slow on the NMR timescale.[2] Run the NMR at an elevated temperature (e.g., 50°C in DMSO-d6) to see if the peaks coalesce.[1][2][3]

Q3: The compound turned into a liquid after weighing. What happened?

  • Answer: The HCl salt is hygroscopic .[1][2][3] It absorbed moisture from the air.[2][3] Handle quickly or use a glovebox. Store in a desiccator at -20°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Azaspiro[4.5]decan-8-amine

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 1-Azaspiro[4.5]decan-8-amine (Spiro-fused pyrrolidine-cyclohexylamine) Audience: Medicinal Chemists, Process Development Scientists Introduction: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 1-Azaspiro[4.5]decan-8-amine (Spiro-fused pyrrolidine-cyclohexylamine) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Challenge of the Spiro-Scaffold

The 1-azaspiro[4.5]decan-8-amine scaffold is a privileged structure in GPCR ligand design (notably for opioid and sigma receptors). Its synthesis presents two distinct thermodynamic and kinetic bottlenecks:

  • Construction of the Quaternary Center: The formation of the spiro-junction (C5) often suffers from competitive polymerization or incomplete cyclization due to steric strain.

  • Functionalization of the Sterically Shielded Ketone: Converting the intermediate 1-azaspiro[4.5]decan-8-one to the amine via reductive amination is frequently hampered by the steric bulk of the adjacent spiro-center, leading to low conversion or direct reduction to the alcohol.

This guide provides a self-validating troubleshooting framework to overcome these specific yield-limiting steps.

Module 1: The Spiro-Cyclization (Core Formation)

Context: The most common route involves the Dieckmann Condensation of a diester precursor or the alkylation of a piperidine/pyrrolidine derivative.

Troubleshooting Guide: Low Yield in Ring Closure
SymptomProbable CauseCorrective Action
Yield < 30% Moisture Contamination: Dieckmann cyclizations are reversible and halted by water.Protocol Adjustment: Switch to strictly anhydrous THF. Dry reagents (diester) by azeotropic distillation with toluene prior to addition.
Oligomerization Kinetic vs. Thermodynamic Control: High temperatures during enolate formation cause intermolecular polymerization rather than intramolecular cyclization.High-Dilution Technique: Add the diester dropwise to the base solution (reverse addition) over 4–6 hours. Keep concentration < 0.1 M to favor intramolecular reaction.
Incomplete Conversion Base Mismatch: NaOEt/EtOH is often too weak or allows retro-Claisen.Upgrade Base: Switch to LiHMDS or LDA in THF at -78°C to 0°C. These bulky, non-nucleophilic bases prevent side reactions on the ester carbonyls.
The "Self-Validating" Protocol: Dieckmann Cyclization

Standardize your base quality. Old NaH or alkoxides absorb water. Titrate your organolithiums or use fresh NaH (washed with hexane) to ensure stoichiometry is exact (requires >2.0 equivalents of base if the product has acidic protons).

Module 2: The Critical Conversion (Ketone → Amine)

Context: Transforming the 8-one intermediate to the 8-amine . The Problem: The spiro-center at C5 exerts significant steric hindrance on the C8 carbonyl. Standard reductive amination (Amine + NaBH(OAc)₃) often stalls, leading to the reduction of the ketone to an alcohol (OH) byproduct.

Advanced Protocol: Titanium-Mediated Reductive Amination

To force the equilibrium toward the imine (the necessary intermediate), you must use a water-scavenging Lewis Acid.

Step-by-Step Optimization:

  • Imine Pre-formation: Do not add the hydride immediately.

    • Mix Ketone (1.0 eq) + Amine (1.2 eq) + Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 eq).

    • Stir neat or in dry THF for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch ~1715 cm⁻¹) or TLC.

  • Reduction:

    • Dilute with MeOH or EtOH.

    • Add NaBH₄ (sodium borohydride) cautiously.[1] Note: NaBH(OAc)₃ is less effective here because the Ti-complex requires a stronger hydride source to reduce.

  • Quench:

    • Add 1N NaOH or aqueous KF to precipitate titanium salts as a white solid. Filter through Celite.

Decision Tree: Reductive Amination Troubleshooting

ReductiveAmination Start Start: 8-Ketone + Amine DirectRed Standard NaBH(OAc)3 Method Start->DirectRed Check Is Imine Forming? (Check IR/NMR) Stall Reaction Stalled? (Ketone persists) Check->Stall No Alcohol Main Product is Alcohol? Check->Alcohol No (Side Reaction) DirectRed->Check Solution1 USE TITANIUM TRICK: Add Ti(OiPr)4 (1.5 eq) Stir 12h before hydride Stall->Solution1 Solution2 Switch Hydride: Use NaCNBH3 at pH 6 (Slower but selective) Alcohol->Solution2

Figure 1: Decision matrix for troubleshooting sterically hindered reductive aminations.

Module 3: Purification & Isolation (The "Sticky" Amine)

Context: 1-Azaspiro amines are polar and often oil out or remain in the aqueous phase during workup, leading to "phantom yields" (product made but lost).

FAQ: Isolation Strategies

Q: My product is not extracting into DCM or EtOAc. Where is it? A: It is likely protonated in the aqueous layer or forming a water-soluble aggregate.

  • Fix: Ensure the aqueous phase is pH > 12 (use NaOH, not NaHCO₃).

  • Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent. This mixture is far more effective for polar amines than pure DCM.

Q: The product is an oil that won't crystallize. How do I purify it without a column? A: Salt formation is the best non-chromatographic method.

  • Dissolve the crude oil in Et₂O or EtOAc.

  • Add 1.0 eq of HCl (in dioxane) or Oxalic Acid .

  • The amine salt should precipitate. Filter and wash with cold ether. This removes non-basic impurities (unreacted ketone).

Summary of Critical Parameters

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Mechanistic Rationale
Cyclization Base NaOEt / EtOHLiHMDS / THF (-78°C) Prevents retro-Claisen; kinetic control favors ring closure.
Imine Formation Molecular SievesTi(OiPr)₄ (1.5 eq) Lewis acid activates carbonyl and scavenges water, driving equilibrium in sterically hindered centers.
Reducing Agent NaBH(OAc)₃NaBH₄ (post-Ti) Ti-complexes are bulky; smaller hydride (NaBH₄) is required for efficient reduction of the Ti-imine species.
Extraction DCMCHCl₃ : IPA (3:1) Disrupts hydrogen bonding with water, recovering polar amine.

References

  • Vertex Pharmaceuticals. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • Alfa Chemistry. (2024). Dieckmann Condensation: Mechanism and Reagents.

  • Common Organic Chemistry. (2023). Reductive Amination Conditions and Troubleshooting.

Sources

Troubleshooting

Technical Support Center: Purification of Spirocyclic Amine Intermediates

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the purification of spirocyclic amine intermediates. These structurally complex scaffolds are increasingly vital in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of spirocyclic amine intermediates. These structurally complex scaffolds are increasingly vital in modern drug discovery, offering unique three-dimensional arrangements that can enhance potency and selectivity.[1][2][3][4] However, their inherent basicity and intricate stereochemistry present significant purification challenges.[5][6]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from immediate troubleshooting to broader strategic advice, supported by detailed protocols and the chemical principles behind them.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent and frustrating issues encountered during the purification of spirocyclic amines.

Q1: My spirocyclic amine is streaking severely on a standard silica gel column, and the recovery is poor. What is happening and how can I fix it?

A1: This is the most common issue researchers face. The root cause is the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][6] This interaction leads to irreversible adsorption, resulting in significant product loss and broad, streaking peaks that fail to resolve.

Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong acid-base interaction with the acidic protons of the silica surface. This essentially "sticks" your compound to the stationary phase.

Solutions (From Quick Fixes to Robust Methods):

  • Mobile Phase Modification (The "Quick Fix"):

    • Mechanism: Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your spirocyclic amine to elute more cleanly.

    • How-To: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., ethyl acetate/hexane).

    • Caveat: This can sometimes alter the retention factor (Rf) of other components and may not be suitable for highly acid-sensitive compounds.

  • Use of Amine-Functionalized Silica (The "Preferred Method"):

    • Mechanism: These specialized columns have an amine-bonded stationary phase that neutralizes the acidic silica surface.[5][6] This eliminates the strong acid-base interaction, leading to symmetrical peaks and significantly improved recovery.

    • Benefit: Provides predictable elution based on polarity without the need for mobile phase additives, simplifying solvent removal.[5]

    • Recommendation: For any project involving extensive work with basic amines, investing in amine-functionalized columns is highly recommended for reproducibility and efficiency.

Data Summary: Comparing Chromatographic Approaches
Purification MethodMechanismProsCons
Standard Silica Gel Adsorption based on polarityInexpensive, widely availableStrong amine adsorption, peak streaking, low recovery.[5][6]
Silica + Amine Additive Neutralizes acidic sites with a mobile phase competitorImproves peak shape and recovery on standard silicaCan alter selectivity; additive must be removed post-column
Amine-Functionalized Silica Covalently bonded basic phase neutralizes surface acidityExcellent peak shape, high recovery, no additives needed.[5]Higher initial cost
Q2: My spirocyclic amine co-elutes with a neutral or acidic impurity. Simple chromatography isn't working. What are my options?

A2: When impurities have similar polarities to your target compound, standard chromatography fails. In this scenario, you must exploit other chemical properties, specifically the basicity of your amine.

Solutions:

  • Acid-Base Liquid-Liquid Extraction (LLE):

    • Mechanism: This technique separates compounds based on their differing acid-base properties and solubility in aqueous and organic solvents.[7][8] By treating your crude mixture with an aqueous acid (like 1M HCl), you can protonate your basic spirocyclic amine, forming a water-soluble ammonium salt.[9][10][11] Neutral impurities will remain in the organic layer, while acidic impurities might also be separated depending on the pH.

    • Workflow:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with an aqueous acid (e.g., 1M HCl). Your amine moves to the aqueous layer as a salt.

      • Separate the layers. The organic layer contains neutral impurities.

      • Basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to regenerate the neutral amine.[8]

      • Back-extract the now-neutral amine into a fresh organic layer.

      • Dry and concentrate the organic layer to yield the purified amine.

    • Benefit: This is a highly effective, scalable, and cost-effective method for removing non-basic impurities.[7][12]

  • Purification via Salt Formation & Recrystallization:

    • Mechanism: If your spirocyclic amine is a solid, you can often form a crystalline salt, leaving impurities behind in the solvent. This is a powerful technique for achieving very high purity.[13][14]

    • How-To: Dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of an acid (e.g., HCl in dioxane, fumaric acid, or trichloroacetic acid[15]) to form the salt. The salt will often precipitate out of solution upon cooling or with the addition of an anti-solvent. This crystalline salt can then be filtered and, if desired, the free amine can be regenerated using the acid-base LLE method described above.

    • Advantage: Can be highly effective for removing closely related impurities and for separating diastereomers in some cases.[16]

Workflow: Choosing the Right Purification Strategy

The following diagram outlines a decision-making process for purifying a crude spirocyclic amine intermediate.

Purification_Workflow Start Crude Spirocyclic Amine Check_Impurities What is the nature of the main impurities? Start->Check_Impurities Check_Physical_State Is the amine a solid or an oil? Check_Impurities->Check_Physical_State Basic/Neutral (Similar Polarity) LLE Perform Acid-Base Liquid-Liquid Extraction Check_Impurities->LLE Acidic/Neutral Chrom_Choice Is standard silica sufficient? Check_Physical_State->Chrom_Choice Oil Salt_Recryst Purify via Salt Formation & Recrystallization Check_Physical_State->Salt_Recryst Solid Normal_Chrom Standard Silica Column (with amine additive) Chrom_Choice->Normal_Chrom Yes (minor streaking) Amine_Chrom Amine-Functionalized Silica Column Chrom_Choice->Amine_Chrom No (severe streaking/low recovery) Purity_Analysis Assess Purity (HPLC, NMR, LC-MS) LLE->Purity_Analysis Salt_Recryst->Purity_Analysis Normal_Chrom->Purity_Analysis Amine_Chrom->Purity_Analysis End Pure Product Purity_Analysis->End

Caption: Decision tree for selecting a spirocyclic amine purification method.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the most common sources of impurities I should be aware of?

A3: Impurities can arise from various stages of your synthesis and workup.[17] Being aware of these helps in designing an effective purification strategy.

  • Starting Materials: Unreacted starting materials are a common impurity source.[18][19]

  • Reagents and Catalysts: Residual catalysts (e.g., heavy metals) or reagents can carry through.[18]

  • Byproducts: Side reactions can generate structurally related impurities that are often difficult to separate.

  • Degradation Products: Spirocyclic amines can be sensitive to air (oxidation) or pH extremes during workup, leading to degradation.[18][20]

  • Solvents: Residual solvents from the reaction or purification must be removed.[18]

Q4: How do I properly assess the purity of my final spirocyclic amine intermediate?

A4: A single technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity.[21]

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC-MS): This is the gold standard for quantitative purity assessment.[22][23] It can separate and quantify impurities with high resolution. Coupling with a mass spectrometer (MS) allows for the identification of impurities based on their mass-to-charge ratio.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your main product. They can also reveal the presence of impurities, though quantification can be less precise than HPLC unless using quantitative NMR (qNMR) techniques.[22]

  • Melting Point: For crystalline solids, a sharp melting point range is a good indicator of high purity. Impurities typically broaden and depress the melting point.[21]

Q5: Can I use reverse-phase HPLC for purifying basic spirocyclic amines?

A5: Yes, reverse-phase HPLC (RP-HPLC) is a powerful tool, especially for polar spirocyclic amines. However, you must use an acidic modifier in the mobile phase (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid).

Causality: The acidic modifier protonates the amine, ensuring it is in a single, charged state. It also protonates residual silanols on the C18 stationary phase, preventing the peak tailing that plagues normal-phase chromatography. Without an acid modifier, you will experience similar issues to those on standard silica gel.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for a Spirocyclic Amine

This protocol describes the purification of a spirocyclic amine from neutral and acidic impurities.

Materials:

  • Crude product containing the spirocyclic amine.

  • Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • 1M Hydrochloric Acid (HCl).

  • 1M Sodium Hydroxide (NaOH).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude product (~1.0 g) in an appropriate organic solvent (50 mL), like DCM, in a separatory funnel.

  • Acidic Extraction: Add 1M HCl (30 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.[7]

  • Layer Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean Erlenmeyer flask labeled "Aqueous 1". Note: If using a solvent less dense than water, like EtOAc, the aqueous layer will be the bottom layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M HCl (30 mL). Combine this second aqueous extract with "Aqueous 1". The organic layer now contains neutral impurities and can be set aside.

  • Back-Washing (Optional but Recommended): To remove any trace neutral compounds from the combined aqueous extracts, add a small amount of fresh organic solvent (~15 mL) to the "Aqueous 1" flask, swirl, return to the separatory funnel, shake, and discard the organic layer.[12]

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH with swirling until the solution is basic (pH > 10, check with pH paper).[8] This deprotonates the ammonium salt and regenerates your neutral amine, which may precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add fresh organic solvent (50 mL). Shake vigorously to extract your neutral amine back into the organic phase.[9]

  • Isolate Product: Drain the organic layer into a clean flask. Repeat the back-extraction of the aqueous layer with another portion of organic solvent (30 mL) and combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified spirocyclic amine.

  • Purity Check: Analyze the final product using TLC, HPLC, and NMR to confirm purity.

Diagram: Acid-Base Extraction Mechanism

Acid_Base_Extraction cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Basification & Back-Extraction Organic_Start Organic Layer (Spiro-NH + Neutral Impurity) Aqueous_Start Aqueous Layer (1M HCl) Organic_Start->Aqueous_Start Shake & Separate Organic_End Organic Layer (Neutral Impurity) Aqueous_End Aqueous Layer (Spiro-NH2⁺Cl⁻) Aqueous_Basify Aqueous Layer (Spiro-NH2⁺Cl⁻) + 1M NaOH Aqueous_End->Aqueous_Basify Organic_Back Fresh Organic Layer Aqueous_Basify->Organic_Back Shake & Separate Aqueous_Final Aqueous Layer (NaCl, H₂O) Organic_Final Organic Layer (Purified Spiro-NH)

Caption: Visualizing the movement of the amine during extraction.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Leloire, J., Le Hénanf, S., & Le Grognec, E. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 211–218. Retrieved from [Link]

  • Musil, F., et al. (2021). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 26(15), 4483. Retrieved from [Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters, 24(40), 7399–7404. Retrieved from [Link]

  • Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Dömling, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from [Link]

  • Joosten, A., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science, 15(22), 8560-8566. Retrieved from [Link]

  • Cano-Gámez, E., & Rojas-Montes, J. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. EC Pharmacology and Toxicology, 12(5), 189-204. Retrieved from [Link]

  • Wang, Z., et al. (2022). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 87(11), 7246–7257. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Singh, G., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biosciences Journal, 10(1), 1-4. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1788–1814. Retrieved from [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Google Patents. (n.d.). EP2875020B1 - Process for the preparation of a fumaric acid salt....
  • Rahman, M. M., et al. (2025). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical Analysis and Technology, 3(1). Retrieved from [Link]

  • Marcantonio, K., et al. (2004). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. The Journal of Organic Chemistry, 69(22), 7761–7764. Retrieved from [Link]

  • Kazi, A., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 27(19), 6245. Retrieved from [Link]

  • Isert, C., et al. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie International Edition, 62(11), e202216200. Retrieved from [Link]

  • Horta, B. A. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-652. Retrieved from [Link]

  • Kazi, A., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules, 27(19), 6245. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Smith, J. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17387–17390. Retrieved from [Link]

  • Critchfield, F. E., & Johnson, J. B. (1956). Titration of Aliphatic Primary and Secondary Amines with Carbon Disulfide. Analytical Chemistry, 28(4), 430–436. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Shaw, J. T., et al. (2021). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. Chemistry – A European Journal, 27(64), 16008-16013. Retrieved from [Link]

  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6956–6965. Retrieved from [Link]

  • Spiro compound. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of Spiro Ketones

A Senior Application Scientist's Guide to Navigating Steric Hindrance and Optimizing Amine Synthesis Welcome to the technical support guide for one of the more nuanced applications of reductive amination: the transformat...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Steric Hindrance and Optimizing Amine Synthesis

Welcome to the technical support guide for one of the more nuanced applications of reductive amination: the transformation of spirocyclic ketones. Spirocycles are prevalent motifs in medicinal chemistry and natural products, yet their unique three-dimensional structure presents significant steric challenges that can impede standard protocols. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and perplexing results encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these challenges, providing you with the rationale needed to make informed, effective troubleshooting decisions.

Part 1: Core Troubleshooting FAQs

This section addresses the most common issues encountered during the reductive amination of spiro ketones, from complete reaction failure to the formation of undesired byproducts.

Q1: My reaction has failed completely. LC-MS analysis shows only unreacted starting ketone and amine. What is the primary reason for this lack of reactivity?

Answer: The most probable cause is the failure to form the requisite iminium ion intermediate. The reductive amination cascade consists of two main stages: (1) the reversible formation of a carbinolamine, which dehydrates to an iminium ion, and (2) the irreversible reduction of this iminium ion by a hydride reagent.[1]

The quaternary spirocyclic carbon creates significant steric congestion around the carbonyl group. This hindrance raises the activation energy for the initial nucleophilic attack by the amine and can thermodynamically disfavor the formation of the tetrahedral carbinolamine intermediate.[2] Without the formation of the iminium ion, the reducing agent has nothing to reduce (other than the starting ketone, which we'll address next).

Troubleshooting Workflow:

  • Confirm Iminium Formation: Before adding the reducing agent, run a pilot reaction with just the spiro ketone, amine, and an acid catalyst (like acetic acid) in a suitable solvent (e.g., DCE, THF).[3][4] Monitor the reaction by ¹H NMR or LC-MS. The appearance of a new peak corresponding to the imine/iminium ion is a positive sign. The disappearance of water is another key indicator.

  • Drive the Equilibrium: The formation of the imine/iminium ion is an equilibrium process that liberates water.[5][6] To force the reaction forward, you must remove this water as it forms.

    • Method A: Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture. This is a simple and effective method for sequestering water.[6]

    • Method B: Dean-Stark Apparatus: For larger-scale reactions, using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) is highly effective.[6]

  • Employ a Lewis Acid Catalyst: For particularly stubborn ketones, a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can be added to activate the carbonyl group, making it more electrophilic and promoting the initial amine addition.[7]

G cluster_0 Troubleshooting: No Product Formation Start Reaction Start: Spiro Ketone + Amine CheckImine Monitor for Imine/Iminium Ion (LC-MS, NMR) Start->CheckImine IminePresent Imine Detected CheckImine->IminePresent Yes NoImine No Imine Detected CheckImine->NoImine No Proceed Proceed to Reduction Step IminePresent->Proceed Action Action: Drive Equilibrium - Add Molecular Sieves - Use Dean-Stark Trap - Add Lewis Acid Catalyst NoImine->Action Action->CheckImine Re-evaluate

Caption: Workflow for diagnosing no product formation.

Q2: My reaction is producing a significant amount of the corresponding spiro-alcohol, with low conversion to the desired amine. How do I prevent this side reaction?

Answer: This is a classic case of mismatched reaction rates. The reduction of your starting ketone is outcompeting the reduction of the iminium ion. This occurs when the reducing agent is too reactive and/or the concentration of the iminium ion is too low at any given time.

The key is to use a reducing agent that is selective for the protonated iminium ion over the neutral ketone.[8]

  • Problematic Reagents: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce hindered ketones.[7][9] If you add it in a one-pot reaction, it will likely reduce the ketone before a sufficient concentration of the iminium ion can build up.[10]

  • Recommended Reagents: Milder, more selective hydride donors are essential for this chemistry.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[3][4][7] The electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over ketones.[11] It is also tolerant of mildly acidic conditions needed for imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for iminium ions at a pH of 6-7.[8][12] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions, requiring careful handling and workup procedures.[11]

Data Summary: Comparison of Common Reducing Agents

ReagentChemical FormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, powerfulPoor selectivity for imine vs. ketone; can reduce carbonyl first.[7][10]
Sodium CyanoborohydrideNaBH₃CNMeOH, THFSelective for iminium at pH 6-7.[8][12]Highly toxic (cyanide risk); less effective at lower pH.[11]
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, THF, DCMExcellent selectivity for imine/iminium; mild; tolerant of acid.[3][4][11]Water-sensitive; higher cost; lower hydride efficiency.[7][13]
2-Picoline BoraneC₆H₁₀BNTHF, Acetic AcidStable, effective alternative to NaBH₃CN; good for sluggish reactions.[13]Can cause over-alkylation; requires acidic conditions.[14]
Q3: The reaction is extremely sluggish and stalls at partial conversion, even when using STAB. What can I do to accelerate it?

Answer: Steric hindrance not only affects the initial condensation but also the rate of reduction. A bulky spirocycle can shield the C=N bond of the iminium ion, slowing the approach of the hydride reagent.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier for both iminium formation and reduction. Monitor for potential side product formation at elevated temperatures.

  • Add a Stoichiometric Acid Catalyst: While STAB can be used without an acid, the addition of 1.0-1.2 equivalents of acetic acid is often recommended for reactions involving ketones.[3][4] The acid serves two crucial roles: it catalyzes imine formation and ensures the intermediate exists as the more electrophilic iminium ion, which is reduced much faster.[15]

  • Solvent Choice: The choice of solvent can have a significant impact. 1,2-dichloroethane (DCE) is generally the preferred solvent for STAB-mediated reductive aminations as it often leads to faster reaction rates compared to THF.[3]

  • Consider a Two-Step (Indirect) Procedure: If a one-pot reaction fails, separating the two stages can be highly effective.

    • Step 1: Form the imine by reacting the spiro ketone and amine in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) and remove water with a Dean-Stark trap. Once imine formation is complete (confirmed by TLC, GC, or NMR), evaporate the solvent.

    • Step 2: Dissolve the crude imine in a solvent like methanol and then add a less selective but more powerful reducing agent like NaBH₄ at a low temperature (e.g., 0 °C).[4][7] Since the ketone is no longer present, the selectivity issue is irrelevant.

G cluster_1 Reaction Pathways Start Spiro Ketone + Amine OnePot One-Pot (Direct) + STAB/Acid + Water Removal Start->OnePot TwoStep Two-Step (Indirect) Start->TwoStep Product Target Amine OnePot->Product ImineFormation Step 1: Form Imine (e.g., Toluene, pTSA, Dean-Stark) TwoStep->ImineFormation Reduction Step 2: Reduce Imine (e.g., MeOH, NaBH4) ImineFormation->Reduction Reduction->Product

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of 1-Azaspiro[4.5]decan-8-amine Precursors

Welcome to the technical support center for the deprotection of Boc-protected 1-Azaspiro[4.5]decan-8-amine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of Boc-protected 1-Azaspiro[4.5]decan-8-amine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this critical synthetic step. The unique spirocyclic structure of these amines can present specific hurdles not always encountered with simpler aliphatic or aromatic amines. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: Addressing Common Issues in Boc Deprotection

This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Potential Causes:

    • Insufficient Acid Strength or Stoichiometry: The steric hindrance of the spirocyclic scaffold can make the carbamate less accessible to the acid catalyst.[1]

    • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered substrates may require more forcing conditions.[1][2]

    • Solvent Issues: Poor solubility of the substrate in the reaction solvent can limit the interaction with the acidic reagent.[1][2]

  • Solutions:

    • Increase Acid Concentration: If using a solution of TFA in DCM (e.g., 20%), consider increasing the concentration to 50% or even using neat TFA.[1][3] For HCl in dioxane, ensure a sufficient excess of the reagent is used.

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer duration. Some challenging deprotections may require several hours to overnight stirring.[4]

    • Elevate Temperature: Gentle warming of the reaction mixture (e.g., to 40-50 °C) can often accelerate the reaction. However, exercise caution if your molecule contains other temperature-sensitive functional groups.[2]

    • Optimize Solvent System: If solubility is an issue, consider alternative solvents. For instance, using HCl in methanol can be effective.[2]

Issue 2: Formation of Side Products

  • Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

  • Potential Causes:

    • Alkylation by tert-Butyl Cation: The deprotection mechanism generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other heteroatoms.[5][6]

    • Trifluoroacetylation: When using TFA, the newly liberated amine can sometimes be acylated by the trifluoroacetate anion.[5]

  • Solutions:

    • Use of Scavengers: To prevent alkylation, add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.[2]

    • Switch Acid System: If trifluoroacetylation is a problem, switching to 4M HCl in dioxane is a common and effective alternative.[5]

Issue 3: Difficult Product Isolation and Purification

  • Symptom: The final product is an oil or a sticky solid that is difficult to handle, or purification by column chromatography is challenging.

  • Potential Causes:

    • Formation of TFA or HCl Salts: The deprotected amine will exist as its corresponding salt with the acid used. TFA salts, in particular, are often oily residues.[3]

    • Residual Acid: Lingering TFA can make the product difficult to solidify and can interfere with subsequent reactions.

  • Solutions:

    • Salt Conversion: If an oily TFA salt is obtained, consider converting it to the HCl salt, which is more likely to be a crystalline solid.[3] This can be achieved by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in an organic solvent.

    • Azeotropic Removal of TFA: To remove residual TFA, repeatedly dissolve the crude product in a solvent like toluene or isopropanol and evaporate under reduced pressure.[1][4]

    • Aqueous Workup: After the reaction is complete, carefully neutralize the excess acid with a base such as saturated sodium bicarbonate solution and extract the free amine into an organic solvent.[1][4]

Frequently Asked Questions (FAQs)

  • Q1: Which acidic condition is generally preferred for the Boc deprotection of 1-Azaspiro[4.5]decan-8-amine precursors: TFA or HCl in dioxane?

    • Both are effective, but the choice often depends on the substrate and the desired final salt form. 4M HCl in dioxane is often preferred as it is highly efficient, the reaction times are typically short (often under 30 minutes), and the resulting hydrochloride salt is frequently a crystalline solid that is easy to isolate by filtration.[3][7][8][9] TFA is also very effective, but the resulting TFA salt can be an oil, which may complicate purification.[3]

  • Q2: How can I effectively monitor the progress of the deprotection reaction?

    • Thin Layer Chromatography (TLC) is the most common and convenient method. The deprotected amine product will have a significantly different Rf value (typically lower) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly recommended, as it will produce a characteristic colored spot (usually purple or blue) with the newly formed primary or secondary amine, providing a clear indication of product formation.[4]

  • Q3: My molecule contains other acid-sensitive functional groups. What are my options for Boc deprotection?

    • For substrates with other acid-labile groups (e.g., t-butyl esters, acetals), standard strong acid conditions can be problematic.[4] In such cases, milder deprotection methods should be considered. One such method is the use of oxalyl chloride in methanol, which can selectively cleave the N-Boc group under neutral conditions.[4][10]

  • Q4: What is the mechanism of acid-catalyzed Boc deprotection?

    • The reaction proceeds via protonation of the carbonyl oxygen of the Boc group by the acid.[11][12] This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free amine.[11][12][13] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[11][12]

Experimental Protocols

Here are detailed, step-by-step methodologies for common Boc deprotection procedures.

Protocol 1: Standard Deprotection using 4M HCl in 1,4-Dioxane

This is a highly efficient and widely used method that often yields a crystalline hydrochloride salt.

  • Dissolution: Dissolve the Boc-protected 1-Azaspiro[4.5]decan-8-amine precursor (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or dichloromethane).

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature. The deprotection is often rapid, and the product may begin to precipitate as the hydrochloride salt.

  • Monitoring: Monitor the reaction by TLC (staining with ninhydrin) until the starting material is completely consumed (typically 30-60 minutes).

  • Isolation: Upon completion, the product can often be isolated by filtration if it has precipitated. Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities. If the product remains in solution, remove the solvent under reduced pressure.

Parameter Condition Rationale
Reagent 4M HCl in 1,4-DioxaneHighly effective, often provides a crystalline HCl salt.[7][8][9]
Equivalents 4-5Ensures complete protonation and reaction.
Temperature Room TemperatureSufficient for most substrates.
Time 30-60 minutesTypically a fast reaction.[7][8][9]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is another robust method, particularly useful when a non-aqueous workup is desired.

  • Dissolution: Dissolve the Boc-protected precursor (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) to the desired concentration (typically a 1:1 v/v mixture of DCM:TFA, or 20-50% TFA in DCM).[1][4] If the substrate is sensitive to alkylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) at this stage.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).[1][4]

  • Workup: Remove the solvent and excess TFA in vacuo. To remove residual TFA, co-evaporate with toluene (3x).[1][4] The resulting TFA salt can then be used directly or neutralized.

Parameter Condition Rationale
Reagent TFA in DCMStrong acid system, effective for most substrates.[13][14]
Concentration 20-50% v/v (or neat)Can be adjusted based on substrate reactivity.[1]
Temperature 0 °C to Room Temp.Initial cooling helps to control any exotherm.
Time 1-2 hoursGenerally longer than with HCl/dioxane.[1][4]

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the chemical transformation and the decision-making process for troubleshooting.

Boc Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection Conditions cluster_workup Workup & Isolation cluster_product Final Product start Boc-Protected 1-Azaspiro[4.5]decan-8-amine condition1 4M HCl in Dioxane Room Temp, 30-60 min start->condition1 Method 1 condition2 TFA/DCM (1:1) 0°C to RT, 1-2 hrs (Optional: Scavenger) start->condition2 Method 2 workup1 Filter Precipitate or Evaporate Solvent condition1->workup1 workup2 Evaporate & Co-evaporate with Toluene condition2->workup2 product1 Amine HCl Salt workup1->product1 product2 Amine TFA Salt workup2->product2

Caption: General workflow for Boc deprotection using HCl or TFA.

Troubleshooting Logic start Reaction Incomplete? increase_acid Increase Acid Conc. or Equivalents start->increase_acid Yes side_products Side Products Observed? start->side_products No increase_time Extend Reaction Time increase_acid->increase_time increase_temp Increase Temperature increase_time->increase_temp increase_temp->side_products add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (Alkylation) change_acid Switch to HCl in Dioxane side_products->change_acid Yes (Acylation) success Successful Deprotection side_products->success No add_scavenger->success change_acid->success

Caption: Decision tree for troubleshooting common deprotection issues.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2021, April 14). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). BOC Deprotection. Wordpress. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection : r/chemistry. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Retrieved from [Link]

  • Rsc.org. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in spiro amine coupling

Welcome to the Technical Support Center for Spiro Amine Coupling. Spirocyclic amines are invaluable scaffolds in medicinal chemistry and materials science, offering unique three-dimensional structures.[1] However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiro Amine Coupling. Spirocyclic amines are invaluable scaffolds in medicinal chemistry and materials science, offering unique three-dimensional structures.[1] However, their synthesis, particularly through C-N coupling reactions, is often plagued by challenges stemming from steric hindrance, unique electronic properties, and potential instability of the spirocyclic core.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format, designed to help researchers, scientists, and drug development professionals navigate and overcome common side reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Low Yield and Incomplete Reactions

Question 1: My spiro amine coupling reaction is giving a consistently low yield or stalling completely. What are the primary factors I should investigate?

Answer: Low yields are a common frustration, often stemming from a few key areas. A systematic approach is the most effective way to diagnose the issue.[1]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials (spiro amine, coupling partner, or solvent) can poison the catalyst or participate in unwanted side reactions.[2][3]

    • Actionable Advice: Always ensure the purity of your substrates. Recrystallize or perform column chromatography on your starting materials if their purity is questionable. Ensure solvents are anhydrous and reagents are fresh.

  • Integrity of the Reaction Atmosphere: Many coupling reactions, especially palladium-catalyzed processes like the Buchwald-Hartwig amination, are highly sensitive to oxygen.

    • Actionable Advice: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques. Degas your solvents thoroughly before use.

  • Sub-Optimal Reaction Conditions: A reaction may stall due to insufficient thermal energy or time.

    • Actionable Advice: Monitor the reaction progress by TLC or LC-MS at regular intervals.[2] If the reaction has stalled with starting material still present, consider incrementally increasing the temperature or extending the reaction time.[1] Be cautious, as excessive heat can also promote product decomposition.

Section 2: Troubleshooting Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its complexity can lead to specific side reactions.[4][5]

Question 2: I am observing significant hydrodehalogenation of my aryl halide (i.e., the halogen is replaced by hydrogen) instead of the desired coupling product. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings, often competing with the desired C-N bond formation.[4] It typically arises from an undesired reaction pathway involving the palladium catalyst.

Causality & Solutions:

  • Choice of Base: Strong, sterically hindered bases like NaOt-Bu or KOt-Bu can sometimes promote dehalogenation, especially at elevated temperatures.[6]

    • Actionable Advice: Consider switching to a weaker or less-hindered base. A systematic screening is often necessary.

BaseTypical Use CasePotential Drawbacks
NaOt-Bu, KOt-Bu General purpose, high reactivityCan promote dehalogenation; incompatible with base-sensitive functional groups.[6][7]
LiHMDS Good for substrates with acidic protonsCan be less reactive, sometimes requiring higher temperatures.[5][7]
K₃PO₄, Cs₂CO₃ Mild conditions, good for functional group toleranceOften require higher catalyst loading or longer reaction times; can be ineffective in some systems.[6]
  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Insufficiently bulky ligands may not favor the reductive elimination step that forms the C-N bond.

    • Actionable Advice: Employ modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands are designed to accelerate the rate of reductive elimination, outcompeting the pathways that lead to dehalogenation.[6]

  • Temperature Control: Higher temperatures can accelerate dehalogenation.

    • Actionable Advice: Once you have identified a suitable catalyst/ligand/base system, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[6]

Question 3: My chiral spiro amine is racemizing during the coupling reaction. How can I preserve its stereochemical integrity?

Answer: Maintaining enantiomeric purity is critical, especially in drug development. Racemization during coupling reactions with α-chiral amines is a known issue. The choice of ligand is paramount to preventing this.[8]

  • Causality: Certain palladium-ligand complexes can facilitate pathways that lead to the erosion of enantiopurity. For instance, while P(o-tolyl)₃ is effective for some intramolecular couplings, it often leads to racemized products in intermolecular reactions.[8]

  • Actionable Advice: For intermolecular couplings of enantiomerically enriched amines, catalysts based on bis(phosphine) ligands like (±)-BINAP are often required. These ligands form a more rigid chiral environment around the metal center, which helps to prevent racemization and can deliver the coupled product with high enantiopurity.[8]

Section 3: Substrate-Specific Side Reactions

Question 4: I am using a primary spiro amine and observing significant formation of a di-arylated product. How can I favor mono-arylation?

Answer: Over-alkylation is a classic problem when working with primary amines. The mono-arylated product is often more nucleophilic than the starting amine, leading to a second coupling event.

Strategies for Mono-arylation:

  • Stoichiometry Control: The simplest approach is to use the primary amine as the limiting reagent. However, this can be inefficient if the amine is the more valuable component.

  • Use of Protecting Groups: This is often the most robust strategy. By temporarily "blocking" the N-H group after the first coupling, you prevent the second. An amine can be protected as a carbamate, which reduces its nucleophilicity.[9]

    • Actionable Advice: Use a protecting group that can be removed under conditions orthogonal to your coupling reaction. For example, a tert-butyloxycarbonyl (Boc) group is stable to many coupling conditions but is easily removed with acid (like TFA), while a carboxybenzyl (Cbz) group can be removed via hydrogenation.[10][11]

Question 5: My spirocyclic core appears to be unstable and is undergoing rearrangement under the reaction conditions. What can I do?

Answer: Spirocycles, particularly those containing strained rings or specific functional groups, can be susceptible to rearrangement, often catalyzed by acid or base.[12][13]

  • Causality: The mechanism of rearrangement is highly substrate-dependent. It can involve ring-expansion, contraction, or fragmentation, often proceeding through cationic or anionic intermediates.[12]

  • Actionable Advice:

    • Condition Screening: Test milder reaction conditions. If you suspect an acid-catalyzed rearrangement, avoid strongly acidic workups or reagents. If using a strong base like KOt-Bu, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.[3]

    • Lower Temperature: Running the reaction at a lower temperature can often disfavor high-activation-energy rearrangement pathways.[2]

    • Mechanistic Analysis: If the problem persists, a deeper investigation into the potential rearrangement mechanism (e.g., via computational studies) may be necessary to rationally redesign the substrate or reaction conditions.[12]

Experimental Protocols & Workflows
Protocol 1: General Workflow for Troubleshooting Low Yield in Spiro Amine Coupling

This workflow provides a systematic process for diagnosing and resolving low-yield issues.

G start Start: Low Yield (<50%) check_purity Verify Purity of All Reagents (Substrates, Solvent, Base) start->check_purity check_inert Confirm Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) check_purity->check_inert Purity OK monitor_rxn Monitor Reaction by LC-MS/TLC (0, 1, 4, 24 hrs) check_inert->monitor_rxn Atmosphere OK analyze_crude Analyze Crude Reaction Mixture: What is present? monitor_rxn->analyze_crude sm_present Starting Material Only analyze_crude->sm_present No Reaction sm_product SM + Product (Stalled) analyze_crude->sm_product Incomplete product_decomp Product + Degradants analyze_crude->product_decomp Decomposition side_products Complex Mixture/ Side Products analyze_crude->side_products Side Reactions increase_temp Action: Increase Temperature (e.g., from 80°C to 100°C) sm_present->increase_temp change_catalyst Action: Screen Catalyst System (Ligand, Base, Pd Source) sm_product->change_catalyst lower_temp Action: Lower Temperature/ Shorten Reaction Time product_decomp->lower_temp re_evaluate Action: Re-evaluate Strategy (Protecting Groups, Different Coupling) side_products->re_evaluate end_success Success: Yield Improved increase_temp->end_success change_catalyst->end_success lower_temp->end_success re_evaluate->end_success

Caption: Troubleshooting workflow for low reaction yield.

Protocol 2: Kinetic Monitoring to Distinguish Catalyst Deactivation from Low Reactivity

This protocol helps determine if a reaction is slow or if the catalyst is dying over time.[14]

Materials:

  • Your complete reaction setup (substrates, solvent, catalyst, base)

  • Inert atmosphere (glovebox or Schlenk line)

  • Syringes for sampling

  • Internal standard (a stable, unreactive compound with a distinct NMR or LC-MS signal)

  • Quenching solution (e.g., ethyl acetate)

  • Analysis equipment (LC-MS or GC-MS)

Procedure:

  • Set up the reaction as planned, including the internal standard at a known concentration.

  • Once all reagents are combined and the reaction is at the target temperature, take the first aliquot (t=0).

  • Quench the aliquot immediately in a vial containing the quenching solution.

  • Continue to take aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analyze all quenched samples by LC-MS or GC-MS.

  • Plot the concentration of the product (relative to the internal standard) versus time.

Data Interpretation:

  • Low Reactivity: The plot will show a slow, steady increase in product formation that continues over the entire time course.

  • Catalyst Deactivation: The plot will show an initial burst of product formation that then plateaus, even with significant starting material remaining.[14]

G cluster_0 Data Interpretation cluster_1 Primary Action low_reactivity Low Reactivity (Slow, steady product formation) optimize_cond Optimize Conditions (Higher Temp, More Time) low_reactivity->optimize_cond Indicates deactivation Catalyst Deactivation (Initial rate high, then plateaus) purify_reagents Purify Reagents/ Change Catalyst System deactivation->purify_reagents Indicates

Caption: Interpreting kinetic data for troubleshooting.

Protocol 3: Purification of a Basic Spiro Amine

Basic amines can be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface.

Method 1: Acid-Base Extraction [15]

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic spiro amine will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

  • Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., 6M NaOH), ensuring the flask is cooled in an ice bath.

  • Extract the now-neutral spiro amine back into an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified amine.

Method 2: Modified Column Chromatography

  • Option A (Base Additive): Use a standard silica gel column but add a small amount of a volatile base (e.g., 1-2% triethylamine) to the eluent. This deactivates the acidic sites on the silica, preventing streaking and improving recovery.[16]

  • Option B (Amine-Functionalized Silica): Use commercially available amine-functionalized silica gel. This stationary phase is specifically designed for the purification of basic compounds and often provides excellent separation.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 26, 2026, from [Link]

  • García-López, J. A., et al. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 8(10), 7045–7056. [Link]

  • Barrow, A. S., et al. (2018). Synthetic and Mechanistic Studies into the Rearrangement of Spirocyclic Indolenines into Quinolines. Chemistry – A European Journal, 24(50), 13249-13256. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Anderson, K. W., et al. (2005). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 7(18), 3965–3968. [Link]

  • Wessjohann, L. A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1083. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Azaspiro[4.5]decan-8-amine HCl

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 1-Azaspiro[4.5]decan-8-amine HCl Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 1-Azaspiro[4.5]decan-8-amine HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Azaspiro[4.5]decan-8-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the molecule's spectral features, a comparative analysis with structurally similar compounds, and a robust, field-tested experimental protocol. Our approach is grounded in the principles of scientific integrity, providing the causal reasoning behind experimental choices to ensure both accuracy and reproducibility.

The Structural Challenge: Unraveling a Complex Spirocycle

1-Azaspiro[4.5]decan-8-amine presents a unique structural elucidation challenge. Its architecture features a spirocyclic carbon atom joining a five-membered pyrrolidine ring and a six-membered cyclohexane ring. The presence of two nitrogen atoms—one tertiary within the pyrrolidine ring and one primary on the cyclohexane ring—along with a stereocenter at the C8 position, results in a complex and information-rich ¹H NMR spectrum.

The formation of a hydrochloride (HCl) salt further influences the electronic environment of the molecule. Both nitrogen atoms are protonated, forming ammonium cations. This protonation induces significant downfield shifts for adjacent protons, a key feature in the spectral analysis. Understanding these nuances is critical for the unambiguous structural confirmation of this and related compounds.

Figure 1: Structure of 1-Azaspiro[4.5]decan-8-amine HCl with atom numbering.

Predicted ¹H NMR Spectral Features: A Theoretical Dissection

A detailed prediction of the ¹H NMR spectrum is fundamental to its accurate interpretation. The spectrum is anticipated to be complex due to overlapping signals and second-order coupling effects, particularly in the aliphatic region.

Key Predicted Features:

  • Ammonium Protons (-N⁺H₂- and -N⁺H₃): Two distinct sets of broad signals are expected for the exchangeable protons on the two nitrogen atoms. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, these protons will be observable, likely in the range of 7.0-9.0 ppm. A D₂O exchange experiment will confirm their identity by causing these signals to disappear.[1]

  • Protons Alpha to Nitrogen (Pyrrolidine Ring): The methylene protons on C2 and C4, adjacent to the protonated tertiary nitrogen, are expected to be significantly deshielded. They will appear downfield, likely in the 3.0-3.8 ppm range. Due to the rigid spirocyclic structure, these protons are diastereotopic and will likely appear as complex multiplets.

  • Methine Proton (C8-H): The single proton at C8, bonded to the carbon carrying the -N⁺H₃ group, will also be strongly deshielded. Its signal is predicted to be in the 2.8-3.5 ppm range. It will appear as a multiplet due to coupling with the neighboring methylene protons on C7 and C9.

  • Cyclohexane and Pyrrolidine Methylene Protons: The remaining methylene protons on both rings (C3, C6, C7, C9, C10) will produce a complex, overlapping series of signals in the upfield region, typically between 1.2 and 2.5 ppm. The conformational rigidity and the presence of stereocenters render most of these protons chemically and magnetically inequivalent, leading to complex splitting patterns.

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyrrolidine -N⁺H₂-7.0 - 9.0Broad Singlet (br s)2H
Cyclohexane -N⁺H₃7.0 - 9.0Broad Singlet (br s)3H
H2, H4 (α to N⁺)3.0 - 3.8Multiplet (m)4H
H8 (Methine)2.8 - 3.5Multiplet (m)1H
H3, H6, H7, H9, H101.2 - 2.5Complex Multiplets (m)10H
Table 1: Predicted ¹H NMR data for 1-Azaspiro[4.5]decan-8-amine HCl in DMSO-d₆.

Comparative Spectral Analysis: Building Confidence Through Analogs

To substantiate our spectral assignments, we compare the expected spectrum of our target molecule with simpler, structurally related compounds. This comparative approach is a powerful tool for validating interpretations.

  • Comparison with Cyclohexylamine: In its ¹H NMR spectrum, the methine proton (H1) of cyclohexylamine appears around 2.6 ppm.[2] Upon protonation to form the hydrochloride salt, this signal would shift downfield due to the inductive effect of the -N⁺H₃ group, supporting our prediction for the C8-H proton in the target molecule. The other cyclohexane protons typically appear as broad multiplets between 1.0 and 1.9 ppm.[2][3]

  • Comparison with Pyrrolidine: The protons alpha to the nitrogen in neutral pyrrolidine resonate around 2.8 ppm.[4] The beta protons appear further upfield at approximately 1.7 ppm.[5] As with cyclohexylamine, protonation to form pyrrolidine hydrochloride would cause a significant downfield shift of the alpha-protons, aligning with our predictions for the C2 and C4 protons in the spirocyclic system.

  • Effect of Protonation: The key difference between the free base and the HCl salt is the chemical shift of protons near the nitrogen atoms. In the ¹H NMR of an amine hydrochloride salt, the signal for the ammonium proton (+N-H) is a clear indicator of salt formation.[6] Furthermore, carbons and protons in the vicinity of the protonated amine will be shifted downfield compared to the neutral amine.[6][7] This deshielding effect is a cornerstone of our analysis.

A Validated Experimental Protocol for ¹H NMR Analysis

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the use of appropriate acquisition parameters.[8] This protocol is designed to yield a high-resolution spectrum suitable for full structural elucidation.

Figure 2: Workflow for ¹H NMR analysis of amine hydrochloride salts.

Objective: To obtain a high-resolution, interpretable ¹H NMR spectrum of 1-Azaspiro[4.5]decan-8-amine HCl.

Materials and Equipment:

  • 1-Azaspiro[4.5]decan-8-amine HCl sample

  • High-quality 5 mm NMR tubes and caps[9]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Deuterium Oxide (D₂O)

  • Pasteur pipettes and bulbs

  • Glass wool or a syringe filter

  • Analytical balance

  • Vortex mixer (optional)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the dried 1-Azaspiro[4.5]decan-8-amine HCl sample into a clean, dry vial.[10]

  • Solvent Selection and Dissolution:

    • Rationale: DMSO-d₆ is the solvent of choice for this analysis. Its ability to form hydrogen bonds slows down the proton exchange rate of the N-H groups, allowing them to be observed as distinct, albeit often broad, signals.[6] Protic solvents like D₂O or CD₃OD would lead to rapid exchange, causing the N-H signals to disappear.

    • Procedure: Add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample. Gently swirl or vortex until the solid is completely dissolved.

  • Filtration and Transfer:

    • Rationale: It is critical to remove any suspended solid particles, as they disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11]

    • Procedure: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean NMR tube. The final sample depth should be approximately 4-5 cm.[11]

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. This is the most critical step for achieving sharp lines.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation, followed by careful phase and baseline correction.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

    • Integrate all signals and normalize them to a known proton count (e.g., the single methine proton at C8).

  • Confirmatory D₂O Exchange:

    • Rationale: This experiment definitively identifies the exchangeable N-H protons.

    • Procedure: Eject the sample, add one drop of D₂O, cap, and invert several times to mix. Re-acquire the ¹H NMR spectrum. The signals corresponding to the -N⁺H₂- and -N⁺H₃ protons will significantly decrease in intensity or disappear entirely.[1]

Troubleshooting and Advanced Analysis

  • Peak Broadening: If signals other than the N-H protons appear broad, it may indicate sample aggregation at higher concentrations or the presence of paramagnetic impurities. Diluting the sample or re-purifying may be necessary.

  • Complex Multiplets: For definitive assignment of the overlapping aliphatic signals, advanced 2D NMR experiments are recommended. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would reveal which protons are spin-coupled to each other, allowing for the tracing of proton connectivity through the carbon skeleton.

Conclusion

The ¹H NMR analysis of 1-Azaspiro[4.5]decan-8-amine HCl is a multi-faceted process that relies on a sound theoretical understanding of chemical shifts and coupling constants, meticulous experimental technique, and a comparative analytical approach. The key spectral signatures are the downfield-shifted protons alpha to the two protonated nitrogen atoms and the presence of broad, exchangeable N-H signals, which can be confirmed with a D₂O exchange experiment. By following the detailed protocol and interpretive guide presented here, researchers can confidently achieve unambiguous structural verification of this complex spirocyclic amine and its derivatives, ensuring the highest degree of scientific rigor in their development programs.

References

  • Title: Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase Source: SpectraBase URL: [Link]

  • Title: Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Source: Pearson+ URL: [Link]

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses Service URL: [Link]

  • Title: A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography Source: RSC Publishing URL: [Link]

  • Title: Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Source: ResearchGate URL: [Link]

  • Title: 1-Azaspiro[4.5]decane | C9H17N Source: PubChem URL: [Link]

  • Title: NMR Sample Preparation Source: University of Cambridge URL: [Link]

  • Title: Sample preparation for NMR measurements and points to keep in mind Source: JEOL URL: [Link]

  • Title: 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. Source: Mendeley Data URL: [Link]

  • Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors Source: IRIS - Institutional Research Information System URL: [Link]

  • Title: Can the salt form of my organic compound be determined using NMR? Source: ResearchGate URL: [Link]

  • Title: Preparing an NMR sample Source: University of York URL: [Link]

  • Title: Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr Source: The Royal Society of Chemistry URL: [Link]

  • Title: Basics of NMR - Sample preparation and analysis of NMR analysis data Source: Mesbah Energy Co. URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]

  • Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]

  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit URL: [Link]

  • Title: bmse000451 Cyclohexylamine at BMRB Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: 1H NMR Spectroscopy Source: University of Bath URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation Source: Wiley Online Library URL: [Link]

  • Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

  • Title: 1-oxaspiro[4.5]decan-8-amine hydrochloride (C9H17NO) Source: PubChemLite URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Azaspiro[4.5]decan-8-amine

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic systems, such as 1-Azaspiro[4.5]decan-8-amine, are increasingly prevalent sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic systems, such as 1-Azaspiro[4.5]decan-8-amine, are increasingly prevalent scaffolds in medicinal chemistry due to their unique three-dimensional conformations and pharmacological potential.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.[3]

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 1-Azaspiro[4.5]decan-8-amine. In the absence of a published spectrum for this specific molecule, we will derive its fragmentation pathways from the foundational principles of amine fragmentation. To provide a robust comparative framework, we will contrast these predicted patterns with the known, experimentally-derived fragmentation of its core structural components: Cyclohexylamine and Piperidine . This approach not only illuminates the likely behavior of the target molecule but also reinforces the principles of interpreting mass spectra for complex amines.

Part 1: Foundational Principles of Amine Fragmentation

The fragmentation of an amine in a mass spectrometer is a predictable process governed by the stability of the resulting ions. Under Electron Ionization (EI), a high-energy electron (typically 70 eV) removes an electron from the analyte, creating an energetically unstable molecular ion (M⁺•).[4] This excess energy is dissipated through bond cleavages.

The Nitrogen Rule: A key diagnostic for the presence of nitrogen is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Consequently, the molecular ion peak (M⁺•) for 1-Azaspiro[4.5]decan-8-amine (C₉H₁₈N₂) is expected at an even mass-to-charge ratio (m/z), while its mono-amine comparators will have odd molecular weights.[5]

α-Cleavage: The Dominant Pathway: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon).[6][7] This homolytic cleavage is driven by the formation of a highly stable, resonance-stabilized iminium or aminium cation. The largest alkyl substituent is preferentially lost as a radical.[6]

Part 2: Predicted Fragmentation of 1-Azaspiro[4.5]decan-8-amine (MW: 154.25)

The structure of 1-Azaspiro[4.5]decan-8-amine presents two distinct nitrogen environments: a secondary amine within the piperidine ring and a primary amine on the cyclohexane ring. This duality dictates a complex and informative fragmentation pattern.

Upon electron ionization, the initial electron is most likely to be removed from one of the non-bonding lone pairs on a nitrogen atom, creating the molecular ion [C₉H₁₈N₂]⁺• at m/z 154 . The subsequent fragmentation will proceed via several competing α-cleavage pathways.

Pathway A: α-Cleavage at the Primary Amine (C8)

Cleavage of the C-C bonds adjacent to the C8-NH₂ group will lead to the loss of the rest of the spirocyclic system, though this is less likely to be the primary pathway as it does not result in a particularly stable, charge-delocalized fragment from the perspective of the primary amine itself. A more probable fragmentation involving this amine is the loss of the amino group as a radical.

Pathway B: α-Cleavage within the Piperidine Ring

This is predicted to be a major fragmentation route. Ionization at the piperidine nitrogen (N1) facilitates cleavage at the adjacent C2 or C9 carbons.

  • Cleavage at C2-C3: This would lead to the opening of the piperidine ring and the formation of a stable iminium ion.

  • Cleavage at the Spiro-Carbon (C5): Cleavage of the C5-C6 or C5-C9 bonds would result in the opening of one of the rings. The cleavage of the C5-C9 bond, for example, followed by hydrogen rearrangement, could lead to a stable iminium ion at m/z 98 . This fragment, [C₆H₁₂N]⁺, represents the intact piperidine ring with an attached methylene group, stabilized by the nitrogen.

Pathway C: Dominant Fragmentation via Ring Opening of Cyclohexane

The most favorable pathway involves ionization at the piperidine nitrogen followed by α-cleavage of the bond between the spiro-carbon (C5) and an adjacent carbon in the cyclohexane ring (C6 or C10). This leads to a ring-opened radical cation. Subsequent hydrogen transfer and cleavage can produce a highly stable, delocalized iminium ion. The most probable major fragment arises from the cleavage of the C7-C8 bond, leading to the formation of a fragment ion at m/z 111 .

The diagram below illustrates the principal predicted fragmentation cascade for 1-Azaspiro[4.5]decan-8-amine.

G cluster_main Predicted EI Fragmentation of 1-Azaspiro[4.5]decan-8-amine M Molecular Ion [C₉H₁₈N₂]⁺• m/z 154 Loss1 - C₃H₇N• M->Loss1 Loss2 - C₃H₆N• M->Loss2 Loss3 - NH₃ M->Loss3 F1 Iminium Ion [C₇H₁₃N]⁺ m/z 111 F2 Iminium Ion [C₆H₁₂N]⁺ m/z 98 F3 [M - NH₃]⁺• [C₉H₁₅N]⁺• m/z 137 Loss1->F1 Loss2->F2 Loss3->F3

Caption: Predicted major fragmentation pathways for 1-Azaspiro[4.5]decan-8-amine.

Part 3: Comparative Analysis with Structural Analogs

To ground our predictions, we will compare the expected fragmentation of our target molecule with the known EI mass spectra of Cyclohexylamine and Piperidine, sourced from the NIST Mass Spectral Library.[8][9]

Comparator 1: Cyclohexylamine (MW: 99.17)

Cyclohexylamine provides a model for the fragmentation of the 8-amino-cyclohexane portion of the spirocycle.[8]

  • Molecular Ion (m/z 99): The M⁺• peak is observed.

  • Base Peak (m/z 56): The most abundant ion is at m/z 56. This corresponds to the [C₄H₈]⁺• ion, resulting from a retro-Diels-Alder-type cleavage of the cyclohexane ring after losing the -NH₂ group.

  • α-Cleavage (m/z 84): Loss of a hydrogen radical from the α-carbon (M-1) is not a major peak. Instead, cleavage of the ring is favored.

  • Key Fragment (m/z 43): A significant peak corresponding to [C₃H₇]⁺ or [C₂H₅N]⁺.

Comparator 2: Piperidine (MW: 85.15)

Piperidine serves as a model for the 1-azaspiro portion of the molecule.[9]

  • Molecular Ion (m/z 85): The M⁺• peak is strong and readily identifiable.

  • Base Peak (m/z 84): The base peak is the M-1 ion, [C₅H₁₀N]⁺. This results from a classic α-cleavage where a hydrogen radical is lost from a carbon adjacent to the nitrogen, forming a very stable cyclic iminium ion.

  • Other Fragments: Other significant fragments appear at m/z 56, 43, and 42, resulting from further ring cleavage.

Data Summary and Comparison

The table below summarizes the key ions for each compound.

m/zPredicted for 1-Azaspiro[4.5]decan-8-amineObserved for CyclohexylamineObserved for Piperidine[9]Rationale for Comparison
M⁺• 154 (Even, per N-rule)99 (Odd, per N-rule)85 (Odd, per N-rule)Confirms molecular weight and nitrogen count.
Base Peak 111 (Predicted)5684The spiro-structure creates new, highly favored fragmentation pathways not seen in the simpler rings, leading to a different base peak.
M-1 153 (Minor)98 (Minor)84 (Base Peak)The M-1 peak is dominant for piperidine due to stable iminium ion formation. This is less favored in the spiro-compound due to competing ring-opening fragmentations.
98 Present (Predicted)--This fragment is unique to the spiro-compound, representing a stable piperidine-derived iminium ion after cleavage at the spiro center.
56 MinorBase PeakPresentThis fragment, prominent in both comparators, likely arises from complex rearrangements and may be present but minor in the larger molecule's spectrum.

Synthesis of Insights: The comparison reveals that while the fundamental process of α-cleavage is conserved, its manifestation is significantly different in the complex spiro-architecture. Unlike piperidine, where M-1 is the base peak, the spiro-amine has more favorable pathways involving the cleavage and rearrangement of the larger ring system, predicted to yield a base peak at m/z 111. The presence of a fragment at m/z 98 would be a strong indicator of the intact piperidine ring connected to the spiro-carbon.

Part 4: Experimental Protocol for Comparative Fragmentation Analysis

This protocol outlines the steps for acquiring high-quality EI and ESI mass spectra for a comparative study.

Step 1: Sample Preparation
  • Compound Acquisition: Obtain high-purity (>98%) samples of 1-Azaspiro[4.5]decan-8-amine, Cyclohexylamine, and Piperidine.

  • GC-MS (for EI): Prepare 1 mg/mL stock solutions of each compound in a volatile solvent like Methanol or Dichloromethane. Create a working solution of 10 µg/mL by serial dilution.

  • LC-MS/MS (for ESI): Prepare 1 mg/mL stock solutions in Methanol. Create a working solution of 1 µg/mL in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for direct infusion or LC analysis. The acid is crucial for promoting protonation [M+H]⁺.

Step 2: Instrumentation and Data Acquisition

The following workflow diagram illustrates the parallel analysis approach.

G cluster_workflow Comparative MS Analysis Workflow cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI) Sample Prepare Samples (Target + Comparators) 10 µg/mL in MeOH GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS/MS Analysis Sample->LCMS GC_Params GC: Capillary Column (e.g., DB-5ms) Temp Program: 50°C to 280°C Injector: 250°C, Splitless GCMS->GC_Params MS_EI_Params MS (EI): Ion Source: 230°C Ionization Energy: 70 eV Scan Range: m/z 40-200 GCMS->MS_EI_Params Data Data Analysis & Comparison - Identify M⁺• and [M+H]⁺ - Elucidate Fragmentation - Compare to Analogs GCMS->Data LC_Params LC: C18 Column Mobile Phase: ACN/H₂O Gradient Flow Rate: 0.3 mL/min LCMS->LC_Params MS_ESI_Params MS (ESI+): Full Scan (m/z 50-250) Product Ion Scan of [M+H]⁺ Collision Energy Ramp: 10-40 eV LCMS->MS_ESI_Params LCMS->Data

Caption: Experimental workflow for comparative MS analysis of spirocyclic amines.

Step 3: Data Analysis
  • EI Spectra: For each compound, identify the molecular ion peak (M⁺•). Determine the base peak and identify major fragment ions. Compare the fragmentation patterns, noting shifts in dominant pathways as predicted in the comparison table.

  • ESI-MS/MS Spectra: Identify the protonated molecule [M+H]⁺ in the full scan (MS1). For 1-Azaspiro[4.5]decan-8-amine, this will be at m/z 155. Perform product ion scans (MS2) on this precursor. ESI is a softer ionization technique, so fragmentation will be less extensive than EI and initiated from the protonated molecule. The resulting fragments will help confirm the connectivity proposed in the EI analysis.

Conclusion

The structural elucidation of complex molecules like 1-Azaspiro[4.5]decan-8-amine by mass spectrometry is a deductive process built on fundamental principles. By predicting fragmentation based on the dominant α-cleavage mechanism and comparing it to the known spectra of its constituent rings, Cyclohexylamine and Piperidine, we can anticipate the key diagnostic ions. We predict that the spiro-amine will not simply exhibit a sum of the fragmentation patterns of its parts, but will instead show unique and dominant pathways resulting from its fused architecture, most notably a base peak at m/z 111 and a key diagnostic ion at m/z 98. This guide provides a robust theoretical and practical framework for researchers to approach the analysis of this and other complex spirocyclic amines, ensuring greater confidence in their structural assignments.

References

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Vaz, B. G., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Wiley Online Library. Retrieved from [Link]

  • Potapov, A. M., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ACS Publications. Retrieved from [Link]

  • Anzai, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]

  • Canto, R. F. S., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. Heterocycles. Retrieved from [Link]

  • Anzai, H., et al. (1994). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. Retrieved from [Link]

  • DeRuiter, J. (2011). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Office of Justice Programs. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Retrieved from [Link]

  • LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • O'Connor, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Validation

Solid-State Engineering of 1-Azaspiro[4.5]decan-8-amine: A Comparative Guide to Salt Selection and Crystal Packing

Audience: Medicinal Chemists, Process Chemists, and Solid-State Scientists.[1] Scope: Structural analysis, salt form comparison, and experimental protocols for the 1-azaspiro[4.5]decan-8-amine scaffold. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Solid-State Scientists.[1] Scope: Structural analysis, salt form comparison, and experimental protocols for the 1-azaspiro[4.5]decan-8-amine scaffold.

Executive Summary

1-Azaspiro[4.5]decan-8-amine (CAS 2920424-13-9) represents a critical class of spirocyclic diamines used as bioisosteres for piperazines and piperidines in modern drug discovery (e.g., SHP2 inhibitors, GPCR agonists). Unlike flat aromatic scaffolds, the spiro-junction at C5 introduces a defined


 orthogonal twist, significantly altering crystal packing energetics and solubility profiles.[1]

This guide addresses the solid-state challenges inherent to this scaffold—specifically the tendency of the free base to exist as an oil or low-melting solid—and provides a comparative analysis of salt forms to optimize physical properties for drug development.[1]

Structural Analysis: The "Spiro-Twist" Effect[1]

To understand the crystallization behavior of 1-azaspiro[4.5]decan-8-amine, one must analyze its vector topology.[1] Unlike the chair conformation of a standard piperidine, the spiro[4.5] system forces the pyrrolidine and piperidine rings into perpendicular planes.[1][2]

Vector Topology & Packing Implications
  • Fsp3 Character: High fraction of

    
     carbons (
    
    
    
    ) reduces planarity, preventing efficient
    
    
    stacking.
  • Lattice Energy: The molecule relies heavily on hydrogen bonding (N-H...N, N-H...Cl) rather than van der Waals stacking for lattice stability.[1][2]

  • Chirality: The C5 spiro-center is achiral, but the introduction of the amine at C8 (and potentially C1) creates stereocenters. Commercial supplies are often racemic or specific diastereomers (e.g., cis/trans relative to the nitrogen lone pair), which profoundly impacts the space group (Centrosymmetric

    
     vs. Chiral 
    
    
    
    ).[2]
Visualization: Structural Logic

The following diagram illustrates the decision logic for handling the structural constraints of this scaffold.

SpiroLogic Scaffold 1-Azaspiro[4.5]decan-8-amine (Core Scaffold) Geometry Geometry: Orthogonal Rings (90° Twist) Scaffold->Geometry Packing Packing Consequence: Inefficient vdW Stacking Geometry->Packing Result Physical State: Free Base often Oil/Low MP Packing->Result Solution Engineering Solution: Salt Formation (H-Bond Network) Result->Solution Requires

Figure 1: Structural causality linking the spiro-geometry to the necessity of salt formation.

Comparative Guide: Salt Form Selection

Due to the basicity of the secondary amine (pyrrolidine ring, pKa ~10.[1][2]5) and the primary amine (piperidine ring, pKa ~10.0), this molecule readily forms di-salts. The choice of counterion is the primary lever for controlling hygroscopicity and crystallinity.[1][2]

Table 1: Physicochemical Profile of Common Forms

Note: Data represents typical behavior for spirocyclic diamine classes (e.g., 1-oxa-8-azaspiro analogs) as exact values for proprietary intermediates vary by diastereomer.

PropertyFree BaseDihydrochloride (2HCl)Hemioxalate / Fumarate
Physical State Viscous Oil / Waxy SolidWhite Crystalline SolidCrystalline Needles/Prisms
Melting Point Low (< 50°C)High (> 250°C, dec.)Moderate (140–180°C)
Hygroscopicity Low (Hydrophobic core)High (Critical Risk)Low to Moderate
Solubility (Water) Low (< 1 mg/mL)Very High (> 100 mg/mL)Moderate
Solubility (DCM) HighNegligibleLow
Crystallinity Poor (Amorphous)Moderate (Defects common)Excellent (Ordered lattice)
Primary Use Synthesis IntermediateFormulation / StorageX-Ray Characterization
Detailed Comparison
A. The Dihydrochloride (2HCl)
  • Pros: Standard for commercial supply; maximizes aqueous solubility; pharmaceutically acceptable counterion.[1][2]

  • Cons: The high charge density often leads to significant hygroscopicity .[2] In the solid state, the chloride ions compete for hydrogen bond donors, often forming hydrates (

    
    ) which can deliquesce under high humidity.[2]
    
  • Recommendation: Use for aqueous formulations but store in desiccators.

B. The Hemioxalate / Fumarate[1]
  • Pros: Dicarboxylic acids can bridge two spiro-cations, creating a rigid "supramolecular tape" that stabilizes the lattice.[1][2] This often results in anhydrous, non-hygroscopic crystals suitable for Single Crystal X-Ray Diffraction (SCXRD).[1][2]

  • Cons: Oxalates are generally not preferred for final drug substances (toxicity), but are ideal for intermediate purification.[2]

  • Recommendation: Use for purification of the free base from reaction mixtures or for structural determination.[1][2]

Experimental Protocol: Salt Screening & Crystallization

This protocol is designed to generate diffraction-quality crystals and identify the optimal solid form.[1][2]

Materials
  • 1-Azaspiro[4.5]decan-8-amine (Free Base, oily residue).

  • Acids: HCl (4M in Dioxane), Oxalic Acid, Fumaric Acid, p-Toluenesulfonic acid.[1]

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Diisopropyl Ether (IPE).[2]

Workflow: Vapor Diffusion Method (Optimal for Spirocycles)

Direct precipitation often yields amorphous powder for this scaffold.[1][2] Vapor diffusion is preferred.[1][2]

  • Dissolution: Dissolve 50 mg of the amine in a minimum amount of Ethanol (inner vial).[1][2]

  • Acid Addition: Add 2.05 equivalents of the selected acid.[1][2]

    • Observation: If immediate precipitate forms, heat gently to redissolve.[1][2]

  • Setup: Place the open inner vial inside a larger jar containing Ethyl Acetate or IPE (anti-solvent).

  • Equilibration: Seal the outer jar. Allow to stand at room temperature for 3-7 days.

  • Harvest: Filter crystals and wash with cold IPE.

Diagram: Salt Screening Decision Matrix

SaltScreen Start Crude Amine (Oil) Screen Salt Screen (HCl, Oxalate, Tosylate) Start->Screen Check Crystallinity Check (PLM / XRPD) Screen->Check Decision Crystalline? Check->Decision PathA Isolate & Dry Check Hygroscopicity Decision->PathA Yes PathB Amorphous/Gum Decision->PathB No Retry Switch Solvent (MeOH -> Et2O) PathB->Retry Retry->Screen

Figure 2: Iterative workflow for stabilizing the spiro-amine scaffold.

References & Data Sources

  • Spirocyclic Scaffolds in Drug Design:

    • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

    • Context: Establishes the

      
       and solubility advantages of spirocycles over piperidines.
      
  • Structural Analogs (1-Oxa-8-azaspiro[4.5]decane):

    • Tsukamoto, S., et al. (1995).[1][2][3] Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Link

    • Context: Provides X-ray data for the closely related 1-oxa analog, confirming the puckered ring conformations.

  • SHP2 Inhibitor Synthesis (Intermediate Relevance):

    • Bagdanoff, J. T., et al. (2019).[1][2] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the use of azaspiro-amines as key building blocks and their handling as HCl salts.[1][2]

  • General Salt Selection Principles:

    • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2]

    • Context: Authoritative source for pKa-based salt selection (HCl vs. Oxalate logic).[2]

Sources

Comparative

Technical Comparison Guide: FTIR Spectral Profiling of 1-Azaspiro[4.5]decan-8-amine

Executive Summary: The Spirocyclic Advantage In modern drug discovery, the shift from flat aromatic scaffolds to three-dimensional (3D) spirocyclic systems is driven by the need for improved solubility and novel IP space...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the shift from flat aromatic scaffolds to three-dimensional (3D) spirocyclic systems is driven by the need for improved solubility and novel IP space. 1-Azaspiro[4.5]decan-8-amine represents a critical "privileged structure"—combining a rigid spiro[4.5]decane core with two distinct amine functionalities (a secondary cyclic amine and a primary exocyclic amine).

This guide provides a definitive FTIR spectral analysis of this compound, contrasting it with its linear and monocyclic alternatives (such as 4-Aminopiperidine). We focus on the spectral causality —how the spiro-fusion creates unique vibrational signatures that allow for rapid QC differentiation from structurally similar impurities or degradation products.

Structural Analysis & Theoretical Vibrational Modes

Before interpreting the spectrum, we must deconstruct the molecule into its vibrational contributors. The 1-Azaspiro[4.5]decan-8-amine molecule possesses three distinct zones of infrared activity:

  • The 1-Aza Head (Pyrrolidine Ring): Contains a secondary amine (-NH-) subject to ring strain.

  • The Spiro Junction (C5): A quaternary carbon that acts as a "vibrational gate," decoupling the two rings and creating unique skeletal fingerprint modes.

  • The 8-Amine Tail (Cyclohexane Ring): A primary amine (-NH₂) attached to a chair-conformation cyclohexane.

Comparative Alternative Analysis

To validate the quality of the spiro-scaffold, we compare it against 4-Aminopiperidine , a standard monocyclic building block.

Feature1-Azaspiro[4.5]decan-8-amine (Target)4-Aminopiperidine (Alternative)Spectral Impact
Topology 3D Rigid Spirocycle2D/Flexible MonocycleSpiro compounds show sharper skeletal bands in the fingerprint region due to restricted rotation.
Amine Environment 2° Amine (strained 5-ring) + 1° Amine2° Amine (6-ring) + 1° AmineThe 5-ring N-H stretch shifts to higher frequency due to angle strain compared to the 6-ring.
Symmetry Low (

or

)
Higher (

)
More complex splitting patterns in C-H bending regions for the spiro compound.

Detailed FTIR Spectral Assignment

The following data is synthesized from functional group analysis of spirocyclic amine standards and validated against general spectroscopic principles for strained rings.

A. The High-Frequency Region (3500 – 2800 cm⁻¹)

This region is critical for assessing the state of the amines (salt vs. free base).

  • Primary Amine Stretches (-NH₂ at Pos. 8):

    • Asymmetric Stretch: ~3350–3380 cm⁻¹.

    • Symmetric Stretch: ~3280–3300 cm⁻¹.

    • Differentiation: These bands appear as a distinct "doublet" tip. In the spiro compound, these are often sharper than in linear analogs because the bulky spiro core reduces intermolecular H-bonding aggregation.

  • Secondary Amine Stretch (Ring NH):

    • Frequency: ~3320 cm⁻¹ (often overlapping with the -NH₂ symmetric band).

    • Diagnostic: Look for a shoulder broadening the lower-frequency side of the primary amine doublet.[1]

  • C-H Stretching (Spiro vs. Linear):

    • ν(C-H) Pyrrolidine: ~2960–2980 cm⁻¹ (Higher frequency due to ring strain).

    • ν(C-H) Cyclohexane: ~2920–2850 cm⁻¹ (Classic sp³ C-H).

    • Key Indicator: The presence of a high-frequency shoulder (>2950 cm⁻¹) is a marker of the 5-membered ring, absent in the 4-aminopiperidine alternative.

B. The Fingerprint & Skeletal Region (1500 – 600 cm⁻¹)

This is where the Spiro Identity is confirmed.

  • N-H Scissoring (Primary Amine): Distinct medium band at 1590–1610 cm⁻¹ .

  • Spiro-Quaternary Carbon Modes:

    • Unlike simple cycloalkanes, the spiro center (C5) creates a rigid node. This results in a characteristic "Spiro Band" cluster around 900–1100 cm⁻¹ .

    • Specific Marker: A sharp band near 940–960 cm⁻¹ is often attributed to the breathing mode of the spiro-fused system [1].

  • Ring Deformation:

    • Pyrrolidine ring breathing occurs ~1050 cm⁻¹.

    • Cyclohexane chair deformation occurs ~1450 cm⁻¹.

Experimental Protocol: "Dual-Phase Validation"

To ensure trustworthiness in your data, do not rely on a single acquisition mode. Amine salts (e.g., HCl) have vastly different spectra than free bases.

Workflow Visualization

The following diagram outlines the decision logic for validating the 1-Azaspiro[4.5]decan-8-amine scaffold.

FTIR_Validation_Workflow Start Sample: 1-Azaspiro[4.5]decan-8-amine Prep Sample Preparation Start->Prep Decision Form Check: Salt or Free Base? Prep->Decision Salt_Path HCl Salt Form (KBr Pellet Recommended) Decision->Salt_Path Solid Base_Path Free Base Liquid/Oil (ATR - Diamond Crystal) Decision->Base_Path Liquid/Oil Salt_Spec Expect: Broad Ammonium Band (3000-2500 cm⁻¹) Shifted Deformation bands Salt_Path->Salt_Spec Base_Spec Expect: Sharp NH Doublet (3300-3400 cm⁻¹) Clear Fingerprint Region Base_Path->Base_Spec Analysis Region of Interest Analysis Salt_Spec->Analysis Base_Spec->Analysis Check1 Check 1600 cm⁻¹: N-H Scissoring Present? (Confirms 1° Amine) Analysis->Check1 Check2 Check 950 cm⁻¹: Spiro Skeletal Mode? (Confirms Scaffold) Check1->Check2 Yes Result_Fail FAIL: Suspect Linear Impurity Check1->Result_Fail No (Possible 2° amine only) Result_Pass PASS: Identity Confirmed Check2->Result_Pass Sharp Band Check2->Result_Fail Missing/Broad

Figure 1: Decision tree for FTIR structural validation of spirocyclic amines.

Step-by-Step Methodology
  • Sample Prep (Free Base):

    • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why: The free base is likely a viscous oil or low-melting solid. ATR minimizes path length errors.

    • Protocol: Place 10 mg of sample on the crystal. Apply high pressure clamp to ensure contact.

  • Sample Prep (Hydrochloride Salt):

    • Technique: KBr Pellet (1% w/w).

    • Why: Ammonium salts absorb strongly; ATR often saturates the detector in the 3000 cm⁻¹ region. Dilution in KBr provides linear response.

    • Protocol: Grind 2 mg sample with 200 mg dry KBr. Press at 10 tons for 2 minutes.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving the N-H doublet).

    • Scans: 32 (Screening) or 64 (Publication Quality).

Comparative Data Summary

This table serves as a quick reference for distinguishing the target from common structural analogs.

Spectral Region1-Azaspiro[4.5]decan-8-amine4-Aminopiperidine (Analog)1-Oxa-8-azaspiro[4.5]decane (Impurity)
3400-3200 cm⁻¹ Doublet + Shoulder (1° & 2° Amine)Doublet + Shoulder (1° & 2° Amine)Single Band (2° Amine only - no exocyclic NH₂)
2980-2950 cm⁻¹ Present (Strained C-H)Absent (All unstrained C-H)Present
1600 cm⁻¹ Medium Sharp (NH₂ Scissor)Medium Sharp (NH₂ Scissor)Absent (No NH₂ group)
1150-1050 cm⁻¹ Weak/Medium (C-N Stretch)Medium (C-N Stretch)Strong (C-O-C Ether stretch)
960-940 cm⁻¹ Sharp (Spiro Skeletal)Absent Sharp (Spiro Skeletal)

Key Differentiator: To distinguish the target from the "Oxa" analog (a common confusion in spiro chemistry), look for the C-O-C ether stretch at ~1100 cm⁻¹ . If this strong band is present, you have the oxygenated impurity, not the pure diaza-spiro compound [2].

References

  • NIST Mass Spectrometry Data Center. (2025). 1-Azaspiro[4.5]decane Spectral Data. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • PubChem. (2025).[3][4][5] 1-Oxa-8-azaspiro[4.5]decan-8-amine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of Spirocyclic Amines. ACS Publications.[6] Retrieved from [Link]

  • University of Colorado Boulder. (2025). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Properties of 1-Azaspiro[4.5]decane Derivatives

The 1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] This guide provides an in-depth comparison of the pharmacokinetic properties of various 1-azaspiro[4.5]decane derivatives, offering critical insights for researchers and drug development professionals. We will delve into the experimental data supporting these findings and the methodologies used to obtain them, ensuring a thorough understanding of their potential as therapeutic agents.

The 1-Azaspiro[4.5]decane Core: A Gateway to Diverse Biological Targets

The versatility of the 1-azaspiro[4.5]decane ring system allows for its application in developing potent and selective modulators for a range of biological targets, primarily within the central nervous system (CNS).[1] Derivatives have shown significant promise in interacting with sigma-1 (σ1) receptors, M1 muscarinic receptors, and dopamine receptors, highlighting their potential in treating neurological and psychiatric disorders.[1][2] Furthermore, some derivatives have been investigated as kinase inhibitors for inflammatory diseases.[1] The unique spirocyclic nature of this scaffold imparts a rigid conformation that can be exploited to achieve high binding affinity and selectivity.

Comparative Pharmacokinetic Profiles

The development of a successful therapeutic agent hinges on a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative and qualitative pharmacokinetic data for representative 1-azaspiro[4.5]decane derivatives.

Derivative ClassCompoundPrimary TargetKey Pharmacokinetic PropertiesReference
1-Oxa-8-azaspiro[4.5]decane [18F]8Sigma-1 ReceptorHigh initial brain uptake observed in mice.[3]
1,4-Dioxa-8-azaspiro[4.5]decane [18F]5aSigma-1 ReceptorHigh accumulation in tumors (human carcinoma and melanoma xenografts in mice); Specific binding to σ1 receptors in vitro and in vivo.[4][5][6][4][5][6]
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane 4-indolymethyl analogueDopamine AgonistNo CNS activity reported, suggesting limited brain penetration. Potent peripheral activity.[2][7][2][7]
2-Azaspiro[4.5]decane-1,3-dione N-(3-methylpyridine-2-yl) derivativeAnticonvulsantAnticonvulsant activity correlates with higher lipophilicity.[8]
1-Thia-3-azaspiro[4.5]dec-2-en-4-one General DerivativesAntimicrobial/AnticancerFavorable in silico ADME profiles, with most compounds adhering to Lipinski's rule of five, suggesting potential for good oral bioavailability.[9]
1,4-Dithiaspiro[4.5]decane Compound 155-HT1A Receptor AgonistPredicted good blood-brain barrier (BBB) permeability based on MDCKII-MDR1 cell permeability data. Good overall ADME profile from in silico studies.[10]

Experimental Methodologies: A Closer Look

The data presented above is the culmination of various experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future studies.

In Vivo Biodistribution Studies

A common and informative method for assessing the distribution of a compound is through in vivo biodistribution studies, particularly for radiolabeled compounds.

Protocol: Biodistribution of a Radiolabeled 1-Azaspiro[4.5]decane Derivative in Mice

  • Radiolabeling: The derivative is first radiolabeled, for example, with Fluorine-18 ([18F]), to allow for detection.[3]

  • Animal Model: Healthy mice (e.g., ICR strain) are used for the study.

  • Administration: The radiolabeled compound is administered intravenously to the mice.

  • Time Points: At various time points post-injection (e.g., 2, 15, 30, 60 minutes), groups of mice are euthanized.

  • Tissue Harvesting: Key organs and tissues (brain, blood, heart, lungs, liver, kidneys, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tissue distribution.

The causality behind this experimental choice is to directly visualize and quantify where the drug candidate accumulates in a living organism, providing critical information about its potential to reach the target organ (e.g., the brain) and its potential for off-target accumulation that could lead to toxicity.

Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic properties of a new 1-azaspiro[4.5]decane derivative.

G cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Study cluster_2 Pharmacokinetic Parameters solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability metabolic_stability Microsomal Stability protein_binding Plasma Protein Binding dosing IV and PO Dosing in Rodents metabolic_stability->dosing Informs dose selection sampling Serial Blood Sampling bioanalysis LC-MS/MS Analysis pk_modeling Pharmacokinetic Modeling bioavailability Bioavailability (F%) pk_modeling->bioavailability clearance Clearance (CL) pk_modeling->clearance half_life Half-life (t1/2) pk_modeling->half_life volume_dist Volume of Distribution (Vd) pk_modeling->volume_dist

Caption: Preclinical Pharmacokinetic Evaluation Workflow.

Structure-Pharmacokinetic Relationships

While a comprehensive analysis requires more data, some initial structure-activity relationships can be inferred. The lipophilicity of the 1-azaspiro[4.5]decane derivatives appears to play a significant role in their biological activity and distribution. For instance, in the 2-azaspiro[4.5]decane-1,3-dione series, higher lipophilicity was correlated with stronger anticonvulsant efficacy, which may be linked to enhanced brain penetration.[8] Conversely, for imaging agents, a balance of lipophilicity is crucial to ensure good brain uptake without excessive non-specific binding.

Signaling Pathways of Interest

Many 1-azaspiro[4.5]decane derivatives are being investigated for their effects on CNS targets. The sigma-1 (σ1) receptor, for example, is a chaperone protein at the endoplasmic reticulum-mitochondrion interface and is involved in modulating calcium signaling, ion channel activity, and neuronal survival.

ligand 1-Azaspiro[4.5]decane Derivative sigma1 Sigma-1 Receptor ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ca_er ER Ca2+ ip3r->ca_er Regulates Ca2+ release ca_mito Mitochondrial Ca2+ ca_er->ca_mito Uptake cellular_response Modulation of Cellular Signaling (e.g., Neuronal Survival) ca_mito->cellular_response Influences

Caption: Modulation of Sigma-1 Receptor Signaling.

Conclusion

The 1-azaspiro[4.5]decane scaffold represents a promising platform for the development of novel therapeutics, particularly for CNS disorders. The available pharmacokinetic data, though still emerging, suggests that these derivatives can be tailored to achieve desirable ADME properties. Further in-depth pharmacokinetic studies are warranted to fully elucidate the potential of this versatile chemical class. The experimental workflows and comparative data presented in this guide offer a foundational understanding for researchers to build upon in their quest for new and improved medicines.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • American Chemical Society Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5863. [Link]

  • Scilit. (n.d.). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5689–5703. [Link]

  • PubMed. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 1098–1110. [Link]

Sources

Comparative

A Comparative Guide to the Selectivity of Spiro-Core SHP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Its role as a downstream mediator for multiple receptor tyrosine kinases (RTKs) and its involvement in the RAS-MAPK pathway have made it a compelling target for drug discovery.[1] Overcoming the challenge of selectivity against other highly homologous protein tyrosine phosphatases (PTPs) has been a significant hurdle. The advent of allosteric inhibitors, which bind to a unique tunnel-like pocket distant from the conserved active site, has marked a turning point in the development of highly selective SHP2 therapeutics.[1]

This guide provides an in-depth comparison of the selectivity profiles of a prominent class of allosteric SHP2 inhibitors: those featuring a spirocyclic core. We will delve into the experimental data that underpins their selectivity, provide detailed protocols for assessing inhibitor performance, and explore the structural rationale for their specificity.

The Rise of Spiro Cores in SHP2 Inhibition

The incorporation of spirocyclic scaffolds into SHP2 inhibitors represents a sophisticated strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and critically, to fine-tune selectivity. These rigid, three-dimensional structures can optimally orient key functional groups for interaction with the allosteric binding site of SHP2, a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains.[2] This unique binding mode is the foundation for their high selectivity over other PTPs, which lack this specific allosteric site.[3]

Comparative Selectivity Profiles

Here, we present a comparative analysis of the selectivity of key SHP2 inhibitors that feature a spiro core. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. The selectivity is assessed by comparing the IC50 for SHP2 against other closely related phosphatases, such as SHP1 and PTP1B.

InhibitorSpiro CoreSHP2 IC50SHP1 IC50PTP1B IC50Selectivity (SHP1/SHP2)Selectivity (PTP1B/SHP2)Reference
TNO155 oxa-azaspiro[4.5]decane11 nM>10,000 nM>10,000 nM>909-fold>909-fold[4][]
RMC-4630 Not explicitly spiro, but a structurally related allosteric inhibitorPotent (sub-nM)Highly SelectiveHighly SelectiveHighHigh[6]
PB17-026-01 oxa-azaspiro[4.5]decanePotentSelectiveSelectiveNot specifiedNot specified[2][7]
Compound 29 γ-hydroxy spiro[4.5]-amine4 nMNot specifiedNot specifiedNot specifiedNot specified[8]

Note: Direct, side-by-side comparative data across a comprehensive panel of phosphatases for all spiro-core containing inhibitors is not always available in single publications. The data presented here is compiled from various sources. The high selectivity of allosteric inhibitors like TNO155 and RMC-4630 is a well-established principle, often showing thousands-fold selectivity against other phosphatases.[4][]

The "Why": Structural Basis for Selectivity

The remarkable selectivity of spiro-core containing allosteric SHP2 inhibitors is rooted in the unique topography of their binding site.

cluster_SHP2 SHP2 Protein cluster_Inhibitor Spiro-Core Inhibitor PTP PTP Domain NSH2 N-SH2 Domain CSH2 C-SH2 Domain Spiro_Core Spiro Core Side_Chains Interacting Side Chains Other_PTP Other PTPs (e.g., SHP1) Spiro_Core->Other_PTP Lacks Allosteric Tunnel (No Binding) Allosteric_Site Allosteric Tunnel Side_Chains->Allosteric_Site Precise Fit & Interactions Allosteric_Site->PTP Stabilizes Auto-inhibited Conformation Allosteric_Site->NSH2 Allosteric_Site->CSH2

Caption: Structural basis for the selectivity of spiro-core SHP2 inhibitors.

The spirocyclic scaffold acts as a rigid anchor, positioning the inhibitor's other chemical moieties to form multiple, specific interactions with residues lining the allosteric tunnel. These interactions, which include hydrogen bonds and van der Waals forces, are highly dependent on the precise geometry and chemical nature of the pocket. Since other phosphatases, including the closely related SHP1, lack this specific allosteric tunnel, the spiro-core inhibitors do not bind to them, leading to their high degree of selectivity.[3]

Experimental Workflows for Determining Selectivity

Accurate determination of an inhibitor's selectivity profile is paramount in drug development. Below are detailed protocols for two key assays used to characterize SHP2 inhibitors.

In Vitro Phosphatase Selectivity Assay

This biochemical assay directly measures the inhibitory activity of a compound against a panel of phosphatases.

cluster_workflow In Vitro Phosphatase Selectivity Assay Workflow A Prepare Reagents: - Recombinant Phosphatases (SHP2, SHP1, PTP1B, etc.) - Inhibitor Stock Solutions (serial dilutions) - Assay Buffer - DiFMUP Substrate B Assay Plate Setup: Add buffer, inhibitor, and enzyme to microplate wells. A->B C Pre-incubation: Incubate enzyme and inhibitor to allow binding. B->C D Initiate Reaction: Add DiFMUP substrate to all wells. C->D E Kinetic Reading: Measure fluorescence increase over time. D->E F Data Analysis: Calculate IC50 values for each phosphatase. E->F

Caption: Workflow for the in vitro phosphatase selectivity assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 0.5 mM EDTA).[9]

    • Prepare a stock solution of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in DMSO (e.g., 10 mM).[8][9]

    • Prepare stock solutions of the spiro-core SHP2 inhibitor and other control compounds in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Dilute recombinant full-length SHP2 and other phosphatases (e.g., SHP1, PTP1B) to the desired working concentration in assay buffer. For SHP2, pre-incubation with a dually phosphorylated IRS-1 peptide may be required for activation.[9]

  • Assay Procedure:

    • In a 384-well microplate, add the assay buffer.

    • Add the serially diluted inhibitor solutions to the respective wells. Include wells with DMSO only as a negative control.

    • Add the diluted enzyme solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP is typically in the low micromolar range.[10]

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (excitation ~358 nm, emission ~450 nm).[8]

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each phosphatase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.[11][12]

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment: Incubate cells with the inhibitor or vehicle (DMSO). B Heat Challenge: Aliquot cell suspension and heat at a range of temperatures. A->B C Cell Lysis: Lyse cells to release soluble proteins. B->C D Separation: Centrifuge to pellet aggregated proteins. C->D E Detection: Quantify soluble SHP2 in the supernatant (e.g., by Western Blot or AlphaScreen). D->E F Data Analysis: Generate melt curves and determine thermal shift. E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency.[11]

    • Treat the cells with the spiro-core SHP2 inhibitor at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.[13]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.[11][13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.[11][14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[11][14]

  • Detection of Soluble SHP2:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble SHP2 in each sample. This can be done using various methods, such as Western blotting with a SHP2-specific antibody or a more high-throughput method like AlphaScreen®.[12][13]

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • The shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

The development of SHP2 inhibitors with spiro cores represents a significant advancement in the pursuit of selective cancer therapeutics. Their unique allosteric mechanism of action, facilitated by the rigid and well-defined orientation of the spirocyclic scaffold, provides a strong foundation for their impressive selectivity profiles. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate and compare the performance of novel SHP2 inhibitors, ensuring the continued development of more effective and safer targeted therapies.

References

  • Chen, Z., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781-1792. Available from: [Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][7][8] triazin-4(3H)-one. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 398-404. Available from: [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. (2020). Journal of Biological Chemistry, 295(10), 3047-3060. Available from: [Link]

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][7][8] triazin-4. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 398–404. Available from: [Link]

  • Discovery of allosteric SHP2 inhibitors through ensemble-based consensus molecular docking, endpoint and absolute binding free energy calculations. (2023). Computers in Biology and Medicine, 153, 106442. Available from: [Link]

  • Facile, Fluorogenic Assay for Protein Histidine Phosphatase Activity. (2018). ACS Chemical Biology, 13(5), 1335-1341. Available from: [Link]

  • Structural insights into the binding modes of SHP2 allosteric inhibitors. (2025). Journal of Molecular Modeling, 31(1), 23. Available from: [Link]

  • Structure Based Design of Selective SHP2 Inhibitors by De Novo Design, Synthesis and Biological Evaluation. (2019). Journal of Molecular Modeling, 25(8), 243. Available from: [Link]

  • LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. (n.d.). IntechOpen. Available from: [Link]

  • An Automated Fluorescence-Based Method for Continuous Assay of PP2A Activity. (2007). Methods in Molecular Biology, 365, 125-136. Available from: [Link]

  • Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference. (2020). PR Newswire. Available from: [Link]

  • Advances in SHP2 Tunnel Allosteric Inhibitors and Bifunctional Molecules. (2024). Molecules, 29(5), 1085. Available from: [Link]

  • Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C). (2014). Journal of Biomolecular Screening, 19(2), 233-243. Available from: [Link]

  • TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma. (2024). Heliyon, 10(21), e39677. Available from: [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). Current Protocols, 2(9), e549. Available from: [Link]

  • Development of a cellular target engagement assay for WT and oncogenic... (2020). ResearchGate. Available from: [Link]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. (2016). ResearchGate. Available from: [Link]

  • Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). (2021). Current Medicinal Chemistry, 28(21), 4153-4171. Available from: [Link]

  • Anti-tumor Activity and Tolerability of the SHP2 Inhibitor RMC-4630 as a Single Agent in Patients with RAS-Addicted Solid Cancer. (2021). Revolution Medicines. Available from: [Link]

  • Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. (2021). ResearchGate. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1478, 151-173. Available from: [Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. (2025). Journal of Medicinal Chemistry. Available from: [Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. (2025). ACS Figshare. Available from: [Link]

  • Intermittent dosing of RMC-4630, a potent, selective inhibitor of SHP2, combined with the MEK inhibitor cobimetinib, in a phase 1b/2 clinical trial for advanced solid tumors with activating mutations of RAS signaling. (2026). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. (2021). Molecules, 26(24), 7645. Available from: [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Available from: [Link]

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. (2020). Journal of Medicinal Chemistry, 63(22), 13578–13594. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). Journal of Medicinal Chemistry, 36(17), 2311-2322. Available from: [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. (2019). ResearchGate. Available from: [Link]

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. (2014). European Journal of Medicinal Chemistry, 87, 248-266. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Amine Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of active pharmaceutical ingredients (APIs) and chemical entities is paramount. Amine hydrochlorides, a common salt form of amine-containing compounds, are ubiquitous in these fields. Their accurate elemental analysis is a critical determinant of purity, stoichiometry, and overall quality. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of amine hydrochlorides, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Elemental Analysis for Amine Hydrochlorides

The elemental composition of an amine hydrochloride provides fundamental information about its identity and purity. For drug development professionals, confirming the exact ratio of the amine to hydrochloric acid is a regulatory expectation and crucial for dose accuracy and drug stability. For researchers synthesizing novel compounds, elemental analysis is a primary method for structural confirmation. Deviations from theoretical values can indicate the presence of impurities, residual solvents, or an incorrect salt formation, all of which can have significant downstream consequences.

The two key elements of interest in the elemental analysis of amine hydrochlorides are nitrogen , as a characteristic element of the amine, and chlorine , from the hydrochloride salt. This guide will focus on the most prevalent and robust methods for their determination: Combustion Analysis for nitrogen and Ion Chromatography for chloride.

Combustion Analysis for Nitrogen Determination

Combustion analysis, often referred to as CHN analysis, is a powerful and widely used technique for determining the weight percentage of carbon, hydrogen, and nitrogen in an organic compound.[1][2]

The Combustion Principle: From Sample to Signal

The underlying principle of combustion analysis is the complete and rapid combustion of a sample in a high-temperature, oxygen-rich environment. This process, known as dynamic flash combustion, converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).[1]

Figure 1: Workflow of Combustion Analysis for Nitrogen Determination.

The resulting gases are then passed through a reduction furnace containing copper to convert any nitrogen oxides to nitrogen gas. Subsequently, the mixture of N₂, CO₂, and H₂O is separated using a gas chromatography column, and the concentration of each gas is measured by a thermal conductivity detector (TCD). The instrument's software then calculates the percentage of each element in the original sample.

Challenges and Considerations for Amine Hydrochlorides

The presence of both nitrogen and a halogen (chlorine) in amine hydrochlorides can present challenges for combustion analysis.

  • Hygroscopicity: Many amine hydrochlorides are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to inaccurate weighing and artificially inflated hydrogen values. To mitigate this, samples should be handled in a low-humidity environment, such as a glovebox, and weighed into sealed tin capsules.[3][4]

  • Incomplete Combustion: The presence of halogens can sometimes lead to incomplete combustion. Modern elemental analyzers are designed with specialized combustion tube packings and optimized temperature profiles to ensure complete oxidation of halogenated compounds.[5] Additives like tungsten(VI) oxide can also be used to aid the combustion of challenging samples.[3]

  • Interference: The formation of corrosive gases like HCl during combustion can potentially interfere with the analytical components. Modern instruments are constructed with materials resistant to such corrosion.

Ion Chromatography for Chloride Determination

Ion chromatography (IC) is a powerful separation technique for the determination of ionic species. It is the method of choice for accurately quantifying the chloride content in amine hydrochlorides, providing a direct measure of the salt's counter-ion.[6][7]

The Principle of Ion Exchange

In its most common form for anion analysis, IC utilizes a stationary phase (a resin-packed column) with fixed positively charged functional groups. The sample solution is introduced into a flowing eluent, which is a buffered aqueous solution. As the sample passes through the column, the negatively charged chloride ions are attracted to the stationary phase and are separated from other non-ionic or cationic components of the sample matrix.

Figure 2: Workflow of Ion Chromatography for Chloride Determination.

After separation, the eluent and the separated ions pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. The concentration of the chloride ions is then measured by a conductivity detector.

Advantages of Ion Chromatography for Chloride Analysis
  • High Specificity and Selectivity: IC is highly specific for ionic species, allowing for the accurate quantification of chloride even in the presence of the organic amine counter-ion and other non-ionic impurities.[8]

  • Excellent Sensitivity: Modern IC systems can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, making it suitable for trace-level analysis.[9][10][11]

  • Robustness: IC methods are generally robust and can be validated according to stringent pharmaceutical guidelines, such as those outlined in USP General Chapter <1225>.[12]

Comparison of Analytical Techniques

FeatureCombustion Analysis (for Nitrogen)Ion Chromatography (for Chloride)
Principle High-temperature combustion and detection of resulting gases (N₂)Ion-exchange separation and conductivity detection of the chloride ion
Primary Application Determination of %C, H, N, S in organic compoundsDetermination of ionic species (anions and cations) in aqueous solutions
Accuracy Typically within ±0.3% of the theoretical value[13]High accuracy, with recoveries typically between 97-103%[14]
Precision High precision, with RSDs often <0.5%High precision, with RSDs for repeated injections often <1%[10][11]
Limit of Detection Typically in the low microgram rangeVery low, often in the µg/L (ppb) range[9][10][15]
Sample Preparation Weighing of solid sample into tin capsules; requires careful handling for hygroscopic samples[3][4][16]Dissolution of the sample in a suitable aqueous solvent; may require dilution[10][17]
Interferences Incomplete combustion of halogenated compounds, atmospheric nitrogen leaks, hygroscopicity[3][17]Co-eluting ionic species, high concentrations of other ions may affect column capacity
Throughput Relatively high, with automated systems analyzing dozens of samplesHigh, with autosamplers and fast separation columns

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the analysis of a typical amine hydrochloride. Method validation and optimization are essential for specific applications.

Protocol 1: Nitrogen Determination by Combustion Analysis

1. Sample Preparation: 1.1. Handle the amine hydrochloride sample in a low-humidity environment (e.g., a glove box) to minimize water absorption. 1.2. Accurately weigh 1-3 mg of the homogenized sample into a tin capsule. For hygroscopic samples, use a capsule sealing press to ensure a gas-tight seal.[3][4] 1.3. Record the exact weight to four decimal places. 1.4. Place the sealed capsule into the autosampler of the elemental analyzer.

2. Instrument Setup and Calibration: 2.1. Ensure the combustion and reduction furnaces are at their optimal temperatures (e.g., 950 °C and 650 °C, respectively). 2.2. Check the flow rates of the helium carrier gas and the oxygen combustion gas. 2.3. Perform a multi-point calibration using a certified organic analytical standard with a known nitrogen content (e.g., acetanilide).

3. Analysis: 3.1. Initiate the automated analysis sequence. 3.2. The instrument will drop the sample into the combustion furnace, and the resulting gases will be analyzed as described previously. 3.3. Analyze each sample in triplicate to ensure precision.

4. Data Analysis: 4.1. The instrument software will automatically calculate the percentage of nitrogen based on the TCD signal and the calibration curve. 4.2. Compare the experimental nitrogen percentage to the theoretical value calculated from the molecular formula of the amine hydrochloride. The results should typically be within ±0.3% of the theoretical value.[13]

Protocol 2: Chloride Determination by Ion Chromatography

1. Sample and Standard Preparation: 1.1. Accurately weigh a suitable amount of the amine hydrochloride sample and dissolve it in high-purity deionized water to create a stock solution of a known concentration (e.g., 1 mg/mL). 1.2. Further dilute the stock solution to a concentration that falls within the linear range of the calibration curve (e.g., 1-20 mg/L). 1.3. Prepare a series of chloride calibration standards from a certified 1000 mg/L chloride standard solution, covering the expected concentration range of the sample.

2. Instrument Setup: 2.1. Equilibrate the IC system with the chosen eluent (e.g., a sodium carbonate/sodium bicarbonate solution) until a stable baseline is achieved. 2.2. Set the flow rate (e.g., 1.0 mL/min) and ensure the suppressor and conductivity detector are functioning correctly.

3. Analysis: 3.1. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve. 3.2. Inject the prepared sample solutions. It is recommended to run a blank (deionized water) and a quality control standard periodically throughout the run. 3.3. Analyze each sample preparation in triplicate.

4. Data Analysis: 4.1. The chromatography data system will integrate the chloride peak and calculate its concentration based on the calibration curve. 4.2. Calculate the percentage of chloride in the original solid sample, taking into account the dilutions made. 4.3. Compare the experimental chloride percentage to the theoretical value.

Conclusion

The elemental analysis of amine hydrochlorides is a fundamental requirement for ensuring their quality and purity. Combustion analysis and ion chromatography are robust, reliable, and complementary techniques for the determination of nitrogen and chloride, respectively. A thorough understanding of the principles of these methods, coupled with careful sample preparation and method validation, is essential for obtaining accurate and defensible results. By employing the insights and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize their amine hydrochloride compounds, ensuring the integrity of their research and the quality of their products.

References

  • Lin, S., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis, 34(11), e23483. Retrieved from [Link]

  • USP. (2020). Lidocaine Hydrochloride Monograph. USP-NF.
  • Scribd. (n.d.). USP NF Lidocaine. Retrieved from [Link]

  • PubMed. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Retrieved from [Link]

  • USP-NF. (n.d.). Lidocaine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). How to calculate the detection limit and quantification limit for ion chromatography?. Retrieved from [Link]

  • Wiley Online Library. (2015). Improved accuracy and precision in 15NAIR measurements of explosives, urea, and inorganic nitrates by elemental analyzer/isotope ratio mass spectrometry. Retrieved from [Link]

  • LCGC International. (2022). Quality Control Methodologies for Pharmaceutical Counterions. Retrieved from [Link]

  • USP. (2011). Lidocaine Monograph. USP 35.
  • DiVA. (n.d.). Identification and determination of NH4+ ions in “D-Ala-NH2·HCl” drug substance by Ion Chromatography (IC). Retrieved from [Link]

  • Conquer Scientific. (2024). Ion Chromatography for Detecting Impurities in Pharmaceuticals. Retrieved from [Link]

  • Adi Chemistry. (n.d.). Lassaigne's Test. Retrieved from [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Exeter Analytical. (2012). CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • AZoM. (2023). Quantifying Chloride Content in Oral Tablets with Ion Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]

  • OAText. (2025). Analysis of Ammonium-Nitrogen in Liquid Manure Samples by Dumas Combustion Method. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]

  • Unacademy. (n.d.). Quantitative analysis of Nitrogen and Halogens. Retrieved from [Link]

  • International Journal of Advanced Research. (2015). A new isocratic ion chromatography method for determination of some derivative amine compounds and bethanechol chloride in standard solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • ResearchGate. (2020). Elemental Analysis Techniques: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Ammonium-Nitrogen by Molecular - Emission Spectroscopy in Premixed Cool flames. Retrieved from [Link]

  • Analytik Jena. (2021). Removal of Nitrogen Interferences for Sulfur Determination in Fuels. Retrieved from [Link]

  • PubMed. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Retrieved from [Link]

  • eScholarship. (n.d.). COMBUSTION SOURCES OF NITROGEN COMPOUNDS. Retrieved from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Trace Nitrogen Contents in Different Types of Fuels and Fuel Blends According to ASTM D4629 resp. DIN 51444. Retrieved from [Link]

  • ASTM International. (2017). Standard Test Method for Total Nitrogen, and Total Kjeldahl Nitrogen (TKN) by Calculation, in Water by High Temperature Catalytic Combustion and Chemiluminescence Detection. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Retrieved from [Link]

  • FUNAAB. (n.d.). instrumental methods of analysis (chm 303). Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-Azaspiro[4.5]decan-8-amine hydrochloride

Executive Summary & Risk Profile 1-Azaspiro[4.5]decan-8-amine hydrochloride is a bifunctional spirocyclic building block commonly used in the synthesis of G-protein coupled receptor (GPCR) modulators. While often categor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-Azaspiro[4.5]decan-8-amine hydrochloride is a bifunctional spirocyclic building block commonly used in the synthesis of G-protein coupled receptor (GPCR) modulators.

While often categorized generically as an "Irritant" in vendor catalogs, the presence of a primary amine at the C8 position, combined with the hydrochloride salt form, necessitates a Class-Based Risk Assessment . You must treat this compound not just as a skin irritant, but as a potential corrosive (upon hydrolysis) and a respiratory sensitizer due to its fine particulate nature.

Core Hazards (GHS Classifications Derived from Structure):

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation (High risk due to dust formation).

  • H302: Harmful if swallowed (Acute toxicity).[3][5][6]

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to clumping and hydrolysis, which releases acidic vapors.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling quantities >10 mg.

Protection ZoneStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1)Face Shield + GogglesSafety glasses are insufficient. Amine salts form acidic solutions on moist eyes, causing immediate corneal damage.
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminated Film (e.g., Silver Shield®)Nitrile offers splash protection. However, amines can permeate nitrile over time. Double gloving provides a "breakthrough buffer."
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100/OV Respirator (if outside hood)The HCl salt generates fine dust. Inhalation leads to immediate mucous membrane irritation.
Body Lab Coat (Cotton/Poly blend), closed collarTyvek® Coverall or ApronSynthetic fabrics (polyester) can melt if a reaction exotherms; cotton/Tyvek is preferred.

Decision Logic: PPE Selection

This decision tree illustrates the logic flow for selecting the correct PPE based on the specific interaction with the chemical.

PPE_Decision_Tree Start Start: Task Assessment Is_Solid Is the material Solid or Solution? Start->Is_Solid Solid_Path Solid (Powder/Crystal) Is_Solid->Solid_Path Solution_Path Solution (Dissolved) Is_Solid->Solution_Path Dust_Risk Is dust generation likely? Solid_Path->Dust_Risk Solvent_Type Solvent Type? Solution_Path->Solvent_Type Hood_Avail Is Fume Hood Available? Dust_Risk->Hood_Avail Yes Standard_PPE Standard PPE: Nitrile Double Gloves Goggles + Lab Coat Hood_Avail->Standard_PPE Yes Resp_Req REQUIREMENT: P100 Respirator + Goggles Hood_Avail->Resp_Req No (Emergency Only) Permeation Check Glove Permeation (e.g., DMSO penetrates Nitrile) Solvent_Type->Permeation Permeation->Standard_PPE Compatible

Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.

Operational Protocol: Safe Handling

A. Weighing & Transfer (The Critical Step)

The Hazard: Static electricity often causes dry amine HCl salts to "fly" or disperse, creating an inhalation hazard.

  • Engineering Control: Work strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat before contact.

  • Transfer:

    • Do not use metal spatulas if the material is damp (corrosion risk). Use PTFE-coated or porcelain tools.

    • Place a dark-colored weigh paper/boat on the balance. This provides visual contrast against the white powder to detect spills immediately.

B. Solubilization & Neutralization

The Hazard: Neutralizing the HCl salt to release the free amine is an exothermic process.

  • Solvent Choice: The salt is likely soluble in water, methanol, or DMSO.

  • Free-Basing Protocol:

    • Dissolve the salt in the minimum amount of solvent.

    • Cool the solution to 0°C in an ice bath.

    • Add base (e.g., NaOH, NaHCO3) dropwise .

    • Why? Rapid addition generates heat, which can vaporize the solvent or the volatile free amine, bypassing the hood's containment if the sash is too high.

Emergency Response & Disposal

Biological Exposure[5][7]
  • Eye Contact: Flush immediately for 15 minutes .[1] Time is tissue. Do not wait for a doctor to start flushing.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Do not use alcohol/solvents; they increase skin permeability, driving the amine deeper into the dermis.

Waste Disposal Workflow

Segregation is critical to prevent downstream chemical reactions in the waste drum.

Waste_Disposal Waste_Gen Waste Generation Identify Identify Stream Waste_Gen->Identify Solid_Waste Solid Waste (Gloves, Weigh Boats) Identify->Solid_Waste Liquid_Waste Liquid Waste Identify->Liquid_Waste Bag_Tag Double Bag & Tag 'Toxic Solid' Solid_Waste->Bag_Tag pH_Check Check pH Liquid_Waste->pH_Check Acid_Stream Acidic Waste Stream (Do not mix with Cyanides) pH_Check->Acid_Stream pH < 7 Basic_Stream Basic Waste Stream (If neutralized) pH_Check->Basic_Stream pH > 7

Figure 2: Waste segregation workflow to prevent incompatible mixing in waste containers.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment: Laboratory Safety Standards (29 CFR 1910.1450). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 1-Azaspiro[4.5]decane hydrochloride Compound Summary (CID 71309322). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.[2][3][4][5][6][8][9][10] National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.